Triflusal
Description
Structure
3D Structure
Properties
IUPAC Name |
2-acetyloxy-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O4/c1-5(14)17-8-4-6(10(11,12)13)2-3-7(8)9(15)16/h2-4H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWVZGDJPAKBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045305 | |
| Record name | Triflusal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/ml | |
| Record name | Triflusal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08814 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
322-79-2 | |
| Record name | Triflusal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=322-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triflusal [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000322792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triflusal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08814 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Triflusal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-acetoxy-α,α,α-trifluoro-p-toluic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIFLUSAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z0YFI05OO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
114-117ºC | |
| Record name | Triflusal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08814 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Pharmacodynamics of Triflusal and its Active Metabolite HTB: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triflusal, a platelet aggregation inhibitor structurally related to the salicylates, and its primary active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), exhibit a multi-faceted mechanism of action that distinguishes them from other antiplatelet agents. This technical guide provides an in-depth exploration of the pharmacodynamic properties of this compound and HTB, focusing on their molecular targets, signaling pathway modulation, and overall effects on platelet function. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental protocols for the principal assays are provided, and the core signaling pathways are visualized through diagrams to facilitate a comprehensive understanding of their complex interactions.
Introduction
This compound is an established antiplatelet drug used in the prevention of thromboembolic events.[1] Unlike aspirin, which primarily acts through irreversible acetylation of cyclooxygenase-1 (COX-1), this compound and its rapidly formed, long-lasting metabolite HTB offer a dual mechanism of action.[2] This involves not only the inhibition of the arachidonic acid cascade via cyclooxygenase but also the modulation of intracellular cyclic nucleotide concentrations through the inhibition of phosphodiesterases (PDEs).[1][2] Furthermore, emerging evidence indicates that this compound and HTB influence nitric oxide (NO) signaling and the activity of the transcription factor NF-κB, contributing to their anti-inflammatory and potential neuroprotective properties.[3][4] This guide synthesizes the current knowledge on these mechanisms, providing the quantitative data and methodological details essential for researchers in pharmacology and drug development.
Core Pharmacodynamic Mechanisms
The antiplatelet effect of this compound is a composite of the actions of the parent drug and its active metabolite, HTB. The primary mechanisms include:
-
Cyclooxygenase (COX) Inhibition: this compound and HTB inhibit COX enzymes, primarily COX-1 in platelets, thereby reducing the synthesis of thromboxane (B8750289) A2 (TXA2), a potent platelet agonist.[2]
-
Phosphodiesterase (PDE) Inhibition: HTB is an inhibitor of platelet phosphodiesterases, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA) and inhibits platelet activation.[2]
-
Nitric Oxide (NO) Pathway Modulation: this compound has been shown to stimulate the production of nitric oxide (NO) from neutrophils, which can then act on platelets to increase cyclic guanosine (B1672433) monophosphate (cGMP) levels, further inhibiting platelet aggregation.[3][5]
-
NF-κB Inhibition: this compound and HTB have been demonstrated to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and gene expression.[4][6]
Quantitative Analysis of Inhibitory Activity
The potency of this compound and HTB against their molecular targets has been quantified in various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.
Table 1: Inhibition of Cyclooxygenase (COX) and Downstream Effects
| Compound | Assay System | Target/Endpoint | IC50 / ID50 | Reference |
| This compound | LPS-activated human blood | COX-2 mediated PGE2 production | 0.16 mM | [7] |
| HTB | LPS-activated human blood | COX-2 mediated PGE2 production | 0.39 mM | [7] |
| This compound | Rat air pouch model (in vivo) | PGE2 production | 11.4 mg/kg (ID50) | [7] |
| This compound | Arachidonic acid-induced platelet aggregation | Platelet Cyclooxygenase | 0.8 mM | |
| HTB | Rat peritoneal macrophages (stimulated with IgG) | iNOS-mediated nitrite (B80452) production | 1.84 ± 0.34 mM | [6] |
| This compound | Rat peritoneal macrophages (stimulated with IgG) | iNOS-mediated nitrite production | 1.13 ± 0.12 mM | [6] |
Table 2: Inhibition of NF-κB Activation
| Compound | Assay System | Stimulus | IC50 | Reference |
| HTB | Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α | ~ 2 mM | [4] |
| Aspirin | Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α | ~ 4 mM | [4] |
Table 3: Inhibition of Platelet Aggregation and Adhesion
| Compound | Condition | Parameter | Inhibition | Reference |
| This compound | Ex vivo (600 mg/day for 15 days) | Platelet adhesion | 25% | [8] |
| This compound | Ex vivo (600 mg/day for 15 days) | Platelet aggregates | 89.6% | [8] |
| HTB | In vitro (1 mmol/L) | Platelet adhesion | 26% | [8] |
| HTB | In vitro (1 mmol/L) | Platelet aggregates | 18% | [8] |
Signaling Pathways and Visualizations
This compound and HTB interfere with key signaling cascades that govern platelet activation and inflammatory responses. The following diagrams, generated using the DOT language, illustrate these pathways.
Arachidonic Acid and COX Inhibition Pathway
This pathway shows how this compound and HTB block the conversion of arachidonic acid to thromboxane A2, a critical step in platelet aggregation.
PDE and Nitric Oxide Signaling Pathways
This diagram illustrates the dual effect of HTB on cAMP levels via PDE inhibition and the influence of this compound-stimulated NO on the cGMP pathway, both of which lead to the inhibition of platelet activation.
NF-κB Inhibition Pathway
This workflow outlines how this compound and HTB interfere with the NF-κB signaling cascade, which is crucial for the expression of pro-inflammatory genes.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide. These protocols are intended to provide a foundational understanding of the techniques used to derive the presented quantitative data.
In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.
-
Objective: To determine the IC50 of this compound and HTB on platelet aggregation in whole blood.
-
Methodology:
-
Blood Collection: Whole blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., 3.8% trisodium (B8492382) citrate).
-
Incubation: Aliquots of whole blood are incubated with varying concentrations of the test compounds (this compound or HTB) or vehicle control for a specified time at 37°C.
-
Agonist Addition: Platelet aggregation is initiated by adding a known agonist, such as adenosine diphosphate (B83284) (ADP) or collagen, to the blood samples.
-
Measurement: The extent of platelet aggregation is measured using an aggregometer. In whole blood, impedance aggregometry is often used, where platelet aggregation on electrodes causes a change in electrical impedance.
-
Data Analysis: The percentage of aggregation inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
COX-2 Mediated PGE2 Production Assay
This assay quantifies the inhibition of COX-2 activity by measuring the production of its downstream product, prostaglandin E2 (PGE2).
-
Objective: To determine the IC50 of this compound and HTB on COX-2 activity in a cellular context.
-
Methodology:
-
Cell Culture and Stimulation: Human whole blood or isolated peripheral blood mononuclear cells are used. The cells are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2.
-
Inhibitor Treatment: The LPS-stimulated cells are treated with various concentrations of this compound, HTB, or a reference inhibitor (e.g., aspirin) for a defined period.
-
PGE2 Measurement: The cell supernatants are collected, and the concentration of PGE2 is measured using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
Data Analysis: The percentage of inhibition of PGE2 production is calculated for each inhibitor concentration compared to the LPS-stimulated control without an inhibitor. The IC50 value is then calculated from the resulting dose-response curve.
-
NF-κB Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the activation of NF-κB by observing its binding to a labeled DNA probe.
-
Objective: To assess the inhibitory effect of this compound and HTB on the nuclear translocation and DNA binding of NF-κB.
-
Methodology:
-
Cell Treatment: A suitable cell line (e.g., HUVECs) is treated with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of different concentrations of this compound or HTB.
-
Nuclear Extract Preparation: After treatment, nuclear proteins are extracted from the cells.
-
Probe Labeling: A double-stranded DNA oligonucleotide containing the NF-κB consensus binding site is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow the binding of active NF-κB.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate detection system (for non-radioactive probes). A "shifted" band indicates the presence of the NF-κB-DNA complex.
-
Data Analysis: The intensity of the shifted band is quantified. The percentage of inhibition of NF-κB binding is determined by comparing the band intensity in the inhibitor-treated samples to the stimulated control. The IC50 for inhibition of NF-κB activation can be estimated from these data.
-
Conclusion
The pharmacodynamics of this compound and its active metabolite HTB are characterized by a multi-target engagement that confers a unique antiplatelet and anti-inflammatory profile. Their ability to inhibit COX-1, PDE, and NF-κB, while also modulating NO signaling, provides a broader spectrum of activity than traditional antiplatelet agents. The quantitative data and methodologies presented in this guide offer a comprehensive resource for researchers seeking to further investigate these mechanisms or develop novel therapeutics targeting these pathways. A thorough understanding of these complex interactions is paramount for the strategic development of next-generation antithrombotic and anti-inflammatory drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. A 4-trifluoromethyl derivative of salicylate, this compound, stimulates nitric oxide production by human neutrophils: role in platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-trifluoromethyl derivatives of salicylate, this compound and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-trifluoromethyl derivatives of salicylate, this compound and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, this compound, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound and its main metabolite HTB on platelet interaction with subendothelium in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Triflusal's Effect on the Arachidonic Acid Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triflusal, a platelet aggregation inhibitor structurally related to salicylates, exerts its primary antithrombotic effects through modulation of the arachidonic acid cascade. Unlike its predecessor, aspirin (B1665792), this compound and its active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), exhibit a multi-faceted mechanism of action. This guide provides a comprehensive technical overview of this compound's interaction with the arachidonic acid pathway, detailing its impact on cyclooxygenase (COX) enzymes, thromboxane (B8750289) and prostacyclin synthesis, and other related signaling pathways. This document summarizes key quantitative data, outlines detailed experimental protocols for relevant assays, and provides visual representations of the core mechanisms.
Introduction
The arachidonic acid (AA) cascade is a pivotal metabolic pathway that produces a class of bioactive lipids known as eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes.[1][2] These molecules are critical regulators of numerous physiological processes, including hemostasis, inflammation, and vascular tone.[2] Dysregulation of the AA cascade is implicated in the pathophysiology of various cardiovascular and inflammatory diseases.
This compound (2-acetoxy-4-(trifluoromethyl)benzoic acid) is an antiplatelet agent used in the prevention of thromboembolic events.[3][4] Its mechanism of action is centered on the inhibition of platelet aggregation, primarily through its effects on the AA cascade.[4] this compound is rapidly deacetylated in the liver to its main active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), which possesses a long plasma half-life and contributes significantly to the drug's overall effect.[5][6] This guide delves into the specific molecular interactions of this compound and HTB within the arachidonic acid pathway.
Mechanism of Action
This compound's primary mechanism of action involves the irreversible inhibition of cyclooxygenase-1 (COX-1), an enzyme that catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor of thromboxane A2 (TXA2).[3][7] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.[7] By inhibiting COX-1, this compound reduces TXA2 production, thereby attenuating platelet aggregation and thrombus formation.[5][7]
Notably, this compound's effect on COX-1 is reported to be less potent than that of aspirin.[5] A key differentiator of this compound is the activity of its metabolite, HTB, which contributes to the antiplatelet effect through mechanisms independent of COX-1 inhibition. HTB has been shown to inhibit phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP) levels.[8] Elevated cAMP inhibits platelet activation and aggregation.[8] Furthermore, this compound has demonstrated antioxidant properties, which may contribute to its overall cardiovascular protective effects.[7]
Signaling Pathways
The following diagram illustrates the arachidonic acid cascade and the points of intervention for this compound and its active metabolite, HTB.
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound and its metabolite HTB.
Table 1: Inhibition of Platelet Aggregation
| Drug | Inducer | Concentration | Inhibition (%) | Reference |
| This compound | ADP (2.5 µmol/l) | 600 mg/day x 15 days (in vivo) | 67 | [5] |
| Aspirin | ADP (2.5 µmol/l) | 400 mg/day x 15 days (in vivo) | 46 | [5] |
| HTB | - | 1 mmol/l (in vitro) | 18 (aggregates) | [9] |
Table 2: Inhibition of Thromboxane B2 (TXB2) Synthesis
| Drug | Concentration | Inhibition (%) | Reference |
| This compound | 600 mg/day x 15 days (in vivo) | 85 | [5] |
| Aspirin | 400 mg/day x 15 days (in vivo) | 99 | [5] |
Table 3: Effect on Prostacyclin (as 6-keto-PGF1α) Synthesis
| Drug | Concentration | Effect | Reference |
| This compound | 600 mg/day x 15 days (in vivo) | No significant change | [5] |
| Aspirin | 400 mg/day x 15 days (in vivo) | >95% reduction | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Hemin
-
Arachidonic acid
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)
-
Test compound (this compound, HTB)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents and dilute to working concentrations in COX Assay Buffer.
-
Plate Setup: In a 96-well plate, set up triplicate wells for background, 100% initial activity (control), and inhibitor tests.
-
Reagent Addition:
-
Background wells: Add assay buffer and hemin.
-
Control wells: Add assay buffer, hemin, and COX enzyme.
-
Inhibitor wells: Add assay buffer, hemin, COX enzyme, and the test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add TMPD working solution followed by arachidonic acid working solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 590 nm in kinetic mode for 5 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.[10][11][12]
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP).[13]
Materials:
-
Freshly drawn human whole blood
-
Anticoagulant (e.g., 3.8% sodium citrate)
-
Platelet aggregation inducers (e.g., ADP, collagen, arachidonic acid)
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
Procedure:
-
PRP and PPP Preparation:
-
Collect whole blood in tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 10-15 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP).
-
-
Instrument Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Assay:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add the test compound (this compound or HTB) or vehicle control and incubate for a specified time.
-
Add the platelet aggregation inducer.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: Determine the maximum percentage of aggregation from the aggregation curve.[14][15][16][17]
Phosphodiesterase (PDE) Activity Assay
This protocol outlines a radioassay method for measuring cAMP-specific PDE activity.[9][18][19]
Materials:
-
[³H]-cAMP
-
Unlabeled cAMP
-
PDE enzyme source (e.g., platelet lysate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
Snake venom (5'-nucleotidase)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a reaction tube, combine the assay buffer, PDE enzyme source, and the test compound (HTB) or vehicle control.
-
Reaction Initiation: Add a mixture of [³H]-cAMP and unlabeled cAMP to start the reaction. Incubate at 30°C for a defined period.
-
Reaction Termination: Stop the reaction by boiling the tubes.
-
Conversion to Adenosine: Add snake venom to convert the [³H]-AMP to [³H]-adenosine.
-
Separation: Apply the reaction mixture to an anion-exchange resin column to separate the unreacted [³H]-cAMP from the [³H]-adenosine.
-
Measurement: Elute the [³H]-adenosine and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of [³H]-cAMP hydrolyzed and determine the PDE activity. Calculate the percentage of inhibition and the IC50 value for the test compound.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol describes a common method for assessing antioxidant activity.[20][21][22]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or ethanol
-
Test compound (this compound)
-
Spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol.
-
Reaction: In a test tube or microplate well, mix the DPPH solution with the test compound at various concentrations.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value of the test compound.
Conclusion
This compound demonstrates a complex and advantageous mechanism of action within the arachidonic acid cascade. Its primary effect is the irreversible inhibition of COX-1, leading to a reduction in pro-aggregatory thromboxane A2 synthesis. Crucially, this is complemented by the activity of its main metabolite, HTB, which inhibits phosphodiesterase, thereby increasing anti-aggregatory cAMP levels. This dual mechanism, coupled with a lesser impact on prostacyclin synthesis compared to aspirin and potential antioxidant effects, positions this compound as a significant therapeutic agent in the prevention of thromboembolic diseases. Further research to elucidate the precise quantitative aspects of its interactions with COX and PDE enzymes will provide an even deeper understanding of its pharmacological profile.
References
- 1. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. Pharmacokinetics of this compound and its main metabolite HTB in healthy subjects following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 4.3. Platelet Aggregometry Assay [bio-protocol.org]
- 14. biodatacorp.com [biodatacorp.com]
- 15. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 17. Testing platelet aggregation activity [protocols.io]
- 18. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay [en.bio-protocol.org]
- 19. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
Triflusal's Impact on Endothelial Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triflusal, a platelet aggregation inhibitor, has long been recognized for its role in the secondary prevention of cardiovascular events. While its primary mechanism of action involves the inhibition of platelet cyclooxygenase-1 (COX-1), emerging evidence suggests that this compound and its active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), exert significant effects on endothelial cell function. This technical guide provides an in-depth analysis of this compound's impact on the endothelium, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways.
Core Mechanisms of Action on Endothelial Cells
This compound's influence on endothelial cells extends beyond its well-documented antiplatelet effects. Key mechanisms include the modulation of nitric oxide (NO) production, inhibition of the NF-κB signaling pathway, and regulation of arachidonic acid metabolism, which collectively contribute to its protective effects on the vascular endothelium.[1]
Modulation of Cyclooxygenase (COX) Pathway
This compound selectively inhibits platelet COX-1, thereby reducing the synthesis of thromboxane (B8750289) A2, a potent vasoconstrictor and platelet aggregator.[1] Unlike aspirin (B1665792), this compound has a minimal effect on endothelial COX, thus preserving the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation. This selective action is a key differentiator from aspirin and contributes to a more favorable gastrointestinal safety profile.
Influence on Nitric Oxide (NO) Bioavailability
This compound has been shown to stimulate the production of nitric oxide (NO), a critical signaling molecule in the endothelium that mediates vasodilation, inhibits platelet aggregation, and reduces inflammation. While some studies suggest this effect may be indirect, through the stimulation of NO production by neutrophils, the resulting increase in NO bioavailability has profound implications for endothelial function.[2] The main metabolite, HTB, has also been shown to increase nitric oxide synthase activity.[3]
Inhibition of NF-κB Signaling
The nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes in endothelial cells, including adhesion molecules like Vascular Cell Adhesion Molecule-1 (VCAM-1).[4][5] this compound has been reported to inhibit the activation of NF-κB, thereby potentially reducing the expression of these inflammatory mediators and attenuating the inflammatory response at the endothelial surface.[6]
Quantitative Data on Endothelial Cell Function
The following tables summarize the quantitative effects of this compound and its metabolite HTB on various aspects of endothelial cell function, drawing comparisons with aspirin where data is available.
| Parameter | Treatment | Concentration | Cell Type | Result | Citation |
| Platelet Adhesion to Subendothelium | This compound (ex vivo) | 600 mg/day (15 days) | Human Volunteers | 25% inhibition of adhesion | [7] |
| Aspirin (ex vivo) | 400 mg/day (15 days) | Human Volunteers | No significant inhibition of adhesion | [7] | |
| HTB (in vitro) | 1 mmol/L | Human Platelets/Subendothelium | 26% inhibition of adhesion | [7] | |
| Nitric Oxide Synthase Activity | This compound | 10, 100, 1000 µM | Rat Brain Slices | Greater increase than Aspirin | [3] |
| HTB | 10, 100, 1000 µM | Rat Brain Slices | Greater increase than Aspirin | [3] | |
| This compound | Not specified | Human Neutrophils | Increased stimulation of NO synthesis compared to Aspirin | [8] | |
| Inducible Nitric Oxide Synthase Activity | HTB | 10, 100, 1000 µM | Rat Brain Slices | 18%, 21%, and 30% reduction, respectively | [3] |
| Prostacyclin (PGI2) Production | Aspirin | 2.1 µM (1 hr) | Cultured Human Endothelial Cells | 50% inhibition | [9] |
| Aspirin | 6.2 µM (1 hr) | Cultured Human Endothelial Cells | 90% inhibition | [9] |
Signaling Pathways and Experimental Workflows
This compound's Effect on the Cyclooxygenase Pathway
NF-κB Signaling Pathway in Endothelial Cells
Detailed Experimental Protocols
Human Umbilical Vein Endothelial Cell (HUVEC) Culture
-
Cell Source: Primary Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Medium: Endothelial Cell Growth Medium (e.g., EGM-2) supplemented with growth factors, cytokines, and 2-5% fetal bovine serum (FBS).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are detached using a trypsin-EDTA solution, neutralized with medium containing serum, centrifuged, and re-seeded into new culture flasks.[4][8][10][11][12]
Endothelial Cell Migration Assay (Scratch Assay)
-
Cell Seeding: HUVECs are seeded in a multi-well plate and cultured to form a confluent monolayer.
-
Scratch Creation: A sterile pipette tip or a specialized cell scraper is used to create a uniform "scratch" or cell-free area in the monolayer.
-
Treatment: The cells are washed to remove debris, and then incubated with culture medium containing this compound, HTB, or a vehicle control.
-
Image Acquisition: Images of the scratch are captured at time zero and at subsequent time points (e.g., every 6-12 hours) using a phase-contrast microscope.
-
Data Analysis: The width of the scratch is measured at different points, and the rate of cell migration is calculated as the distance migrated over time.[13][14][15][16][17]
Endothelial Cell Migration Assay (Transwell Assay)
-
Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pore size) are placed in a multi-well plate. The lower chamber is filled with medium containing a chemoattractant (e.g., VEGF).
-
Cell Seeding: HUVECs, pre-treated with this compound, HTB, or vehicle, are seeded into the upper chamber in a serum-free or low-serum medium.
-
Incubation: The plate is incubated for a defined period (e.g., 4-24 hours) to allow for cell migration through the porous membrane towards the chemoattractant.
-
Cell Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed and stained (e.g., with crystal violet or DAPI). The number of migrated cells is then quantified by counting under a microscope or by measuring the absorbance of the extracted stain.[5][18][19][20][21]
Endothelial Cell Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: HUVECs are treated with this compound, HTB, or a vehicle control for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[10][22][23][24][25][26]
Measurement of VCAM-1 Expression
-
Cell Stimulation: HUVECs are stimulated with an inflammatory agent (e.g., TNF-α or LPS) in the presence or absence of this compound or HTB.
-
Cell Lysis or Fixation: For Western blot analysis, cells are lysed to extract total protein. For flow cytometry or immunofluorescence, cells are fixed.
-
Detection:
-
Western Blot: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody against VCAM-1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Flow Cytometry: Fixed cells are incubated with a fluorescently labeled primary antibody against VCAM-1 and analyzed.
-
ELISA: Cell culture supernatants can be analyzed for soluble VCAM-1 (sVCAM-1) using a specific ELISA kit.[27][28][29]
-
eNOS Activity Assay (L-citrulline conversion assay)
-
Cell Treatment: Endothelial cells are treated with this compound, HTB, or vehicle control.
-
Cell Lysis: Cells are lysed in a buffer that preserves enzyme activity.
-
Assay Reaction: The cell lysate is incubated with a reaction mixture containing L-[14C]arginine, NADPH, and other necessary cofactors.
-
Separation and Quantification: The reaction is stopped, and the radiolabeled L-citrulline produced is separated from the unreacted L-arginine using ion-exchange chromatography. The amount of L-citrulline is then quantified by scintillation counting, which is indicative of eNOS activity.[19][30]
Conclusion
This compound demonstrates a multifaceted impact on endothelial cell function that extends beyond its primary antiplatelet activity. By selectively preserving endothelial prostacyclin synthesis, potentially increasing nitric oxide bioavailability, and inhibiting the pro-inflammatory NF-κB signaling pathway, this compound contributes to the maintenance of endothelial homeostasis. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound in modulating endothelial function and mitigating vascular disease. Further in-depth studies are warranted to fully elucidate the direct molecular interactions and long-term consequences of this compound and its metabolite HTB on the vascular endothelium.
References
- 1. Endothelial cell migration assay. A quantitative assay for prediction of in vivo biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The effect of this compound on human platelet aggregation and secretion: the role of nitric oxide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paradoxical Activation of Endothelial Nitric Oxide Synthase by NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial cell-specific NF-kappaB inhibition protects mice from atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB regulation of endothelial cell function during LPS-induced toxemia and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation mechanisms of endothelial NF-kappaB, IKK, and MAP kinase by tert-butyl hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB inhibitor targeted to activated endothelium demonstrates a critical role of endothelial NF-κB in immune-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A quantitative high-throughput endothelial cell migration assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recovery of Endothelial Cell Prostacyclin Production after Inhibition by Low Doses of Aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelial Nitric-oxide Synthase Activation Generates an Inducible Nitric-oxide Synthase-like Output of Nitric Oxide in Inflamed Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proliferating and quiescent human umbilical vein endothelial cells (HUVECs): a potential in vitro model to evaluate contrast agents for molecular imaging of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pro-apoptotic BIM is an essential initiator of physiological endothelial cell death independent of regulation by FOXO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB inhibitor targeted to activated endothelium demonstrates a critical role of endothelial NF-κB in immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 5-hydroxytryptamine evokes endothelial nitric oxide synthase activation in bovine aortic endothelial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NF-κB Activity in Endothelial Cells Is Modulated by Cell Substratum Interactions and Influences Chemokine-Mediated Adhesion of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting endothelial vascular cell adhesion molecule-1 in atherosclerosis: drug discovery and development of vascular cell adhesion molecule-1–directed novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental analysis and modelling of in vitro HUVECs proliferation in the presence of various types of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bidirectional Actions of Hydrogen Peroxide on Endothelial Nitric-oxide Synthase Phosphorylation and Function: CO-COMMITMENT AND INTERPLAY OF Akt AND AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. NF-κB controls the global pro-inflammatory response in endothelial cells: evidence for the regulation of a pro-atherogenic program - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regulation of endothelial nitric oxide synthase activation in endothelial cells by S1P1 and S1P3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. content-assets.jci.org [content-assets.jci.org]
- 24. Mechanism of purinergic activation of endothelial nitric oxide synthase in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Expression of vascular cell adhesion molecule-1 (VCAM-1) by human brain microvessel endothelial cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Alterations in intercellular adhesion molecule 1 (ICAM-1) and vascular cell adhesion molecule 1 (VCAM-1) in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Vascular cell adhesion molecule-1 (VCAM-1) gene transcription and expression are regulated through an antioxidant-sensitive mechanism in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Understanding endothelial cell apoptosis: what can the transcriptome, glycome and proteome reveal? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Activity Relationship of Triflusal Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triflusal, a salicylic (B10762653) acid derivative, is an established antiplatelet agent with a multifaceted mechanism of action. Its therapeutic effects are attributed to the irreversible inhibition of cyclooxygenase-1 (COX-1), modulation of phosphodiesterase (PDE) activity, and inhibition of nuclear factor-kappa B (NF-κB) signaling, alongside the stimulation of nitric oxide (NO) synthesis. The primary active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), also contributes significantly to its pharmacological profile. This technical guide provides a comprehensive overview of the structural activity relationships (SAR) of this compound and its derivatives. While a comprehensive quantitative SAR study on a broad series of novel this compound derivatives is not extensively available in publicly accessible literature, this guide synthesizes the existing knowledge on this compound and HTB, outlines the key experimental protocols for evaluating the biological activity of potential derivatives, and presents a framework for future SAR investigations.
Introduction: this compound and its Mechanism of Action
This compound, or 2-(acetyloxy)-4-(trifluoromethyl)benzoic acid, is a platelet aggregation inhibitor used in the prevention and treatment of thromboembolic diseases.[1][2] Unlike its structural relative, acetylsalicylic acid (aspirin), this compound exhibits a distinct pharmacological profile. Its primary mechanism involves the irreversible acetylation of COX-1 in platelets, thereby inhibiting the synthesis of thromboxane (B8750289) A2 (TXA2), a potent vasoconstrictor and platelet agonist.[3]
Furthermore, this compound and its main metabolite, HTB, have been shown to inhibit phosphodiesterases, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] Elevated cAMP levels, in turn, inhibit platelet activation. Another key aspect of this compound's action is the inhibition of the transcription factor NF-κB, which plays a crucial role in inflammatory processes and the expression of adhesion molecules involved in platelet aggregation.[4] this compound also promotes the synthesis of nitric oxide, a vasodilator and inhibitor of platelet adhesion and aggregation.[4]
The multifaceted nature of this compound's mechanism of action, involving several key signaling pathways, makes the exploration of its derivatives a promising avenue for the development of novel antiplatelet agents with potentially improved efficacy and safety profiles.
Known Structure-Activity Relationships: this compound and its Metabolite HTB
Currently, detailed quantitative structure-activity relationship (SAR) data for a systematically modified series of this compound derivatives are scarce in the published literature. However, a qualitative SAR can be inferred from the activities of this compound and its primary metabolite, HTB.
-
The Acetoxy Group: The 2-acetoxy group of this compound is crucial for its irreversible inhibition of COX-1, similar to aspirin. This group is responsible for acetylating the serine residue in the active site of the enzyme.
-
The Trifluoromethyl Group: The trifluoromethyl group at the 4-position of the benzoic acid ring is a key distinguishing feature of this compound. This electron-withdrawing group significantly influences the electronic properties and lipophilicity of the molecule, which likely contributes to its distinct pharmacological profile compared to aspirin.
-
The Carboxylic Acid Group: The carboxylic acid moiety is essential for binding to the active site of COX enzymes.
-
The Hydroxylated Metabolite (HTB): The active metabolite, HTB, is formed by the deacetylation of this compound. HTB is a reversible inhibitor of COX-1 and is also a potent inhibitor of phosphodiesterase.[3] This indicates that the free hydroxyl group at the 2-position is compatible with antiplatelet activity, albeit through a different mechanism of COX-1 inhibition (reversible vs. irreversible).
A systematic SAR study would involve the synthesis of this compound analogs with modifications at these key positions to quantitatively assess the impact on COX-1, PDE, and NF-κB inhibition.
Data Presentation: Biological Activities of this compound and a Reference Compound
The following table summarizes the available quantitative data for this compound and its main metabolite, HTB, in comparison to the well-known antiplatelet agent, aspirin. The lack of published data on a series of this compound derivatives prevents the creation of a comprehensive SAR table.
| Compound | Target | Assay | IC50 | Reference |
| This compound | Platelet Aggregation | Arachidonic Acid-induced | 0.8 mM | |
| Aspirin | Platelet Aggregation | Arachidonic Acid-induced | < 0.1 mM | |
| HTB | Cyclooxygenase | Reversible Inhibition | 15x more potent than Salicylic Acid |
Experimental Protocols for SAR Studies of this compound Derivatives
To establish a quantitative SAR for a novel series of this compound derivatives, a battery of in vitro assays is required. The following sections detail the methodologies for the key experiments.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives would typically start from 4-(trifluoromethyl)salicylic acid. Standard organic chemistry reactions can be employed to modify the carboxylic acid, the phenolic hydroxyl group, and the aromatic ring. For example, esterification or amidation of the carboxylic acid, etherification or acylation of the hydroxyl group, and introduction of different substituents on the aromatic ring would generate a library of analogs for SAR studies.
In Vitro Platelet Aggregation Assay
This assay is fundamental to assess the primary antiplatelet activity of the synthesized compounds.
Principle: Platelet aggregation is measured by monitoring the change in light transmission through a suspension of platelet-rich plasma (PRP) upon the addition of an agonist. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy human volunteers into tubes containing 3.8% sodium citrate (B86180) (9:1, blood:citrate).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes. PPP is used as a reference (100% aggregation).
-
-
Aggregation Measurement:
-
Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.
-
Pre-warm the PRP to 37°C for 10 minutes.
-
Add the test compound (this compound derivative) or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes).
-
Initiate platelet aggregation by adding an agonist such as adenosine diphosphate (B83284) (ADP), collagen, or arachidonic acid.
-
Monitor the change in light transmission for 5-10 minutes using a platelet aggregometer.
-
-
Data Analysis:
-
The maximum percentage of aggregation is calculated relative to the light transmission of PPP.
-
The IC50 value (the concentration of the compound that inhibits platelet aggregation by 50%) is determined from the dose-response curve.
-
Cyclooxygenase-1 (COX-1) Inhibition Assay
This assay determines the inhibitory activity of the derivatives against a key molecular target of this compound.
Principle: The activity of COX-1 is measured by quantifying the production of prostaglandins (B1171923) (e.g., PGE2) or thromboxane B2 (TXB2) from arachidonic acid. The inhibitory effect of the compounds is determined by the reduction in the product formation.
Protocol:
-
Enzyme and Substrate Preparation:
-
Use a commercially available purified ovine or human COX-1 enzyme.
-
Prepare a solution of arachidonic acid in an appropriate buffer.
-
-
Inhibition Assay:
-
Pre-incubate the COX-1 enzyme with various concentrations of the this compound derivative or a reference inhibitor (e.g., aspirin, ibuprofen) for a defined period at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
-
Quantification of Product:
-
Measure the amount of PGE2 or TXB2 produced using a commercially available Enzyme Immunoassay (EIA) kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Phosphodiesterase (PDE) Inhibition Assay
This assay evaluates the effect of the derivatives on another important target in the antiplatelet action of this compound.
Principle: PDE activity is measured by quantifying the hydrolysis of cyclic nucleotides (cAMP or cGMP). The inhibitory effect is determined by the reduction in the rate of hydrolysis.
Protocol:
-
Enzyme and Substrate Preparation:
-
Use a commercially available purified phosphodiesterase enzyme (e.g., PDE3 or PDE5).
-
Prepare a solution of cAMP or cGMP.
-
-
Inhibition Assay:
-
Pre-incubate the PDE enzyme with various concentrations of the this compound derivative or a reference inhibitor (e.g., IBMX, milrinone) in an assay buffer.
-
Initiate the reaction by adding the cyclic nucleotide substrate.
-
Incubate for a set time at 30°C or 37°C.
-
-
Quantification of Product:
-
The amount of remaining cAMP or cGMP can be quantified using various methods, including commercially available luminescent or fluorescent assay kits. These kits often employ a coupled-enzyme system where the remaining cyclic nucleotide is converted into a detectable signal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Nuclear Factor-Kappa B (NF-κB) Inhibition Assay
This assay assesses the anti-inflammatory potential of the derivatives by measuring their ability to inhibit the NF-κB signaling pathway.
Principle: NF-κB activation is typically measured using a reporter gene assay. In this assay, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, HeLa) in appropriate media.
-
Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
-
Inhibition Assay:
-
Plate the transfected cells in a multi-well plate.
-
Pre-treat the cells with various concentrations of the this compound derivative or a known NF-κB inhibitor (e.g., Bay 11-7082) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer and a commercially available luciferase assay reagent.
-
Measure the Renilla luciferase activity for normalization of transfection efficiency.
-
-
Data Analysis:
-
Normalize the NF-κB-driven luciferase activity to the control luciferase activity.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Mandatory Visualizations
Signaling Pathway of this compound's Antiplatelet Action
Caption: Signaling pathways modulated by this compound and its derivatives leading to antiplatelet effects.
Experimental Workflow for SAR Study
Caption: A typical workflow for the structural activity relationship study of this compound derivatives.
Conclusion and Future Directions
This compound remains a valuable antiplatelet agent with a complex and advantageous mechanism of action. While the direct SAR of a broad range of its derivatives is not well-documented in the public domain, the foundational knowledge of its activity and that of its primary metabolite, HTB, provides a strong basis for future drug discovery efforts. The experimental protocols detailed in this guide offer a clear roadmap for researchers to synthesize and evaluate novel this compound analogs.
Future research should focus on the systematic synthesis and in vitro testing of this compound derivatives to establish a quantitative SAR. This would involve modifying the trifluoromethyl, acetoxy, and carboxylic acid groups to understand their influence on the inhibition of COX-1, PDE, and NF-κB. Such studies could lead to the identification of new lead compounds with enhanced potency, selectivity, and improved pharmacokinetic and pharmacodynamic properties, ultimately contributing to the development of safer and more effective antiplatelet therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on anti-platelet agents. V. Synthesis and structure-activity relationship of 3-substituted 5,6-bis(4-methoxyphenyl)-1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C10H7F3O4 | CID 9458 - PubChem [pubchem.ncbi.nlm.nih.gov]
Triflusal's Neuroprotective Potential: A Technical Guide to Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence supporting the potential neuroprotective effects of Triflusal. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the experimental methodologies, quantitative outcomes, and mechanistic insights from key preclinical studies. This compound, a platelet aggregation inhibitor with structural similarities to salicylates, has demonstrated promising neuroprotective properties in various models of neurodegenerative diseases, particularly Alzheimer's disease and cerebral ischemia.
Executive Summary
Preclinical research indicates that this compound exerts its neuroprotective effects through a multi-faceted mechanism of action. Primarily recognized for its anti-inflammatory properties, this compound has been shown to modulate key signaling pathways involved in neuronal survival and plasticity. In animal models of Alzheimer's disease, this compound treatment has been associated with a reduction in amyloid-beta plaque burden, decreased neuroinflammation, and improved cognitive function. In models of ischemic stroke, this compound has been demonstrated to reduce infarct volume and suppress the inflammatory response. The core mechanisms underlying these effects appear to involve the inhibition of the pro-inflammatory transcription factor NF-κB and the activation of the CREB signaling pathway, which leads to the upregulation of neuroprotective factors such as Brain-Derived Neurotrophic Factor (BDNF).
Data Presentation: Summary of Quantitative Outcomes
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.
Table 1: Effects of this compound in Preclinical Models of Alzheimer's Disease
| Animal Model | Dosage and Administration | Duration | Key Quantitative Outcomes | Reference |
| Tg2576 Transgenic Mice | 30 mg/kg/day, oral gavage | 3-5 months | - 37% reduction in dense-core amyloid plaques at 13 months.[1] - 57% reduction in dense-core amyloid plaques at 18 months.[1] - 25% decrease in astrocyte number in the CA1 region at 13 months.[1] - 40% decrease in astrocyte number in the entorhinal cortex and CA1 region at 18 months.[1] - Significant rescue of spatial memory deficits in the Morris water maze test.[1][2] | [1] |
| APP23 Transgenic Mice | Not specified | Not specified | - Reduced inflammation surrounding endothelin-induced infarcts.[2] | [2] |
Table 2: Effects of this compound in Preclinical Models of Cerebral Ischemia
| Animal Model | Dosage and Administration | Duration | Key Quantitative Outcomes | Reference |
| Male Wistar Rats (MCAO) | 10 mg/kg and 30 mg/kg, oral | Single dose | - Significant reduction in infarct volume at 30 mg/kg. - No significant reduction in infarct volume at 10 mg/kg. - Significant decrease in IL-1β protein levels in the ipsilateral cortex at 30 mg/kg. | |
| Postnatal Day 9 Rats (Excitotoxic Injury) | 30 mg/kg, oral | Single dose (post-treatment) | - Drastic reduction in lesion size. - Downregulation of microglial and astroglial response. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a framework for the replication and extension of these findings.
Alzheimer's Disease Model: Tg2576 Transgenic Mice
-
Animal Model: Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP) with the Swedish (K670N/M671L) mutation.[1]
-
Treatment:
-
Cognitive Assessment (Morris Water Maze):
-
Spatial reference learning and memory were assessed in a circular pool filled with opaque water.
-
Mice were trained to find a hidden platform over several days.
-
Parameters measured included escape latency (time to find the platform) and path length.
-
Probe trials were conducted where the platform was removed to assess spatial memory retention.[1]
-
-
Histopathological Analysis:
-
Brains were harvested and processed for immunohistochemistry.
-
Antibodies were used to detect amyloid-beta plaques (Thioflavin-S staining for dense-core plaques), astrocytes (GFAP), and microglia (Iba1).[1]
-
Quantitative analysis of plaque load and glial cell numbers was performed using stereological methods.[1]
-
-
Biochemical Analysis:
-
Brain tissue was homogenized for protein and RNA extraction.
-
ELISA was used to measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α).
-
Western blotting was performed to assess the levels of proteins in the CREB signaling pathway (e.g., c-fos, BDNF).[1]
-
Cerebral Ischemia Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Model: Male Wistar rats.
-
Surgical Procedure (Permanent MCAO):
-
Anesthesia was induced and maintained throughout the surgery.
-
A midline incision was made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA was ligated and a nylon monofilament was inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The filament was left in place to induce permanent ischemia.
-
-
Treatment:
-
This compound was administered orally at doses of 10 mg/kg or 30 mg/kg immediately after MCAO.
-
-
Infarct Volume Assessment:
-
After a set period (e.g., 24 or 72 hours), the animals were euthanized and their brains were removed.
-
The brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.
-
The infarct volume was calculated by integrating the unstained areas across all brain slices.
-
-
Immunohistochemistry:
-
Brain sections were stained for markers of inflammation, such as microglia (Iba1) and pro-inflammatory cytokines (e.g., IL-1β).
-
Signaling Pathways and Mechanistic Insights
The neuroprotective effects of this compound are attributed to its ability to modulate key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms.
This compound's Anti-Inflammatory Mechanism via NF-κB Inhibition
This compound is believed to exert its anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.
References
- 1. This compound reduces dense-core plaque load, associated axonal alterations and inflammatory changes, and rescues cognition in a transgenic mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces dense-core plaque load, associated axonal alterations and inflammatory changes, and rescues cognition in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Triflusal Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Triflusal, a prominent antiplatelet agent, and explores the landscape of its analogues. The document delves into the multi-faceted mechanism of action of this compound, details synthetic methodologies for its derivatives, and presents a structure-activity relationship (SAR) analysis based on available quantitative data. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel anti-thrombotic agents.
Introduction to this compound
This compound, or 2-acetoxy-4-(trifluoromethyl)benzoic acid, is an antiplatelet drug structurally related to acetylsalicylic acid (aspirin).[1][2] Developed by J. Uriach and Company and first commercialized in 1981, it is used for the secondary prevention of ischemic stroke and other cardiovascular events.[3] Unlike aspirin (B1665792), this compound exhibits a multi-target mechanism of action that contributes to its efficacy and potentially more favorable safety profile, particularly a lower risk of bleeding complications.[2][4]
The core of this compound's therapeutic action lies in its ability to inhibit platelet aggregation through several distinct biochemical pathways. Upon administration, it is rapidly absorbed and metabolized in the liver to its primary active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), which itself possesses significant antiplatelet properties.[3] The exploration of this compound analogues is driven by the goal of optimizing its therapeutic index—enhancing antiplatelet efficacy while minimizing adverse effects.
Mechanism of Action and Key Signaling Pathways
This compound and its metabolite HTB exert their antiplatelet effects through a combination of mechanisms, making it a unique agent in thrombosis management. These pathways include the inhibition of cyclooxygenase (COX), modulation of phosphodiesterase (PDE), inhibition of nuclear factor-κB (NF-κB), and stimulation of nitric oxide (NO) synthesis.
Cyclooxygenase (COX) Inhibition
Similar to aspirin, this compound irreversibly inhibits the COX-1 enzyme in platelets by acetylating its active site.[3] This action blocks the conversion of arachidonic acid into thromboxane (B8750289) A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[3] However, this compound demonstrates a degree of selectivity, sparing the arachidonic acid metabolic pathway in endothelial cells, which may contribute to its better gastrointestinal safety profile compared to aspirin.
Phosphodiesterase (PDE) Inhibition and Nitric Oxide (NO) Synthesis
Both this compound and its metabolite HTB inhibit phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP inhibits calcium mobilization, a critical step in platelet activation and aggregation.[5] Furthermore, this compound has been shown to stimulate the production of nitric oxide (NO) in neutrophils.[2] NO is a potent vasodilator and inhibitor of platelet adhesion and aggregation, further contributing to the antithrombotic effect.
Nuclear Factor-κB (NF-κB) Inhibition
A significant differentiator for this compound and its analogues is their potent inhibition of NF-κB activation.[4] NF-κB is a transcription factor that regulates the expression of various pro-inflammatory and pro-thrombotic genes, including Vascular Cell Adhesion Molecule-1 (VCAM-1) and inducible nitric oxide synthase (iNOS). By inhibiting NF-κB, this compound derivatives can reduce the inflammatory component of atherothrombosis. Studies have shown that the 4-trifluoromethyl group on the salicylate (B1505791) molecule is crucial for this enhanced inhibitory effect on NF-κB activation.[4]
Synthesis of this compound and its Analogues
The development of novel this compound analogues requires robust and flexible synthetic strategies. The core structure, a substituted salicylic (B10762653) acid, allows for modifications at the carboxylic acid (position 1), the hydroxyl group (position 2), and on the aromatic ring.
General Synthetic Strategy
A common approach to synthesizing this compound analogues, such as salicylanilides, involves a one-pot condensation reaction.[6] This methodology can be adapted to create a variety of derivatives for SAR studies. The general workflow begins with a substituted salicylic acid, which is then activated and reacted with a nucleophile (e.g., an amine or alcohol) to form an amide or ester linkage.
Experimental Protocol: Synthesis of a Representative Salicylanilide Analogue
This protocol is adapted from established methods for the synthesis of fluoro- and trifluoromethyl-substituted salicylanilides.[6]
Objective: To synthesize 2-hydroxy-N-phenyl-4-(trifluoromethyl)benzamide, a direct amide analogue of this compound's active metabolite, HTB.
Materials:
-
2-hydroxy-4-(trifluoromethyl)benzoic acid (1.0 eq)
-
Aniline (B41778) (1.1 eq)
-
Phosphorous trichloride (B1173362) (PCl₃) (0.5 eq)
-
Xylene (solvent)
Procedure:
-
A mixture of 2-hydroxy-4-(trifluoromethyl)benzoic acid and aniline is suspended in dry xylene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Phosphorous trichloride is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is heated to 120 °C and refluxed for 3-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.
-
The crude product is washed sequentially with hot water (70 °C) and a 10% ethanol-water solution to remove unreacted starting materials and byproducts.
-
The solid product is dried under vacuum to yield the desired salicylanilide. Purity can be assessed by NMR and HRMS, and further purification can be achieved by recrystallization if necessary.
Structure-Activity Relationship (SAR) and Biological Data
The systematic modification of the this compound structure allows for the elucidation of key pharmacophores responsible for its biological activity. While extensive SAR studies on a broad series of direct this compound analogues are not widely published, valuable insights can be drawn from comparative studies with aspirin and their respective metabolites.
Quantitative Biological Data
The following table summarizes key quantitative data comparing the inhibitory activities of this compound, its metabolite HTB, aspirin, and its metabolite salicylic acid. This data highlights the significant impact of the 4-trifluoromethyl group.
| Compound | Target/Assay | IC₅₀ (mM) | Potency vs. Aspirin/Salicylate | Reference |
| This compound | Platelet Aggregation (AA-induced) | 0.8 | Weaker | [7] |
| Aspirin | Platelet Aggregation (AA-induced) | < 0.1 | - | [7] |
| This compound | NF-κB Inhibition -> iNOS (Nitrite Production) | 1.13 ± 0.12 | ~5.4x Stronger | [4] |
| Aspirin | NF-κB Inhibition -> iNOS (Nitrite Production) | 6.08 ± 1.53 | - | [4] |
| HTB | NF-κB Inhibition -> iNOS (Nitrite Production) | 1.84 ± 0.34 | ~5.0x Stronger | [4] |
| Salicylic Acid | NF-κB Inhibition -> iNOS (Nitrite Production) | 9.16 ± 1.90 | - | [4] |
| HTB | COX Inhibition (Reversible) | - | ~15x Stronger | [7] |
| Salicylic Acid | COX Inhibition (Reversible) | - | - | [7] |
AA: Arachidonic Acid; HTB: 2-hydroxy-4-(trifluoromethyl)benzoic acid
SAR Insights
-
Role of the 4-Trifluoromethyl Group: The most critical insight from the available data is the profound effect of the CF₃ group at the 4-position. The incorporation of this group significantly enhances the inhibitory effect on NF-κB activation and subsequent iNOS induction, with this compound and HTB being approximately 5 times more potent than aspirin and salicylic acid, respectively.[4] This suggests that the electron-withdrawing nature and lipophilicity of the CF₃ group are key to this distinct mechanism of action.
-
Role of the Acetyl Group: The acetyl group at the 2-hydroxy position is essential for the irreversible inhibition of COX-1, which is the primary mechanism for aspirin and a contributor for this compound. However, for the inhibition of NF-κB, the acetyl group is not a key requirement.[4] The deacetylated metabolite, HTB, remains a highly potent inhibitor of NF-κB activation, indicating that the core 4-(trifluoromethyl)salicylic acid structure is the primary driver of this effect.
-
Metabolite Activity: The main metabolite of this compound, HTB, is a potent reversible inhibitor of cyclooxygenase, approximately 15 times more potent than salicylic acid.[7] This contributes significantly to the overall and sustained antiplatelet effect of this compound administration.
Conclusion and Future Directions
This compound stands out as a valuable antiplatelet agent with a unique, multi-target profile that includes inhibition of COX-1, PDE, and the NF-κB signaling pathway. The available data strongly indicates that the 4-trifluoromethyl substitution on the salicylic acid scaffold is a key determinant of its enhanced potency, particularly in modulating inflammatory pathways relevant to atherothrombosis.
Future research in the discovery of this compound analogues should focus on:
-
Systematic SAR Studies: Synthesizing and evaluating series of analogues with modifications to the acyl group (exploring alternatives to acetate), the position and nature of the halogenated substituent on the aromatic ring, and the core scaffold itself.
-
Target Selectivity: Investigating the selectivity of new analogues for different PDE isoforms and their relative inhibitory activity against COX-1 versus COX-2 to fine-tune the balance between antiplatelet efficacy and potential side effects.
-
Pharmacokinetic Profiling: Characterizing the metabolic stability and pharmacokinetic profiles of new analogues to identify candidates with improved bioavailability and duration of action.
By leveraging the foundational knowledge of this compound's unique pharmacology and employing rational drug design principles, the development of next-generation antiplatelet agents with superior efficacy and safety is an attainable goal.
References
- 1. Synthesis, antiaggregation and antitrombotic activities of new derivatives of hydroxybenzoic acids with tauric fragment - Brel - Pharmacy & Pharmacology [journals.eco-vector.com]
- 2. This compound: an antiplatelet drug with a neuroprotective effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-trifluoromethyl derivatives of salicylate, this compound and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-platelet evaluation of 2-benzoylaminobenzoate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Triflusal Oral Administration in Mouse Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triflusal is a platelet aggregation inhibitor with a mechanism of action similar to aspirin, primarily acting through the irreversible inhibition of cyclooxygenase-1 (COX-1). This inhibition reduces the production of thromboxane (B8750289) A2 (TXA2), a potent promoter of platelet aggregation.[1] this compound is rapidly hydrolyzed to its main active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), which also contributes to its antiplatelet effect.[2] Unlike aspirin, this compound and HTB also inhibit cyclic adenosine (B11128) monophosphate (cAMP) phosphodiesterase, which further restricts platelet aggregation.[2] These characteristics make this compound a compound of interest for preclinical studies in thrombosis. This document provides detailed protocols for the oral administration of this compound in mouse models of thrombosis, with a focus on the widely used ferric chloride-induced thrombosis model.
Quantitative Data Summary
While specific studies detailing a dose-response of orally administered this compound in mouse thrombosis models are not extensively published, a dosage of 20 mg/kg has been shown to be effective for its metabolite's derivative in other disease models in mice and can be used as a starting point for dose-finding studies. The following table outlines a proposed experimental design for evaluating the efficacy of this compound.
| Parameter | Vehicle Control | This compound Treatment Group | Positive Control (Aspirin) | Reference/Note |
| Compound | 1% Tween 80 in PBS | This compound | Aspirin | Vehicle should be inert and non-toxic. |
| Dosage | - | 10, 20, 50 mg/kg (for dose-finding) | 30 mg/kg | Dosages should be optimized for each specific study. |
| Administration Route | Oral Gavage | Oral Gavage | Oral Gavage | Ensures consistent delivery. |
| Frequency | Once daily | Once daily | Once daily | |
| Duration | 7 days prior to thrombosis induction | 7 days prior to thrombosis induction | 7 days prior to thrombosis induction | Pre-treatment is common to ensure steady-state drug levels. |
| Thrombosis Model | Ferric Chloride-Induced Carotid Artery Thrombosis | Ferric Chloride-Induced Carotid Artery Thrombosis | Ferric Chloride-Induced Carotid Artery Thrombosis | A well-established and reproducible model.[3][4][5] |
| Primary Endpoint | Time to Occlusion (minutes) | Time to Occlusion (minutes) | Time to Occlusion (minutes) | Measured from the application of ferric chloride until blood flow ceases. |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound
This protocol describes the preparation of this compound for oral administration to mice.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS)
-
Tween 80
-
Sonicator
-
Magnetic stirrer and stir bar
-
1.5 mL microcentrifuge tubes
-
Animal feeding needles (gavage needles), 20-22 gauge, straight or curved
Procedure:
-
Preparation of Vehicle: Prepare a 1% (v/v) Tween 80 solution in PBS. This will serve as the vehicle for suspending this compound and as the control substance.
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the number and weight of the mice.
-
For a 25g mouse receiving a 20 mg/kg dose in a 100 µL volume, you would need 0.5 mg of this compound per mouse.
-
Weigh the appropriate amount of this compound powder and place it in a suitable container.
-
Add a small amount of the 1% Tween 80 vehicle to create a paste.
-
Gradually add the remaining vehicle while stirring continuously with a magnetic stirrer to achieve the final desired concentration.
-
Sonicate the suspension for 10-15 minutes to ensure a uniform particle size and prevent clogging of the gavage needle.
-
-
Oral Administration (Gavage):
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to allow for normal breathing.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the esophagus and avoid stomach perforation. Mark this length on the gavage needle.
-
Draw the prepared this compound suspension into a 1 mL syringe fitted with the gavage needle. Ensure there are no air bubbles.
-
Gently insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Slowly dispense the suspension.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress after the procedure.
-
Protocol 2: Ferric Chloride-Induced Carotid Artery Thrombosis Model
This protocol details the induction of thrombosis in the carotid artery of a mouse following pre-treatment with this compound or a control substance.[3][4][5]
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical scissors, forceps, and vessel clamps
-
Dissecting microscope
-
Doppler flow probe and monitor
-
Filter paper (1x2 mm strips)
-
Ferric chloride (FeCl₃) solution (e.g., 5% or 10% in distilled water)
-
Saline solution
-
Suture material
Procedure:
-
Animal Preparation:
-
Administer the final oral dose of this compound, aspirin, or vehicle one hour before the surgical procedure.
-
Anesthetize the mouse using an appropriate anesthetic protocol (e.g., intraperitoneal injection of ketamine/xylazine). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
-
Surgical Procedure:
-
Make a midline incision in the neck to expose the trachea and surrounding muscles.
-
Carefully dissect the soft tissues to isolate the common carotid artery. Take care to avoid damaging the vagus nerve.
-
Place a Doppler flow probe around the artery to obtain a baseline blood flow measurement.
-
-
Thrombosis Induction:
-
Soak a small piece of filter paper (1x2 mm) in the FeCl₃ solution.
-
Carefully place the saturated filter paper on the adventitial surface of the exposed carotid artery for a defined period (e.g., 3 minutes).
-
After the exposure time, remove the filter paper and gently rinse the artery with saline.
-
-
Monitoring and Endpoint:
-
Continuously monitor the blood flow in the carotid artery using the Doppler flow probe.
-
Record the time from the application of the ferric chloride until the blood flow ceases completely (time to occlusion). This is the primary endpoint for assessing the antithrombotic effect.
-
A significant increase in the time to occlusion in the this compound-treated group compared to the vehicle control group indicates an antithrombotic effect.
-
Visualizations
This compound's Dual Mechanism of Action on Platelets
References
Application Note: High-Throughput Quantification of Triflusal and its Active Metabolite HTB in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of the antiplatelet agent Triflusal and its primary active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), in human plasma. The described protocol offers high sensitivity, specificity, and throughput, making it suitable for pharmacokinetic studies, bioequivalence trials, and routine therapeutic drug monitoring. The method utilizes a straightforward sample preparation procedure, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). All quantitative data is summarized in structured tables, and detailed experimental protocols are provided.
Introduction
This compound is an antiplatelet drug that acts as an irreversible inhibitor of cyclooxygenase-1 (COX-1), thereby blocking the synthesis of thromboxane (B8750289) A2.[1] Following oral administration, this compound is rapidly hydrolyzed into its main active metabolite, HTB, which also contributes to the overall antiplatelet effect.[1] Accurate and reliable quantification of both this compound and HTB in plasma is crucial for assessing the pharmacokinetic profile and ensuring therapeutic efficacy. This LC-MS/MS method provides a robust and sensitive analytical solution for the simultaneous determination of these two compounds in a complex biological matrix.
Metabolic Pathway of this compound
This compound undergoes rapid metabolism to its active metabolite, HTB, through hydrolysis.
Metabolic conversion of this compound to HTB.
Experimental Workflow
The analytical workflow consists of sample preparation, LC-MS/MS analysis, and data processing.
LC-MS/MS experimental workflow.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HTB (2-hydroxy-4-(trifluoromethyl)benzoic acid) reference standard
-
Salicylic acid (Internal Standard)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Salicylic acid internal standard (IS) working solution (1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | C18, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Gradient | 10% B to 90% B in 5 min, hold for 2 min, return to initial conditions |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| IonSpray Voltage | -4500 V |
MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| This compound | 247.1 | 161.1 | -40 | -25 |
| HTB | 204.8 | 106.7 | -45 | -28 |
| Salicylic Acid (IS) | 136.9 | 93.0 | -60 | -42 |
Quantitative Data Summary
Method Validation Parameters
The method was validated according to regulatory guidelines, and the key performance characteristics are summarized below.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| This compound | 20 - 5,000 | > 0.999 | 20 |
| HTB | 100 - 200,000 | > 0.999 | 100 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| This compound | Low | 60 | < 10.0 | 95.0 - 105.0 | < 10.0 | 95.0 - 105.0 |
| Medium | 2,500 | < 10.0 | 95.0 - 105.0 | < 10.0 | 95.0 - 105.0 | |
| High | 4,000 | < 10.0 | 95.0 - 105.0 | < 10.0 | 95.0 - 105.0 | |
| HTB | Low | 300 | < 10.0 | 95.0 - 105.0 | < 10.0 | 95.0 - 105.0 |
| Medium | 100,000 | < 10.0 | 95.0 - 105.0 | < 10.0 | 95.0 - 105.0 | |
| High | 160,000 | < 10.0 | 95.0 - 105.0 | < 10.0 | 95.0 - 105.0 |
Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within ±15% (±20% for LLOQ) of nominal values.
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 93.5 ± 4.2 | Minimal |
| HTB | 98.5 ± 3.1 | Minimal |
| Salicylic Acid (IS) | > 90 | Minimal |
Acceptance Criteria: Recovery should be consistent and reproducible. Matrix effect should be within acceptable limits.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of this compound and its active metabolite HTB in human plasma. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput applications in clinical and research settings. The validation data demonstrates that the method meets the requirements for bioanalytical method validation, ensuring the generation of high-quality data for pharmacokinetic and other drug development studies.
References
Application Notes and Protocols for In Vivo Experimental Design: Studying Triflusal in Stroke Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design to investigate the therapeutic potential of Triflusal in preclinical stroke models. Detailed protocols for animal model creation, drug administration, and outcome assessments are provided, along with a summary of quantitative data from relevant studies and visualizations of key signaling pathways.
Introduction to this compound in Stroke
This compound, a derivative of salicylic (B10762653) acid, is an antiplatelet agent with demonstrated antithrombotic and neuroprotective effects.[1][2] Its mechanism of action involves the inhibition of thromboxane (B8750289) synthesis, modulation of inflammatory pathways, and enhancement of nitric oxide production.[1][2] Preclinical studies utilizing rodent models of ischemic stroke have shown that this compound can reduce infarct volume and improve neurological outcomes, suggesting its potential as a therapeutic agent for stroke.[3][4][5]
In Vivo Experimental Design
A well-structured in vivo experimental design is crucial for evaluating the efficacy of this compound in a stroke model. The following workflow outlines the key steps involved.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The intraluminal suture method for MCAO is a widely accepted model for inducing focal cerebral ischemia that mimics human stroke.[3][6]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane, or ketamine/xylazine cocktail)
-
Heating pad to maintain body temperature
-
Surgical microscope or loupes
-
Micro-surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Poly-L-lysine solution (optional, for coating the suture tip)
Protocol:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.[6] Place the animal in a supine position.
-
Surgical Incision: Make a midline cervical incision and carefully dissect to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal end of the ECA. Temporarily clamp the CCA and ICA.[7]
-
Filament Insertion: Make a small incision in the ECA and insert the 4-0 monofilament suture. Advance the suture into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the CCA bifurcation.[8]
-
Occlusion and Reperfusion: For transient MCAO, the suture is left in place for a specific duration (e.g., 60 or 120 minutes) and then withdrawn to allow for reperfusion. For permanent MCAO, the suture is left in place.
-
Closure: Close the incision and allow the animal to recover from anesthesia.
This compound Administration
Dosage and Administration Route: this compound is typically administered orally via gavage.[3][4][5] The dosage can vary, and a dose-response study is recommended.
Table 1: this compound Dosages in Rat Stroke Models
| Dosage (mg/kg/day) | Administration Route | Study Findings | Reference |
| 1, 10, 50 | Oral (p.o.) | Dose-dependent decrease in cell death in an anoxia-reoxygenation model. | [9] |
| 10, 30 | Oral (p.o.) | 30 mg/kg significantly reduced infarct volume, while 10 mg/kg did not. | [3][4][5] |
Timing of Administration: The timing of this compound administration is a critical parameter. It can be administered as a pretreatment before MCAO or as a post-treatment after the ischemic insult.[10]
Assessment of Stroke Outcomes
Neurological function should be assessed at various time points post-MCAO (e.g., 24 hours, 48 hours, and 7 days).
Table 2: Neurological Scoring Systems for Rodent Stroke Models
| Scoring System | Description | Scoring Range | Reference |
| Bederson Score | A global neurological assessment evaluating forelimb flexion, resistance to lateral push, and circling behavior. | 0-3 (or modified to 0-5) | [1][11][12] |
| Modified Neurological Severity Score (mNSS) | A composite score assessing motor, sensory, reflex, and balance functions. | 0-14 (mice) or 0-18 (rats) | [1][11] |
| Garcia Scale | Evaluates spontaneous activity, symmetry of limb movement, forepaw outstretching, climbing, body proprioception, and response to vibrissae touch. | 3-18 | [13] |
Protocol for Bederson Score (0-3 scale):
-
Forelimb Flexion: Suspend the rat by its tail. A healthy rat will extend both forelimbs towards the floor. A score of 1 is given if the contralateral forelimb is consistently flexed.
-
Resistance to Lateral Push: Place the rat on a rough surface. A gentle push to the side should be met with resistance to maintain posture. A score of 2 is given if the rat shows decreased resistance and falls.
-
Circling: Observe the rat's spontaneous movement in an open field. A score of 3 is given if the rat consistently circles towards the paretic side.
2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method to visualize and quantify the infarct volume.[14][15][16] Viable tissue with intact mitochondrial dehydrogenase activity stains red, while the infarcted tissue remains white.[14][15]
Protocol:
-
Brain Extraction: At a predetermined time point (e.g., 24 or 48 hours post-MCAO), euthanize the rat and carefully extract the brain.
-
Slicing: Chill the brain and slice it into 2 mm coronal sections using a brain matrix.[6]
-
Staining: Immerse the brain slices in a 2% TTC solution in phosphate-buffered saline (PBS) and incubate at 37°C for 15-30 minutes in the dark.[6][16]
-
Fixation: After staining, fix the slices in 10% formalin.
-
Quantification: Capture digital images of the stained sections. Use image analysis software (e.g., ImageJ) to measure the area of the infarct (white) and the total area of the hemisphere. The infarct volume is calculated by summing the infarct area of each slice multiplied by the slice thickness. To correct for edema, the infarct volume can be calculated indirectly: Infarct Volume = (Volume of Contralateral Hemisphere) - (Volume of Non-infarcted Ipsilateral Hemisphere).[17]
This compound's Signaling Pathways in Stroke
This compound exerts its therapeutic effects through multiple signaling pathways.
Anti-Platelet Aggregation Pathway
This compound inhibits platelet aggregation primarily by blocking the synthesis of thromboxane A2 (TXA2) and increasing intracellular cyclic AMP (cAMP) levels.[2]
Neuroprotective and Anti-Inflammatory Pathways
This compound's neuroprotective effects are attributed to its anti-inflammatory and antioxidant properties.[1] It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation, and modulate the production of inflammatory cytokines.[10][18]
References
- 1. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an antiplatelet drug with a neuroprotective effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Effects of this compound and aspirin in a rat model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rwdstco.com [rwdstco.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Effects of this compound on oxidative stress, prostaglandin production and nitric oxide pathway in a model of anoxia-reoxygenation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound posttreatment inhibits glial nuclear factor-kappaB, downregulates the glial response, and is neuroprotective in an excitotoxic injury model in postnatal brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Manual versus Automated Rodent Behavioral Assessment: Comparing Efficacy and Ease of Bederson and Garcia Neurological Deficit Scores to an Open Field Video-Tracking System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. ahajournals.org [ahajournals.org]
- 18. ahajournals.org [ahajournals.org]
Application of Triflusal in Alzheimer's Disease Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triflusal, a platelet aggregation inhibitor with structural similarities to salicylates, has emerged as a compound of interest in Alzheimer's disease (AD) research due to its potent anti-inflammatory and neuroprotective effects.[1][2] Preclinical and clinical studies have explored its potential to mitigate key aspects of AD pathology, including amyloid-beta (Aβ) deposition, neuroinflammation, and cognitive decline.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in various AD research models, summarizing key quantitative data and outlining experimental methodologies.
Mechanism of Action in Alzheimer's Disease Models
This compound's therapeutic potential in AD models stems primarily from its anti-inflammatory properties. The proposed mechanisms include:
-
Inhibition of Neuroinflammation: this compound has been shown to reduce the activation of microglia and astrocytes, key cellular mediators of the inflammatory response in the AD brain.[1][4] This effect is associated with a significant reduction in the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[4]
-
Modulation of NF-κB Signaling: this compound and its active metabolite, 2-hydroxy-4-trifluoromethyl-benzoic acid (HTB), have been demonstrated to downregulate the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of many pro-inflammatory genes.[5]
-
Enhancement of Synaptic Plasticity Pathways: In the Tg2576 mouse model of AD, this compound treatment was found to increase the expression of c-fos and brain-derived neurotrophic factor (BDNF).[1][2][4] These proteins are downstream targets of the cAMP response element-binding protein (CREB), a crucial transcription factor for synaptic plasticity and long-term memory formation.
While some non-steroidal anti-inflammatory drugs (NSAIDs) have been suggested to act as peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists, a direct link between this compound and PPAR-γ activation in the context of Alzheimer's disease has not been definitively established in the reviewed literature.[6][7][8][9]
Preclinical Data Summary in Tg2576 Mouse Model
The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound in the Tg2576 mouse model of Alzheimer's disease.
| Cognitive Outcome Measure | Treatment Group | Result | Significance |
| Contextual Fear Conditioning (% Freezing) | Untreated Tg2576 | 45.23 ± 6.97% | |
| This compound-treated Tg2576 | 59.03 ± 5.00% | Rescued deficit | |
| Wild-type Control | 69.44 ± 4.25% |
| Amyloid Pathology | Treatment Group | Result | Significance |
| Dense-core (Thioflavin-S reactive) Plaque Load (13 months) | This compound-treated vs. Untreated Tg2576 | 47% reduction | p = 0.052 |
| Dense-core (Thioflavin-S reactive) Plaque Load (18 months) | This compound-treated vs. Untreated Tg2576 | 64% reduction | p = 0.002 |
| Total Brain Aβ Accumulation (ELISA) | This compound-treated vs. Untreated Tg2576 | No significant change | Not significant |
| Neuroinflammation | Treatment Group | Result | Significance |
| IL-1β Levels | This compound-treated vs. Untreated Tg2576 | 70% reduction | p < 0.05 |
| TNF-α Levels | This compound-treated vs. Untreated Tg2576 | 50% reduction | p < 0.001 |
| Microglial Activation (Iba1+ cells) | This compound-treated vs. Untreated Tg2576 | Significant reduction | p = 0.001 (13 months) |
| Astrocyte Activation (GFAP+ cells) | This compound-treated vs. Untreated Tg2576 | Significant reduction | p = 0.001 (18 months) |
Clinical Trial Data Summary (TRIMCI Study)
A randomized, double-blind, placebo-controlled trial (TRIMCI study) investigated the effects of this compound in patients with amnestic mild cognitive impairment (MCI).[1][3]
| Trial Parameter | Details |
| Patient Population | 257 subjects with amnestic Mild Cognitive Impairment |
| Dosage | 900 mg/day this compound or placebo |
| Treatment Duration | Average of 13 months (study prematurely halted) |
| Primary Outcome (ADAS-Cog change) | Trend in favor of this compound, but not statistically significant |
| Secondary Outcome (Conversion to Dementia) | Significantly lower risk in the this compound group (Hazard Ratio: 2.10, p=0.024) |
Experimental Protocols
In Vivo Model: this compound Administration in Tg2576 Mice
This protocol is based on the methodology described for the Tg2576 mouse model of Alzheimer's disease.[4]
Materials:
-
This compound
-
Vehicle (e.g., sodium bicarbonate solution)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Animal Model: Utilize Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP). Age-matched wild-type littermates should be used as controls.
-
Dosage Preparation: Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for a daily dose of 30 mg/kg body weight.
-
Administration: Administer the this compound suspension or vehicle alone to the respective groups of mice daily via oral gavage.
-
Treatment Duration: Continue the daily administration for the desired study period (e.g., 3-5 consecutive months).[4]
-
Monitoring: Monitor the animals' health and body weight regularly throughout the treatment period.
Behavioral Testing: Contextual Fear Conditioning
This protocol provides a general framework for assessing hippocampus-dependent contextual fear memory.[10][11][12][13][14]
Materials:
-
Fear conditioning chamber with a grid floor connected to a shock generator
-
Sound-attenuating cubicle
-
Video camera and recording software
-
Software for scoring freezing behavior
Procedure:
-
Habituation: Place the mouse in the conditioning chamber and allow for a 2-3 minute exploration period.
-
Training (Day 1):
-
Testing (Day 2):
-
24 hours after training, place the mouse back into the same conditioning chamber.
-
Record the mouse's behavior for a set period (e.g., 3-5 minutes) without delivering any shocks.
-
-
Data Analysis:
-
Score the duration of freezing behavior (the complete absence of movement except for respiration) during the testing session.
-
Express the data as a percentage of the total observation time.
-
Immunohistochemistry for Aβ Plaques and Microglia
This is a generalized protocol for the immunohistochemical detection of Aβ plaques and activated microglia in mouse brain tissue.[15][16][17][18][19]
Materials:
-
Paraffin-embedded or frozen brain sections (5-10 µm)
-
Primary antibodies:
-
Anti-Aβ antibody (e.g., 6E10 or 4G8)
-
Anti-Iba1 antibody (for microglia)
-
-
Biotinylated secondary antibodies
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Thioflavin-S solution (for dense-core plaques)
-
Mounting medium
-
Microscope with digital imaging capabilities
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections or bring frozen sections to room temperature.
-
Antigen Retrieval: Perform antigen retrieval if necessary (e.g., by heating sections in citrate (B86180) buffer or incubating in formic acid for Aβ staining).
-
Blocking: Incubate sections in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (anti-Aβ or anti-Iba1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with the appropriate biotinylated secondary antibody.
-
Signal Amplification: Wash and incubate with ABC reagent.
-
Visualization: Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Thioflavin-S Staining (for dense-core plaques):
-
Incubate sections in Thioflavin-S solution.
-
Differentiate in ethanol (B145695) and wash with distilled water.
-
-
Mounting and Imaging: Mount the stained sections and acquire images using a microscope.
-
Quantification: Use image analysis software to quantify the plaque load (as a percentage of the total area) and the number of activated microglia.
ELISA for Aβ40 and Aβ42 Quantification
This protocol outlines the general steps for quantifying Aβ levels in brain homogenates using a sandwich ELISA.[20][21][22][23][24]
Materials:
-
ELISA kit specific for mouse/rat Aβ40 and Aβ42
-
Brain tissue homogenates (soluble and insoluble fractions)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize brain tissue in a suitable buffer (e.g., Tris-buffered saline for the soluble fraction).
-
Centrifuge the homogenate and collect the supernatant (soluble fraction).
-
The pellet can be further extracted with a denaturing agent like formic acid to obtain the insoluble fraction.
-
-
ELISA Procedure (as per manufacturer's instructions):
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate to allow Aβ to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add the detection antibody.
-
Incubate and wash.
-
Add the substrate solution and incubate to allow color development.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Calculate the concentration of Aβ40 and Aβ42 in the samples based on the standard curve.
-
Signaling Pathways and Workflows
References
- 1. A randomized, double-blind, placebo controlled-trial of this compound in mild cognitive impairment: the TRIMCI study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reduces dense-core plaque load, associated axonal alterations and inflammatory changes, and rescues cognition in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fundacioace.com [fundacioace.com]
- 4. This compound reduces dense-core plaque load, associated axonal alterations and inflammatory changes, and rescues cognition in a transgenic mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces cerebral ischemia induced inflammation in a combined mouse model of Alzheimer's disease and stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. Peroxisome proliferator‐activated receptor gamma agonists for preventing recurrent stroke and other vascular events in people with stroke or transient ischaemic attack - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peroxisome proliferator-activated receptor-gamma (PPARγ) and its immunomodulation function: current understanding and future therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Failures to reconsolidate memory in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Early Contextual Fear Memory Deficits in a Double-Transgenic Amyloid-β Precursor Protein/Presenilin 2 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. Immunohistochemistry Protocol for Beta Amyloid Products using USA Detection Kit [protocols.io]
- 19. Dense-Core Plaques in Tg2576 and PSAPP Mouse Models of Alzheimer’s Disease Are Centered on Vessel Walls - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 21. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Triflusal's Antiplatelet Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triflusal is an antiplatelet agent with a mechanism of action distinct from other commonly used drugs like aspirin.[1][2] Structurally related to salicylates, this compound and its active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), exhibit their antithrombotic effects through multiple pathways.[1][2][3] These include the inhibition of cyclooxygenase-1 (COX-1), which reduces the production of the potent platelet agonist thromboxane (B8750289) A2 (TXA2), and the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][4] Furthermore, this compound has been shown to stimulate the production of nitric oxide (NO), a vasodilator and inhibitor of platelet aggregation.[4][5]
These application notes provide detailed protocols for a panel of cell-based assays designed to evaluate the antiplatelet activity of this compound and its metabolites. The described methods include the assessment of platelet aggregation, the quantification of platelet activation markers, the measurement of key signaling molecules, and the determination of enzymatic activity.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound and its active metabolite, HTB, on platelet function.
Table 1: Inhibitory Concentration (IC50) of this compound and HTB on Platelet Aggregation
| Compound | Agonist | IC50 (µM) | Reference |
| This compound | ADP | 140 | [6] |
| This compound | Collagen | 63.2 | [6] |
| HTB | ADP | 100 | [6] |
| HTB | Collagen | 260 | [6] |
Table 2: Effect of this compound on Thromboxane B2 (TXB2) and Cyclic AMP (cAMP) Levels
| Parameter | Treatment | Effect | Reference |
| Thromboxane B2 (TXB2) | This compound (600 mg/day for 15 days) | 85% inhibition in serum | [7] |
| Cyclic AMP (cAMP) | This compound (1 mM) | 36% increase in washed rat platelets | |
| Cyclic AMP (cAMP) | HTB (0.5 mM) | 37% increase in washed rat platelets |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.
Experimental Protocols
Light Transmission Aggregometry (LTA)
Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. The aggregation of platelets into larger clumps allows more light to pass through the sample, and this change is recorded over time.
Materials:
-
Freshly drawn human whole blood
-
3.2% Sodium Citrate (B86180) anticoagulant tubes
-
Platelet agonists (e.g., ADP, collagen, arachidonic acid)
-
This compound and/or HTB dissolved in a suitable solvent (e.g., DMSO)
-
Saline solution
-
Light Transmission Aggregometer
-
Plastic cuvettes with stir bars
-
Centrifuge
Procedure:
-
Blood Collection: Collect whole blood into 3.2% sodium citrate tubes.
-
PRP Preparation: Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation: Pre-incubate the PRP with various concentrations of this compound, HTB, or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.
-
Aggregation Measurement:
-
Place a cuvette with PPP in the aggregometer to set the 100% transmission baseline.
-
Place a cuvette with the pre-incubated PRP sample in the aggregometer to set the 0% transmission baseline.
-
Add the platelet agonist (e.g., ADP, collagen) to the PRP sample and record the change in light transmission for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. Calculate the IC50 value of this compound or HTB by plotting the percentage of inhibition against the logarithm of the compound concentration.
Flow Cytometry for P-selectin (CD62P) Expression
Principle: Flow cytometry is used to quantify the expression of the activation marker P-selectin (CD62P) on the surface of platelets. P-selectin is stored in α-granules of resting platelets and is rapidly translocated to the cell surface upon activation.
Materials:
-
Platelet-Rich Plasma (PRP)
-
Platelet agonists (e.g., ADP, thrombin)
-
This compound and/or HTB
-
Fluorescently labeled anti-CD62P antibody (e.g., FITC- or PE-conjugated)
-
Isotype control antibody
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (for fixation)
-
Flow cytometer
Procedure:
-
PRP Preparation: Prepare PRP as described in the LTA protocol.
-
Incubation: Pre-incubate PRP with different concentrations of this compound, HTB, or vehicle control at 37°C.
-
Platelet Activation: Add a platelet agonist (e.g., ADP) to the pre-incubated PRP and incubate for a short period (e.g., 5-15 minutes) to induce activation.
-
Antibody Staining: Add the anti-CD62P antibody and the isotype control to separate tubes containing the activated platelet samples. Incubate in the dark at room temperature for 15-20 minutes.
-
Fixation: (Optional) Fix the platelets by adding paraformaldehyde to a final concentration of 1-2%.
-
Flow Cytometric Analysis:
-
Dilute the samples with PBS.
-
Acquire the data on a flow cytometer, gating on the platelet population based on their forward and side scatter characteristics.
-
Analyze the fluorescence intensity of the gated platelet population to determine the percentage of P-selectin positive platelets.
-
-
Data Analysis: Calculate the percentage inhibition of P-selectin expression by this compound or HTB compared to the vehicle-treated control.
Thromboxane B2 (TXB2) ELISA
Principle: This assay quantifies the concentration of Thromboxane B2 (TXB2), the stable metabolite of the highly unstable Thromboxane A2 (TXA2). Since TXA2 production is dependent on COX-1 activity, measuring TXB2 levels serves as an effective indicator of COX-1 inhibition by this compound. A competitive enzyme-linked immunosorbent assay (ELISA) is commonly used for this purpose.
Materials:
-
Platelet-Rich Plasma (PRP)
-
Platelet agonist (e.g., collagen, arachidonic acid)
-
This compound and/or HTB
-
TXB2 ELISA kit (containing TXB2-coated plate, TXB2 conjugate, antibodies, wash buffer, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare PRP as previously described.
-
Pre-incubate the PRP with various concentrations of this compound, HTB, or vehicle control.
-
Stimulate the platelets with an agonist like collagen or arachidonic acid to induce TXA2 synthesis.
-
Stop the reaction and centrifuge to collect the supernatant containing TXB2.
-
-
ELISA Protocol (refer to kit manufacturer's instructions for specifics):
-
Add standards and samples to the wells of the TXB2-coated microplate.
-
Add the TXB2 conjugate and antibody to the wells.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of TXB2 in the sample.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of TXB2 in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage inhibition of TXB2 production by this compound or HTB.
-
Cyclic AMP (cAMP) Measurement
Principle: The levels of intracellular cyclic AMP (cAMP) are measured to assess the phosphodiesterase (PDE) inhibitory activity of this compound's metabolite, HTB. Increased cAMP levels lead to the inhibition of platelet activation. Competitive immunoassays (e.g., ELISA) are commonly used for quantification.
Materials:
-
Washed platelets
-
This compound and/or HTB
-
Phosphodiesterase inhibitors (e.g., IBMX, as a positive control)
-
cAMP ELISA kit or reagents for other detection methods (e.g., LC-MS/MS)
-
Cell lysis buffer
-
Microplate reader or appropriate detection instrument
Procedure:
-
Washed Platelet Preparation: Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer to remove plasma components.
-
Incubation: Incubate the washed platelets with various concentrations of this compound, HTB, or vehicle control.
-
Cell Lysis: Lyse the platelets using a lysis buffer to release intracellular cAMP.
-
cAMP Quantification (using a competitive ELISA kit as an example):
-
Follow the manufacturer's protocol, which typically involves the competitive binding of cAMP from the sample and a labeled cAMP conjugate to a limited number of anti-cAMP antibody binding sites.
-
The amount of signal generated is inversely proportional to the concentration of cAMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the samples from the standard curve.
-
Calculate the fold-increase in cAMP levels in response to this compound or HTB treatment compared to the vehicle control.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and its main metabolite HTB on platelet interaction with subendothelium in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an antiplatelet drug with a neuroprotective effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The effect of this compound on human platelet aggregation and secretion: the role of nitric oxide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Effects of this compound and acetylsalicylic acid on platelet aggregation in whole blood of diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Triflusal in Rodent Research: A Detailed Guide to In Vivo Dosing and Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Triflusal dosage and administration for in vivo rodent studies. The information compiled from various scientific studies is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in preclinical models of disease.
Summary of Quantitative Data
The following table summarizes the key quantitative data from various in vivo rodent studies investigating the effects of this compound. This information is crucial for dose selection and study design.
| Parameter | Mouse | Rat | Reference(s) |
| Route of Administration | Oral (gavage) | Oral (gavage), Intravenous (IV), Intraperitoneal (IP) of metabolite HTB | [1],[2] |
| Effective Oral Dose | 30 mg/kg | 10, 20, 30 mg/kg | [1],[2] |
| Intravenous Dose | Not specified | 10, 20 mg/kg | [2] |
| Intraperitoneal Dose | Not specified | 100 mg/kg (for HTB, the main metabolite) | [2] |
| Vehicle for Oral Gavage | Sodium bicarbonate solution | Not specified in detail, likely aqueous-based | [1] |
| Studied Disease Models | Alzheimer's Disease, Cerebral Ischemia (Stroke) | Cerebral Ischemia (Stroke), Neuroinflammation, Thrombosis | [1],[3] |
| Key Molecular Targets | NF-κB, COX-1, COX-2, IL-1β, TNF-α | NF-κB, COX-1, iNOS, IL-1β, TNF-α | [1],[3],[4] |
Experimental Protocols
Detailed methodologies for the key administration routes are provided below. These protocols are based on established practices in rodent research and specific information from this compound studies.
Protocol 1: Oral Administration (Gavage) in Mice and Rats
This is the most common route for this compound administration in rodent studies.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% Sodium Bicarbonate in sterile water)
-
Weighing scale
-
Mortar and pestle (optional, for suspension)
-
Vortex mixer or sonicator
-
Appropriately sized gavage needles (flexible or rigid with a ball tip)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Weigh each animal on the day of dosing to calculate the precise volume to be administered.
-
-
Drug Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals.
-
Prepare the vehicle solution (e.g., 0.5% Sodium Bicarbonate).
-
Create a homogenous suspension of this compound in the vehicle. This can be achieved by grinding the powder with a small amount of vehicle in a mortar and then gradually adding the rest of the vehicle, or by direct suspension followed by thorough vortexing or sonication. The final concentration should be calculated to allow for a reasonable gavage volume (typically 5-10 mL/kg for rats and 10 mL/kg for mice).
-
-
Administration:
-
Gently restrain the animal. For rats, this can be done by holding the animal firmly by the scruff of the neck and supporting the body. For mice, a similar scruffing technique is used.
-
Measure the appropriate length of the gavage needle by holding it alongside the animal, from the tip of the nose to the last rib.
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus. The animal should swallow the tube. Do not force the needle. If resistance is met, withdraw and try again.
-
Once the needle is in the correct position, slowly administer the suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes to ensure there are no signs of distress or regurgitation.
-
Protocol 2: Intravenous (IV) Administration in Rats (Tail Vein)
This route allows for direct entry of this compound into the systemic circulation.
Materials:
-
This compound
-
Sterile vehicle suitable for IV injection (e.g., sterile saline, PBS). Note: The exact vehicle for IV this compound was not specified in the reviewed literature; therefore, solubility and safety must be tested prior to in vivo use. A formulation with a solubilizing agent like DMSO or PEG may be necessary, but tolerability must be confirmed.
-
Sterile syringes (e.g., 1 mL insulin (B600854) syringes) with fine gauge needles (e.g., 27-30G)
-
Restraining device for rats (e.g., a Broome-style restrainer)
-
Heat lamp or warm water to dilate the tail vein
Procedure:
-
Animal and Drug Preparation:
-
Follow the same initial steps for animal weighing and drug calculation as in the oral gavage protocol.
-
Prepare a sterile solution of this compound in the chosen vehicle. The solution must be clear and free of particulates. Filtration through a 0.22 µm sterile filter is recommended.
-
-
Administration:
-
Place the rat in the restraining device, exposing the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Disinfect the injection site on the tail with an alcohol swab.
-
Insert the needle, bevel up, into one of the lateral tail veins. A successful insertion is often indicated by a flash of blood in the hub of the needle.
-
Slowly inject the this compound solution. Observe for any signs of swelling at the injection site, which would indicate a subcutaneous leak.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol 3: Intraperitoneal (IP) Administration in Rodents
While a specific protocol for this compound IP injection was not found, a general procedure is provided below. The main metabolite of this compound, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), has been administered via this route[2]. Researchers should validate a suitable vehicle for this compound for IP administration.
Materials:
-
This compound
-
Sterile vehicle for IP injection (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO, with final DMSO concentration kept low, typically <10%).
-
Sterile syringes (1-3 mL) with appropriate gauge needles (e.g., 23-25G for rats, 25-27G for mice).
Procedure:
-
Animal and Drug Preparation:
-
Prepare the animal and the this compound solution as described for the IV administration protocol.
-
-
Administration:
-
Restrain the animal firmly. For rats and mice, this can be done by holding the animal in dorsal recumbency with the head tilted slightly downwards.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Before injecting, gently pull back on the plunger (aspirate) to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe.
-
If the aspiration is clear, inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any signs of distress or discomfort.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general experimental workflow for in vivo rodent studies.
Diagram 1: Anti-inflammatory and Neuroprotective Signaling Pathway of this compound
References
- 1. This compound posttreatment inhibits glial nuclear factor-kappaB, downregulates the glial response, and is neuroprotective in an excitotoxic injury model in postnatal brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects and interaction studies of this compound and other salicylic derivatives on cyclooxygenase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Triflusal as a Pharmacological Tool for Studying COX-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triflusal is a platelet aggregation inhibitor with a mechanism of action centered on the irreversible inhibition of cyclooxygenase-1 (COX-1). Structurally related to salicylates, this compound serves as a valuable pharmacological tool for researchers studying the physiological and pathological roles of COX-1, particularly in the context of thrombosis, inflammation, and vascular biology.[1][2] Its distinct characteristics, including a dual mechanism of action involving its primary metabolite and a favorable safety profile compared to aspirin (B1665792), make it a subject of significant interest in both basic and clinical research.[1]
These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its use in key in vitro experiments.
Mechanism of Action
This compound exerts its antiplatelet effects through a dual mechanism, primarily involving the irreversible inhibition of COX-1 and a secondary pathway mediated by its main metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB).[1]
-
Irreversible COX-1 Inhibition: Similar to aspirin, this compound acetylates a serine residue in the active site of COX-1, leading to its irreversible inactivation.[1] This prevents the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for various prostanoids, most notably thromboxane (B8750289) A2 (TXA2) in platelets. TXA2 is a potent vasoconstrictor and a crucial mediator of platelet aggregation. By blocking TXA2 synthesis, this compound effectively inhibits platelet activation and aggregation.[1]
-
Phosphodiesterase (PDE) Inhibition by HTB: After administration, this compound is rapidly deacetylated to its active metabolite, HTB. HTB contributes to the antiplatelet effect by inhibiting phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets that ultimately inhibit platelet activation and aggregation. This secondary mechanism differentiates this compound from aspirin and may contribute to its distinct pharmacological profile.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound and its metabolite HTB, as well as a comparison with aspirin.
Table 1: Inhibition of Platelet Aggregation and Thromboxane B2 Production
| Compound | Assay | Agonist | Inhibition (%) | Reference |
| This compound (600 mg/day) | Platelet Aggregation (Whole Blood) | ADP (2.5 µM) | 67 | [3] |
| Aspirin (400 mg/day) | Platelet Aggregation (Whole Blood) | ADP (2.5 µM) | 46 | [3] |
| This compound (600 mg/day) | Thromboxane B2 (Serum) | - | 85 | [3] |
| Aspirin (400 mg/day) | Thromboxane B2 (Serum) | - | 99 | [3] |
| HTB (1 mmol/L) | Platelet Adhesion | - | 26 | [4] |
| HTB (1 mmol/L) | Platelet Aggregates | - | 18 | [4] |
Table 2: Ex Vivo Effects on Platelet Interaction with Subendothelium
| Treatment | Parameter | Reduction (%) | p-value | Reference |
| This compound (600 mg/day) | Platelets on Subendothelium | 93 | < 0.005 | [4] |
| Aspirin (400 mg/day) | Platelets on Subendothelium | 62 | < 0.005 | [4] |
| This compound (600 mg/day) | Surface Covered by Aggregates | 89.6 | - | [4] |
| Aspirin (400 mg/day) | Surface Covered by Aggregates | 75.2 | - | [4] |
| This compound (600 mg/day) | Surface Covered by Adhesion | 25 | - | [4] |
| Aspirin (400 mg/day) | Surface Covered by Adhesion | - | - | [4] |
| This compound (600 mg/day) | Activated Platelets (Adhesions + Thrombi) | 32.5 | < 0.043 (vs. Aspirin) | [4] |
| Aspirin (400 mg/day) | Activated Platelets (Adhesions + Thrombi) | 11.6 | < 0.043 (vs. This compound) | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its study.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound vs aspirin on the inhibition of human platelet and vascular cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and acetylsalicylic acid on platelet aggregation in whole blood of diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound and its main metabolite HTB on platelet interaction with subendothelium in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Triflusal's Effect on Thromboxane B2 Levels
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triflusal is an antiplatelet agent that demonstrates efficacy in the prevention of vascular events such as myocardial infarction and ischemic stroke.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase-1 (COX-1), an enzyme crucial for the synthesis of pro-aggregatory molecules.[2] By acetylating COX-1, this compound effectively blocks the conversion of arachidonic acid to thromboxane (B8750289) A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction. Due to the inherent instability of TXA2, its stable, inactive metabolite, thromboxane B2 (TXB2), is measured to assess the pharmacodynamic effect of this compound.[3] This document provides detailed protocols for an in vitro assessment of this compound's inhibitory effect on TXB2 production.
Mechanism of Action
This compound and its main metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), inhibit platelet aggregation by targeting the arachidonic acid cascade.[3] Specifically, they inhibit the COX-1 enzyme, which prevents the synthesis of prostaglandin (B15479496) H2 (PGH2), the precursor of TXA2. The subsequent reduction in TXA2 levels leads to decreased platelet activation and aggregation.
Data Presentation
The following table summarizes the in vivo effect of different daily doses of this compound on the urinary levels of 11-dehydro-thromboxane B2, a major metabolite of TXB2, in patients with type 2 diabetes mellitus. This data demonstrates a dose-dependent inhibition of thromboxane biosynthesis by this compound.[4]
| Daily Dose of this compound | Mean Reduction in Urinary 11-dehydro-TXB2 Levels |
| 300 mg | Dose-dependent reduction observed[4] |
| 600 mg | Dose-dependent reduction observed[4] |
| 900 mg | Effect not different from 100mg/day aspirin[4] |
Experimental Protocols
In Vitro Assessment of this compound's Inhibition of Thromboxane B2 Production in Human Platelets
This protocol outlines the methodology to determine the in vitro efficacy of this compound in inhibiting thromboxane B2 production in isolated human platelets.
1. Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Human whole blood (from healthy, consenting donors)
-
Anticoagulant (e.g., Acid-Citrate-Dextrose - ACD)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Arachidonic acid (agonist)
-
Indomethacin (B1671933) (COX inhibitor to stop the reaction)
-
Thromboxane B2 (TXB2) ELISA Kit
-
Platelet-Rich Plasma (PRP) preparation reagents
-
Spectrophotometer (plate reader)
2. Preparation of Platelet-Rich Plasma (PRP)
-
Collect human whole blood into tubes containing ACD anticoagulant.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper, straw-colored PRP layer.
-
Determine the platelet count and adjust with platelet-poor plasma (PPP) if necessary to standardize the platelet concentration for the assay.
3. Experimental Procedure
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of working solutions of this compound by diluting the stock solution in PBS to achieve the desired final concentrations for the dose-response analysis.
-
In a 96-well plate, add a defined volume of the prepared PRP to each well.
-
Add the various concentrations of this compound working solutions to the wells. Include a vehicle control (DMSO in PBS) and a positive control (a known COX-1 inhibitor like aspirin).
-
Incubate the plate at 37°C for 30 minutes to allow for the drug to interact with the platelets.
-
Initiate thromboxane production by adding a solution of arachidonic acid to each well to a final concentration of 10 µM.
-
Incubate the plate for 10 minutes at 37°C with gentle agitation.
-
Stop the reaction by adding indomethacin to each well to a final concentration of 10 µM.
-
Centrifuge the plate at 1,500 x g for 10 minutes at 4°C to pellet the platelets.
-
Carefully collect the supernatant for TXB2 analysis.
4. Quantification of Thromboxane B2 by ELISA
-
Follow the instructions provided with the commercial TXB2 ELISA kit.
-
Briefly, add the collected supernatants, standards, and controls to the antibody-coated microplate.
-
Add the enzyme-conjugated TXB2 and incubate.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate for color development.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
5. Data Analysis
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of TXB2 in each sample by interpolating from the standard curve.
-
Calculate the percentage inhibition of TXB2 production for each this compound concentration relative to the vehicle control.
-
If sufficient data points are available, calculate the IC50 value (the concentration of this compound that causes 50% inhibition of TXB2 production) using appropriate software.
Mandatory Visualizations
Caption: this compound's Inhibition of the Thromboxane Synthesis Pathway.
Caption: Workflow for In Vitro Assessment of this compound on TXB2 Levels.
References
- 1. Comparison of this compound with Aspirin in the Secondary Prevention of Atherothrombotic Events; Α Randomised Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of thromboxane formation in vivo and ex vivo: implications for therapy with platelet inhibitory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an antiplatelet drug with a neuroprotective effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of thromboxane biosynthesis by this compound in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triflusal in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Triflusal in various in vitro experimental settings. The information is intended to guide researchers in accurately preparing this compound solutions and applying them to common assays for studying platelet aggregation, inflammation, and cell signaling pathways.
Physicochemical and Solubility Data of this compound
This compound is a platelet aggregation inhibitor that is structurally related to salicylates. For in vitro studies, it is crucial to understand its physical and chemical properties to ensure proper handling and solution preparation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇F₃O₄ | [1] |
| Molecular Weight | 248.16 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 114-117 °C | [1] |
| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), and Ethanol (approx. 30 mg/mL in each) | [1] |
| Storage (Solid) | -20°C | [1] |
| Stability (Solid) | ≥ 4 years at -20°C | [1] |
Preparation of this compound Stock and Working Solutions
Accurate preparation of this compound solutions is critical for obtaining reproducible results in in vitro assays. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions due to its high solubilizing capacity for this compound and compatibility with most cell culture media at low final concentrations.
Materials
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile cell culture medium or appropriate assay buffer
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves when handling this compound powder and DMSO.
-
Weighing this compound: Accurately weigh 2.48 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication or gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Storage of Stock Solution: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions
Prepare working solutions by diluting the 10 mM stock solution in the appropriate sterile cell culture medium or assay buffer immediately before use.
-
Serial Dilutions: It is recommended to perform serial dilutions to achieve the desired final concentration accurately.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium or assay buffer is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium or buffer with the same final concentration of DMSO) should be included in all experiments.
References
Animal Models for Evaluating the Efficacy of Triflusal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triflusal is a platelet aggregation inhibitor with a pharmacological profile distinct from acetylsalicylic acid. Its therapeutic potential extends beyond its antithrombotic effects to encompass neuroprotective and anti-inflammatory properties. This document provides detailed application notes and protocols for utilizing various animal models to evaluate the efficacy of this compound across these therapeutic areas. The protocols outlined below are based on established experimental models and provide a framework for preclinical assessment of this compound and its derivatives.
I. Neuroprotection: Ischemic Stroke Model
The neuroprotective effects of this compound can be robustly evaluated in a rodent model of ischemic stroke induced by permanent middle cerebral artery occlusion (MCAO). This model mimics the pathophysiology of embolic stroke in humans and allows for the assessment of infarct volume reduction and modulation of inflammatory responses.
Experimental Protocol: Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats[1][2][3]
1. Animal Model:
-
Species: Male Wistar rats (or other suitable strain)
-
Weight: 250-300g
-
Acclimation: Acclimatize animals for at least one week prior to surgery with free access to food and water.
2. Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a midline incision in the neck to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding tissues.
-
Ligate the distal end of the ECA and place a temporary clip on the proximal CCA and ICA.
-
Introduce a nylon monofilament (e.g., 4-0) with a blunted tip through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
Remove the temporary clips to allow reperfusion of the external carotid territory.
-
Suture the incision and allow the animal to recover.
3. This compound Administration:
-
Route: Oral gavage
-
Timing: Administer immediately after MCAO surgery and continue for the duration of the experiment (e.g., daily for 3 days)[1]
4. Efficacy Endpoints:
-
Infarct Volume Assessment (at 3 days post-MCAO): [1][2][3]
-
Euthanize the animal and carefully remove the brain.
-
Slice the brain into coronal sections (e.g., 2 mm thick).
-
Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
-
Immunohistochemistry (at 3 days post-MCAO): [1][2][3]
-
Process brain sections for immunohistochemical staining of inflammatory markers such as:
-
Interleukin-1β (IL-1β)
-
Tumor Necrosis Factor-α (TNF-α)
-
Nuclear Factor-kappa B (NF-κB)
-
-
Quantify the expression of these markers in the peri-infarct region.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Infarct Volume (mm³) (Mean ± SEM) | IL-1β Expression (relative to vehicle) |
| Vehicle | 0 | 22.3 ± 2.5 | 100% |
| This compound | 10 | Not significantly different from vehicle | Not reported |
| This compound | 30 | 12.5 ± 3.2 | Significantly decreased |
| Aspirin (B1665792) | 30 | 11.7 ± 2.9 | Not significantly different from vehicle |
*p < 0.05 compared to vehicle. Data extracted from Whitehead et al., 2007.[1][2][3]
Experimental Workflow: MCAO Model
Caption: Workflow for the MCAO animal model.
II. Antithrombotic Activity: Ferric Chloride-Induced Thrombosis Model
The antithrombotic efficacy of this compound can be assessed using the ferric chloride-induced arterial thrombosis model in rats. This model is widely used to evaluate the in vivo effects of antiplatelet and anticoagulant agents.
Experimental Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis in Rats[4]
1. Animal Model:
-
Species: Male Sprague-Dawley rats (or other suitable strain)
-
Weight: 300-350g
-
Acclimation: Acclimatize animals for at least one week prior to the experiment.
2. Surgical Procedure:
-
Anesthetize the rat.
-
Expose the common carotid artery through a midline cervical incision.
-
Carefully separate the artery from the vagus nerve and surrounding tissues.
-
Place a flow probe around the artery to monitor blood flow.
3. Thrombosis Induction:
-
Apply a small piece of filter paper (e.g., 2x1 mm) saturated with a ferric chloride (FeCl₃) solution (e.g., 20-35%) to the surface of the carotid artery for a defined period (e.g., 10 minutes).
-
Remove the filter paper and continuously monitor blood flow until complete occlusion occurs.
4. This compound Administration:
-
Dosage: To be determined based on dose-response studies.
-
Route: Oral gavage or intravenous injection.
-
Timing: Administer at a specified time point before the induction of thrombosis (e.g., 1-2 hours prior).
5. Efficacy Endpoint:
-
Time to Occlusion (TTO): Record the time from the application of ferric chloride until the blood flow ceases completely. A longer TTO indicates a protective effect.
-
Thrombus Weight (optional): After the experiment, the thrombosed arterial segment can be excised and the thrombus can be isolated and weighed.
Data Presentation (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Time to Occlusion (minutes) (Mean ± SEM) |
| Vehicle | 0 | 15.2 ± 1.8 |
| This compound | 10 | 25.5 ± 2.1* |
| This compound | 30 | 38.9 ± 3.4 |
| Aspirin | 30 | 35.1 ± 2.9 |
*p < 0.05, **p < 0.01 compared to vehicle.
Experimental Workflow: Ferric Chloride Thrombosis Model
Caption: Workflow for the ferric chloride-induced thrombosis model.
III. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
The anti-inflammatory properties of this compound can be evaluated using the carrageenan-induced paw edema model in rats or mice. This is a classic and highly reproducible model of acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[5][6]
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats
-
Weight: 150-200g
-
Acclimation: Acclimatize animals for at least one week prior to the experiment.
2. This compound Administration:
-
Dosage: To be determined based on dose-response studies.
-
Route: Oral gavage or intraperitoneal injection.
-
Timing: Administer 1 hour before the carrageenan injection.
3. Induction of Inflammation:
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
4. Efficacy Endpoint:
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Data Presentation (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | % Inhibition of Edema |
| Vehicle | 0 | 0.85 ± 0.06 | 0% |
| This compound | 10 | 0.62 ± 0.05* | 27.1% |
| This compound | 30 | 0.41 ± 0.04 | 51.8% |
| Indomethacin | 10 | 0.35 ± 0.03 | 58.8% |
*p < 0.05, **p < 0.01 compared to vehicle.
Experimental Workflow: Carrageenan-Induced Paw Edema```dot
Caption: this compound inhibits the NF-κB signaling pathway.
Platelet Aggregation Pathway
This compound and its active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), inhibit platelet aggregation through multiple mechanisms.
Caption: this compound inhibits platelet aggregation via COX-1 and PDE.
Conclusion
The animal models and protocols described in this document provide a robust framework for the preclinical evaluation of this compound's efficacy in neuroprotection, antithrombotic activity, and anti-inflammatory effects. The selection of the appropriate model and endpoints will depend on the specific research question and therapeutic indication being investigated. The provided data and diagrams offer a comprehensive overview to guide researchers in their study design and interpretation of results.
References
Troubleshooting & Optimization
Overcoming poor solubility of Triflusal in aqueous solutions for assays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the poor aqueous solubility of Triflusal for in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound, with the chemical name 2-acetyloxy-4-(trifluoromethyl)benzoic acid, is a lipophilic molecule. Its structural characteristics, including the trifluoromethyl group, contribute to its low solubility in water. It is considered insoluble or only slightly soluble in water[1].
Q2: What are the recommended organic solvents for dissolving this compound?
A2: this compound exhibits good solubility in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used to prepare stock solutions.[1][2][3][4] It is also soluble in dimethylformamide (DMF)[4]. It is advisable to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound[3].
Q3: My this compound precipitates when I add the organic stock solution to my aqueous assay buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution." Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.
-
Increase the Cosolvent Concentration: If your experimental system allows, slightly increasing the final percentage of the organic solvent (e.g., from 0.1% to 0.5% DMSO) might keep the compound in solution. However, always run a vehicle control to ensure the solvent concentration does not affect the assay outcome.
-
Use a Surfactant: For cell-free assays, adding a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain solubility[5].
-
Sequential Dilution: Instead of a single large dilution, try a stepwise dilution of your stock solution into the aqueous buffer.
-
Sonication: After dilution, sonicating the solution can help to redissolve fine precipitates[1].
Q4: Are there methods to enhance the aqueous solubility of this compound without using organic solvents?
A4: Yes, several advanced formulation strategies can improve the aqueous solubility of poorly soluble drugs like this compound:
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced water solubility.[6][7][8][9] This is a widely used technique to improve the solubility and stability of drugs.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range (nanosizing) increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate and apparent solubility.[10][11]
-
pH Adjustment: The solubility of ionizable compounds can be influenced by the pH of the solution. As a carboxylic acid, this compound's solubility is expected to increase at a higher pH. However, be mindful of the compound's stability, as hydrolysis can occur.
Troubleshooting Guide: this compound Precipitation in Assays
| Symptom | Probable Cause | Recommended Solution |
| Precipitate forms immediately upon adding DMSO/Ethanol stock to aqueous buffer. | The aqueous solubility limit has been exceeded. The final concentration of this compound is too high for the amount of cosolvent present. | 1. Decrease the final assay concentration of this compound.2. Increase the final percentage of the organic cosolvent (e.g., DMSO, ethanol) if the assay tolerates it. Always include a vehicle control.3. Prepare the final solution by adding the aqueous buffer to the this compound stock solution, rather than the other way around. |
| The solution is initially clear but becomes cloudy or shows precipitate over time. | The compound is falling out of a supersaturated solution. This is a kinetic solubility issue. | 1. Use the solution immediately after preparation.2. Consider using cyclodextrins to form a stable inclusion complex.3. For in vivo formulations, a mix of cosolvents and surfactants (e.g., DMSO, PEG300, Tween 80) can improve stability[1]. |
| Inconsistent assay results between experiments. | Variable amounts of this compound are in solution due to precipitation. | 1. Ensure complete dissolution of the stock solution before each use by vortexing and/or brief sonication.2. Visually inspect for precipitation before adding to the assay.3. Prepare fresh dilutions for each experiment. |
| Cell-based assay shows unexpected toxicity or low efficacy. | High concentrations of organic solvents (e.g., >1% DMSO) can be toxic to cells. Precipitation can lead to lower effective concentration. | 1. Keep the final DMSO or ethanol concentration as low as possible, typically below 0.5%.2. Perform a solvent tolerance test on your specific cell line.3. Use a solubility-enhancing technique like cyclodextrin complexation to reduce the required amount of organic solvent. |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Source |
| Water (H₂O) | < 1 | Insoluble or slightly soluble | [1][12] |
| Ethanol | ≥ 106 | ≥ 427 | [2] |
| Ethanol | 50 | 201.48 | [3] |
| Ethanol | 47 | 189.39 | [1] |
| Ethanol | 30 | 120.89 | [4] |
| DMSO | ≥ 12.41 | ≥ 50 | [2] |
| DMSO | 50 | 201.48 | [3] |
| DMSO | 40 | 161.19 | [1] |
| DMSO | 30 | 120.89 | [4] |
| DMF | 30 | 120.89 | [4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2.5 | 10.07 | [1] |
Note: The molar mass of this compound is 248.16 g/mol .
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
Objective: To prepare a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 248.16 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and sonicator
Procedure:
-
Weigh out 24.82 mg of this compound powder and place it into a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Visual inspection should show a clear solution with no visible particles.
-
If needed, sonicate the vial for 5-10 minutes to ensure complete dissolution[1].
-
Store the stock solution at -80°C for long-term storage or at -20°C for short-term storage[1]. It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Dilution into Aqueous Assay Buffer
Objective: To prepare a 100 µM working solution of this compound in an aqueous buffer with a final DMSO concentration of 0.1%.
Materials:
-
100 mM this compound stock solution in DMSO (from Protocol 1)
-
Aqueous assay buffer (e.g., PBS, cell culture medium)
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Prepare an intermediate dilution: Add 2 µL of the 100 mM this compound stock solution to 198 µL of the aqueous assay buffer. This creates a 1 mM solution in 1% DMSO. Vortex gently to mix.
-
Prepare the final working solution: Add 100 µL of the 1 mM intermediate solution to 900 µL of the aqueous assay buffer. This results in a final concentration of 100 µM this compound in 0.1% DMSO.
-
Vortex the final solution gently.
-
Use the working solution immediately in your assay to minimize the risk of precipitation.
Visualizations
Caption: Decision workflow for preparing this compound solutions.
Caption: this compound's dual inhibitory action on platelet aggregation.
References
- 1. This compound | PDE | PPAR | COX | TargetMol [targetmol.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Crystalline Nanosuspensions as Potential Toxicology and Clinical Oral Formulations for BCS II/IV Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C10H7F3O4 | CID 9458 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Triflusal-Induced Photoallergy in Experimental Setups
Welcome to the technical support center for researchers studying Triflusal-induced photoallergy. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to assist in the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced photoallergy?
A1: this compound-induced photoallergy is a delayed-type hypersensitivity reaction (Type IV) that occurs when the skin is exposed to ultraviolet (UV) radiation, primarily UVA, after systemic administration of this compound.[1][2] this compound itself is a prodrug; its active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), is the primary photosensitizing agent.[3][4][5]
Q2: What is the underlying mechanism of this compound photoallergy?
A2: The mechanism begins when UVA light activates HTB present in the skin. This photoactivated HTB then covalently binds to skin proteins, such as albumin and ubiquitin, forming a "photoantigen".[3][4][5] This process, known as haptenation, specifically targets the ε-amino groups of lysine (B10760008) residues on these proteins.[3][4] This new photoantigen is recognized as foreign by the immune system, leading to the activation of antigen-presenting cells (Langerhans cells) and subsequent sensitization of T-lymphocytes, culminating in an eczematous inflammatory response upon re-exposure.[5][6]
Q3: How can I differentiate between photoallergy and phototoxicity in my experiments?
A3: Differentiating between these two mechanisms is a common challenge. Here are the key distinctions:
-
Mechanism: Photoallergy is an immune-mediated response requiring prior sensitization, while phototoxicity is a direct, non-immunological tissue injury caused by photoactivated compounds.[6]
-
Dose-Dependence: Phototoxic reactions are typically dose-dependent on both the chemical and the light dose.[6] Photoallergic reactions can be elicited by low concentrations of the chemical and light in a previously sensitized system.
-
Clinical Presentation: In clinical settings, phototoxicity resembles an exaggerated sunburn, appearing within minutes to hours. Photoallergy presents as an eczematous reaction (like contact dermatitis) that can spread beyond the exposed area and is delayed, typically appearing 24-72 hours after exposure.[6]
-
In Vitro Indicators: In cellular assays, photoallergens can selectively induce specific immune markers, like Interleukin-18 (IL-18) in keratinocytes, at non-phototoxic concentrations. Phototoxic compounds cause direct cell damage (necrosis, apoptosis) that can be measured by general viability assays (e.g., MTT, NRU).[7][8][9]
Q4: What is the key molecular event I should be trying to detect?
A4: The initial and most critical molecular event is the covalent binding of the this compound metabolite, HTB, to skin proteins (photobinding).[3][4][5] Detecting the formation of these HTB-protein adducts is direct evidence of the first step in the photoallergic pathway. Subsequent key events include the activation of keratinocytes (e.g., IL-18 release) and the activation of dendritic cells and T-cells.[6][7]
Experimental Protocols and Data Presentation
Protocol 1: In Vitro Photoallergy Assessment Using Keratinocytes (IL-18 Endpoint)
This protocol is adapted from established methods for identifying photoallergens using the human keratinocyte cell line NCTC 2544 and measuring Interleukin-18 (IL-18) production as a key biomarker for photoallergic potential.[7][8][9][10]
Objective: To determine the photoallergic potential of this compound's metabolite (HTB) by measuring IL-18 release from keratinocytes following HTB treatment and UVA irradiation.
Methodology:
-
Cell Culture:
-
Culture human keratinocyte cell line NCTC 2544 in appropriate medium (e.g., DMEM) supplemented with 10% FCS, penicillin, and streptomycin.
-
Seed cells in 96-well plates at a density that ensures they do not reach confluence at the time of treatment, as over-confluence can inhibit the desired response.[11] An optimal density of 1-2.5 x 10^5 cells/mL is recommended.[11]
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare stock solutions of HTB in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the culture medium is non-toxic to the cells.
-
Prepare serial dilutions of HTB in serum-free medium to achieve the desired final concentrations.
-
Wash cells and treat them with the HTB dilutions for 1 hour. Include a vehicle control (solvent only).
-
-
UVA Irradiation:
-
Prepare two identical plates: one for irradiation (+UVA) and one to be kept in the dark (-UVA).
-
Remove the treatment medium and wash the cells. Add a phosphate-buffered saline (PBS) or other suitable buffer for the irradiation phase.
-
Expose the "+UVA" plate to a non-cytotoxic dose of UVA radiation. A dose of 3.5 J/cm² has been shown to be effective for this assay.[7][9] The irradiance of the light source should be calibrated to deliver this dose in a reasonable time.
-
Keep the "-UVA" plate covered in a dark environment for the same duration.
-
-
Post-Incubation and Endpoint Measurement:
-
After irradiation, replace the buffer in all wells with fresh culture medium.
-
Incubate both plates for 24 hours.
-
Cytotoxicity Assessment: Measure cell viability in parallel wells using a standard method like the MTT assay to ensure that the tested HTB concentrations are non-cytotoxic (viability >80%). This is crucial to distinguish a specific photoallergic response from general phototoxicity.[7]
-
IL-18 Measurement: Collect the cell lysates and measure the intracellular IL-18 concentration using a commercially available Human IL-18 ELISA kit, following the manufacturer's instructions.
-
Data Interpretation: A significant, dose-dependent increase in IL-18 levels in the "+UVA" group compared to the "-UVA" group at non-cytotoxic concentrations indicates a positive photoallergic potential. Photoirritants are not expected to induce IL-18.[7][9]
Quantitative Data Summary
The following tables provide reference data for key experimental parameters. Note that specific values for HTB-induced IL-18 release are not yet published in this exact format and should be determined empirically using the protocol above.
Table 1: Recommended Parameters for In Vitro Photoallergy Assay
| Parameter | Recommended Value | Source |
| Cell Line | NCTC 2544 (Human Keratinocytes) | [7][9] |
| Primary Endpoint | Intracellular Interleukin-18 (IL-18) | [7][8][9] |
| UVA Irradiation Dose | 3.5 J/cm² | [7][9] |
| Cytotoxicity Threshold | Cell Viability > 80% | [7] |
| Post-Irradiation Incubation | 24 hours | [7][8] |
Table 2: UVA/UVB Dose Effects on Keratinocyte (HaCaT) Viability
| Irradiation Type | Dose | Approximate Cell Viability (%) | Source |
| UVA | 10 J/cm² | ~100% | [12] |
| UVB | 0.5 J/cm² | < 60% | [12] |
| UVA + UVB | 10 J/cm² + 0.5 J/cm² | < 40% | [12] |
This table illustrates the relative cytotoxicity of UVA and UVB, highlighting that the UVA doses used in photoallergy testing are typically non-cytotoxic.
Table 3: Identified HTB Photobinding Sites on Human Serum Albumin (HSA)
| Protein | Modified Residues (Lysine) | Source |
| Human Serum Albumin (HSA) | K137, K199, K205, K351, K432, K525, K541, K545 | [3][4] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background IL-18 in control wells | - Cell stress due to handling (e.g., harsh pipetting).- Over-confluence of cell culture.- Contamination of cell culture. | - Handle cells gently.- Ensure optimal, sub-confluent cell density at the time of treatment.[11]- Perform routine checks for mycoplasma and bacterial contamination. |
| No significant difference between -UVA and +UVA groups | - Insufficient UVA dose.- HTB concentration too low.- Degradation of HTB stock solution.- Incorrect timing of irradiation relative to HTB treatment. | - Verify the output of your UVA lamp with a calibrated radiometer.- Perform a dose-response experiment with a wider range of HTB concentrations.- Prepare fresh HTB solutions for each experiment and store stock solutions properly.- Ensure irradiation is performed immediately after the 1-hour pre-incubation with HTB. |
| High cytotoxicity observed in +UVA group at all HTB concentrations | - The reaction is phototoxic, not photoallergic.- UVA dose is too high for the cell line.- HTB concentrations are too high. | - Lower the HTB concentration range to find a non-cytotoxic dose.- If cytotoxicity persists even at low HTB concentrations, the compound may be a primary phototoxin.- Confirm cell viability of vehicle controls with the same UVA dose is >80%.[13] |
| High variability between replicate wells | - Uneven cell seeding.- Inaccurate pipetting of HTB or assay reagents.- Air bubbles in wells during plate reading.- Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Inspect plates for bubbles before reading and puncture them with a sterile needle if necessary.[14]- Avoid using the outermost wells of the plate for treatment groups. |
Signaling Pathways and Experimental Workflows
Diagram 1: Molecular Initiation of this compound Photoallergy
This diagram illustrates the first key event: the formation of a photoantigen.
References
- 1. researchgate.net [researchgate.net]
- 2. Photosensitivity associated with treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photobinding of this compound to Human Serum Albumin Investigated by Fluorescence, Proteomic Analysis, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photobinding of this compound to Human Serum Albumin Investigated by Fluorescence, Proteomic Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photosensitivity to this compound: Formation of a Photoadduct with Ubiquitin Demonstrated by Photophysical and Proteomic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Establishment of an in vitro photoallergy test using NCTC2544 cells and IL-18 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NCTC 2544 and IL-18 production: a tool for the in vitro identification of photoallergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Further development of the NCTC 2544 IL-18 assay to identify in vitro contact allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UVA/UVB Irradiation Exerts a Distinct Phototoxic Effect on Human Keratinocytes Compared to Human Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Optimizing Triflusal Dosage In Vivo
Welcome to the technical support center for researchers utilizing Triflusal in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing this compound dosage while minimizing bleeding risk.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound leading to its antiplatelet effect and how does it influence bleeding risk?
This compound is an antiplatelet agent that is structurally related to salicylates but is not a derivative of aspirin (B1665792). Its antiplatelet effect is mediated through a multi-faceted mechanism, which contributes to its efficacy with a potentially lower risk of bleeding compared to aspirin.[1][2]
The primary mechanisms include:
-
Irreversible Inhibition of Cyclooxygenase-1 (COX-1): this compound and its active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), inhibit COX-1. This action blocks the synthesis of thromboxane (B8750289) A2 (TXA2), a potent promoter of platelet aggregation.[3]
-
Inhibition of Phosphodiesterase (PDE): Both this compound and HTB inhibit cyclic adenosine (B11128) monophosphate (cAMP) phosphodiesterase. This leads to an increase in intracellular cAMP levels, which in turn inhibits platelet aggregation.
-
Stimulation of Nitric Oxide (NO) Synthesis: this compound has been shown to stimulate the production of nitric oxide by neutrophils. NO is a vasodilator and also inhibits platelet aggregation.
-
Preservation of Prostacyclin (PGI2) Synthesis: Unlike aspirin, which can inhibit vascular PGI2 (a vasodilator and inhibitor of platelet aggregation) at higher doses, this compound appears to have a more selective action against platelet COX-1, thereby sparing the production of PGI2 in vascular endothelial cells.
The combination of these mechanisms contributes to its antithrombotic effect, while the preservation of PGI2 synthesis may contribute to a lower incidence of bleeding compared to less selective COX inhibitors.[1]
Q2: What is a recommended starting dosage for this compound in preclinical in vivo studies, and how can it be optimized to minimize bleeding?
Clinical studies in humans have typically used daily doses of 300 mg, 600 mg, and 900 mg of this compound.[4] A study in type 2 diabetes patients showed a dose-dependent reduction in the in vivo platelet activation marker, urinary 11-dehydro-thromboxane B2, with these dosages. This suggests a graded biological response to increasing doses of this compound.
For preclinical animal studies, direct dose translation from humans is not straightforward and requires allometric scaling. However, based on the clinical data, a dose-ranging study is highly recommended to determine the optimal dose for your specific animal model and experimental endpoint.
Optimization Strategy:
-
Dose-Range Finding Study: Begin with a pilot study using a range of doses. Based on rat studies, you might consider starting with doses around 10 and 20 mg/kg (intravenous) and higher for oral administration, with adjustments based on the species and desired therapeutic effect.[5]
-
Monitor Hemostatic Parameters: In this pilot study, assess key hemostatic parameters such as bleeding time (using the tail bleeding or saphenous vein bleeding model) and platelet aggregation ex vivo.
-
Establish a Dose-Response Curve: Plot the dose of this compound against the measured bleeding time/volume and the desired antiplatelet effect. The optimal dose will be the one that provides a significant antiplatelet effect with a minimal increase in bleeding.
Q3: My animals are experiencing excessive bleeding even at what I believe to be a low dose of this compound. What could be the issue?
Several factors could contribute to unexpected bleeding in your in vivo experiments:
-
Animal Strain and Species Differences: Different animal strains and species can have varying sensitivities to antiplatelet agents. It is crucial to establish baseline bleeding parameters for the specific strain you are using.
-
Route of Administration: The bioavailability and peak plasma concentration of this compound can vary significantly with the route of administration (e.g., oral gavage vs. intravenous injection). Ensure the chosen route is appropriate and consistent across all animals.
-
Concomitant Medications: If your experimental model involves other treatments, be aware of potential drug-drug interactions that could potentiate the anticoagulant effect of this compound.
-
Underlying Health Status of Animals: Animals with underlying inflammatory conditions or other comorbidities may have a compromised hemostatic system, making them more susceptible to bleeding.
-
Experimental Technique: Improper technique during bleeding assays can lead to variable and misleading results. Ensure that the procedures are standardized and performed by trained personnel.
Troubleshooting Steps:
-
Review Dosing Calculations: Double-check all calculations for dose preparation and administration.
-
Assess Baseline Bleeding: Determine the normal bleeding time for a control group of animals receiving only the vehicle.
-
Perform a Vehicle Control: Ensure that the vehicle used to dissolve this compound does not independently affect hemostasis.
-
Refine Surgical Technique: For bleeding time assays, ensure the incision is standardized in terms of location and depth.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies comparing this compound and Aspirin, as well as dose-dependent effects of this compound on a biomarker of platelet activation.
Table 1: Comparison of Bleeding Events in Clinical Trials (this compound vs. Aspirin)
| Clinical Trial / Study | This compound Dosage | Aspirin Dosage | Bleeding Event | This compound Group | Aspirin Group | p-value | Reference |
| TACIP Study | 600 mg/day | 330 mg/day | Any Bleeding | 13.7% | 21.8% | < 0.001 | [3] |
| TIM Study | 600 mg/day | 300 mg/day | CNS-related Bleeding | 0.3% | 1.0% | < 0.05 | [3] |
| Meta-analysis | Various | Various | Any Minor Bleeding | 7.6% | 11.2% | < 0.05 | [3] |
| Meta-analysis | Various | Various | Gastrointestinal Bleeding | 2.4% | 4.3% | < 0.05 | [3] |
| Post-MI Study | 600 mg/day | 300 mg/day | CNS Bleeding Episodes | 0.27% | 0.97% | 0.033 | [6] |
Table 2: Dose-Dependent Effect of this compound on Urinary 11-dehydro-Thromboxane B2 (A Marker of in vivo Platelet Activation) in Patients with Type 2 Diabetes
| This compound Daily Dose | Mean Reduction in 11-dehydro-TXB2 |
| 300 mg | Dose-dependent reduction observed |
| 600 mg | Dose-dependent reduction observed |
| 900 mg | Effect not different from 100 mg/day Aspirin |
Note: This study highlights a dose-dependent biochemical effect of this compound on platelet activity.
Experimental Protocols
Protocol 1: Mouse Tail Bleeding Assay
This protocol is a standard method for assessing hemostasis in mice and is sensitive to the effects of antiplatelet agents.
Materials:
-
Mouse restraint device
-
Scalpel or sharp razor blade
-
50 mL conical tube containing 37°C isotonic saline
-
Filter paper
-
Timer
Procedure:
-
Acclimatize the mouse to the restraint device to minimize stress.
-
Gently restrain the mouse, allowing the tail to be accessible.
-
Administer this compound or vehicle control at the predetermined time before the assay.
-
Using a sharp scalpel, transect the distal 2 mm of the tail.
-
Immediately immerse the tail into the pre-warmed saline.
-
Start the timer and observe for the cessation of bleeding, defined as the absence of blood flow for at least 30 seconds.
-
If bleeding stops, blot the tail gently on filter paper to dislodge any loosely adherent clot and re-immerse to check for re-bleeding.
-
The bleeding time is the total time from the initial transection until bleeding has permanently stopped. A cut-off time (e.g., 15 minutes) should be established to avoid excessive blood loss.
-
For blood loss measurement, the entire blood-containing saline can be analyzed for hemoglobin content.
Protocol 2: Saphenous Vein Bleeding Model in Mice
This model offers an alternative to the tail bleeding assay and can be useful for repeated measurements.
Materials:
-
Mouse restraint device
-
25-27 gauge needle
-
Microhematocrit tubes or pipette for blood collection
-
Gauze
-
Timer
Procedure:
-
Restrain the mouse, exposing one of the hind limbs.
-
Shave the lateral aspect of the hind limb over the saphenous vein.
-
Wipe the area with 70% ethanol (B145695) to visualize the vein.
-
Puncture the saphenous vein with the needle.
-
Start the timer and collect the blood using a microhematocrit tube or by blotting onto a pre-weighed filter paper at regular intervals (e.g., every 30 seconds).
-
The bleeding time is the time until bleeding stops for at least 1 minute.
-
Apply gentle pressure with gauze to the puncture site to ensure hemostasis after the measurement.
-
Blood loss can be quantified by weighing the filter paper or measuring the volume in the microhematocrit tube.
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound and its active metabolite HTB.
Experimental Workflow
Caption: Workflow for a dose-response study of this compound in vivo.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an antiplatelet drug with a neuroprotective effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Action of 2-acetoxy-trifluoromethylbenzoic acid (this compound) on platelet function after repeated oral administration in man: a pharmacological clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects and interaction studies of this compound and other salicylic derivatives on cyclooxygenase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized comparative trial of this compound and aspirin following acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Triflusal platelet function assays
This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in platelet function assays involving Triflusal. By providing clear, actionable solutions in a question-and-answer format, this resource aims to ensure the accuracy and reliability of your experimental data.
Section 1: FAQs - Understanding this compound's Action
Q1: What is the primary mechanism of action of this compound on platelets?
This compound is an antiplatelet agent that, like aspirin (B1665792), irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme.[1][2] This action blocks the conversion of arachidonic acid to prostaglandin (B15479496) H2, which in turn reduces the production of thromboxane (B8750289) A2 (TxA2), a potent promoter of platelet aggregation.[2] Unlike aspirin, this compound and its main active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), also inhibit phosphodiesterase (PDE).[1][2] This leads to an increase in intracellular cyclic AMP (cAMP), which further inhibits platelet activation and aggregation.[2]
Q2: How does this compound's active metabolite, HTB, contribute to its effect?
This compound is rapidly deacetylated in the liver to its primary active metabolite, HTB (2-hydroxy-4-trifluoromethyl benzoic acid).[1][3] HTB itself possesses antiplatelet activity and has a significantly longer plasma half-life (approximately 34-40 hours) compared to the parent this compound compound (about 0.5 hours).[1][4] This long-lasting metabolite contributes to the sustained antiplatelet effect of this compound.[4] HTB reversibly inhibits the COX pathway and also inhibits phosphodiesterase, contributing to the dual mechanism of action.[2][5]
Q3: How does this compound's effect on platelets differ from that of Aspirin?
While both drugs irreversibly inhibit COX-1, there are key differences:
-
Dual Mechanism: this compound and its metabolite HTB also inhibit phosphodiesterase, an action not shared by aspirin.[2][5][6]
-
Active Metabolite: this compound's metabolite, HTB, is active, whereas aspirin's metabolite, salicylic (B10762653) acid, is not.[1]
-
Vascular Selectivity: this compound selectively inhibits platelet COX-1 while largely preserving the production of prostacyclin (PGI2), a platelet inhibitor, in vascular endothelial cells.[1][7] Aspirin tends to inhibit both.[7]
-
Nitric Oxide (NO) Production: this compound can stimulate nitric oxide (NO) production by neutrophils, which contributes to its anti-aggregating effect.[5][8]
-
Hemorrhagic Risk: Clinical studies have suggested that this compound may be associated with a lower risk of hemorrhagic complications compared to aspirin.[6][9]
Section 2: Visual Guides & Pathways
This compound's Dual Mechanism of Action
This diagram illustrates the two primary pathways through which this compound and its active metabolite HTB inhibit platelet activation and aggregation.
General Workflow for Platelet Function Assays
Errors can be introduced at any stage of the experimental process. This workflow highlights the critical steps from sample collection to data analysis.
Section 3: Core Troubleshooting Guide
Issue 1: Weaker-than-Expected or No Platelet Inhibition
Q: My assay shows significantly less platelet inhibition than anticipated after this compound treatment. What are the potential causes?
A: This is a common issue that can stem from pre-analytical, analytical, or reagent-specific factors. Systematically check the following:
Category 1: Pre-Analytical Issues [10][11]
-
Improper Sample Collection: A difficult venipuncture can cause premature platelet activation, rendering them less responsive to inhibitors. Ensure a clean, swift draw.
-
Incorrect Anticoagulant: Platelet function tests like Light Transmission Aggregometry (LTA) typically require 3.2% sodium citrate (B86180). Using the wrong anticoagulant (e.g., EDTA) will interfere with the assay.
-
Incorrect Blood-to-Anticoagulant Ratio: Under-filling the collection tube increases the citrate concentration, which can affect results.[11]
-
Sample Handling: Excessive agitation, exposure to extreme temperatures, or delays in processing (testing should ideally occur within 4 hours of collection) can all compromise platelet viability and function.[12][13]
Category 2: Analytical & Procedural Issues
-
Incorrect Agonist Concentration: The concentration of the agonist used to induce aggregation (e.g., arachidonic acid, ADP, collagen) is critical. If the concentration is too high, it may overcome the inhibitory effect of this compound. Verify agonist preparation and final concentration.
-
Instrument Malfunction: Ensure the aggregometer or plate reader is properly calibrated and maintained. Run quality control samples to verify instrument performance.[14]
-
Inadequate Incubation: Was the this compound or its metabolite (HTB) incubated with the platelet-rich plasma (PRP) for the appropriate time and at the correct temperature (typically 37°C) before adding the agonist?[15]
-
Platelet Count: While some debate exists, a very high or low platelet count in the PRP can affect aggregation results.[13][16] The Clinical and Laboratory Standards Institute (CLSI) recommends standardizing the count.[16]
Category 3: Reagent & Compound-Specific Issues
-
This compound/HTB Degradation: Ensure the compound has been stored correctly and has not expired. Prepare fresh solutions as required by your protocol.
-
Solubility Issues: Confirm that this compound or HTB is fully dissolved in the appropriate vehicle (e.g., DMSO) and that the final vehicle concentration in the assay does not affect platelet function on its own.
-
Assay Choice: this compound primarily targets the TxA2 pathway. If you are using a very strong agonist or one that bypasses this pathway, the inhibitory effect may appear diminished.
Troubleshooting Decision Tree
Use this diagram to systematically diagnose the cause of weak or absent inhibition.
Issue 2: High Variability Between Replicates or Samples
Q: I'm observing high variability in my results, either between technical replicates or different donor samples. What could be the cause?
A: High variability undermines the reliability of your findings.
-
For Technical Replicates:
-
Pipetting Inaccuracy: Small volumes of agonists or inhibitors must be pipetted with precision. Ensure your pipettes are calibrated.
-
Inconsistent Mixing: Platelets must be gently but thoroughly mixed after adding reagents. In LTA, ensure the stir bar is functioning correctly in all cuvettes.
-
Temperature Fluctuations: Ensure all samples and reagents are maintained at a stable 37°C throughout the assay.
-
Instrument Read Errors: Bubbles in the cuvette, smudges, or instrument drift can cause inconsistent readings.
-
-
For Inter-Donor Variability:
-
Physiological Differences: Platelet function can be influenced by diet, stress, medication, and underlying health conditions.[11] Standardize collection conditions where possible (e.g., fasting samples).[12]
-
Genetic Factors: Polymorphisms in platelet receptors or enzymes can lead to inherent differences in platelet reactivity.
-
Pre-analytical inconsistencies: Even minor differences in sample collection or handling between donors can introduce significant variability.[14]
-
Section 4: Data & Protocols
Comparative Data
The antiplatelet effect of this compound is influenced by both the parent drug and its long-lasting active metabolite, HTB.
| Parameter | This compound | HTB (Metabolite) | Reference |
| Plasma Half-Life | ~0.5 hours | ~34 hours | [1][4] |
| Time to Max Concentration (Tmax) | ~0.9 hours | ~5.0 hours | [4] |
| Mechanism | Irreversible COX-1 Inhibition, PDE Inhibition | Reversible COX Inhibition, PDE Inhibition | [1][5] |
| Effect on Platelet Aggregation | After 7 days of 600mg daily, resulted in 50-75% inhibition of aggregation induced by various agonists. | Contributes significantly to the sustained anti-aggregant effect due to its long half-life. | [4][5] |
Standard Protocol: Light Transmission Aggregometry (LTA)
LTA is considered a gold-standard method for assessing platelet function.[17][18]
1. Principle: Light transmission through a stirred suspension of platelet-rich plasma (PRP) is measured. As platelets aggregate in response to an agonist, the plasma becomes clearer, allowing more light to pass through. This change is recorded over time.[13][17]
2. Sample Preparation:
-
Collect whole blood into a tube containing 3.2% sodium citrate (9:1 blood-to-anticoagulant ratio).
-
To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature. Do not brake.
-
Carefully transfer the upper PRP layer to a new tube.
-
To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a high speed (e.g., >1500 x g) for 15-20 minutes. The PPP will be used to set the 100% transmission baseline.[13]
-
Allow PRP to rest for at least 30 minutes before testing, but ensure the entire procedure is completed within 2-4 hours of blood collection.[13]
3. Assay Procedure:
-
Pre-warm the aggregometer to 37°C.
-
Pipette PRP into a cuvette with a magnetic stir bar and place it in the incubation well.
-
Pipette PPP into a separate cuvette and place it in the reference well to calibrate the instrument (set 100% transmission). Use a PRP-filled cuvette to set the 0% baseline.
-
Add the vehicle control or this compound/HTB solution to the PRP cuvette and incubate for the desired time (e.g., 5-10 minutes).
-
Move the cuvette to the assay well. Start recording the baseline transmission.
-
Add the chosen agonist (e.g., arachidonic acid, ADP, collagen) and record the change in light transmission for 5-10 minutes.
-
The result is typically reported as the maximum percentage of aggregation.[12]
4. Important Considerations:
-
Quality Control: Always run control samples to ensure the system is working correctly.[14]
-
Sample Quality: Avoid using samples that are hemolyzed or lipemic, as this will interfere with optical readings.[13]
-
Standardization: LTA is highly sensitive to pre-analytical variables. Maintaining a consistent, standardized protocol is crucial for reproducible results.[18][19]
References
- 1. Pharmacodynamic Properties of Antiplatelet Agents - Page 2 [medscape.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | C10H7F3O4 | CID 9458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound and its main metabolite HTB in healthy subjects following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound versus Aspirin for the Prevention of Stroke | Progress in Neurotherapeutics and Neuropsychopharmacology | Cambridge Core [cambridge.org]
- 6. karger.com [karger.com]
- 7. This compound vs aspirin on the inhibition of human platelet and vascular cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [The effect of this compound on human platelet aggregation and secretion: the role of nitric oxide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Platelet Function Tests: Preanalytical Variables, Clinical Utility, Advantages, and Disadvantages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pre-Analytical Variables [practical-haemostasis.com]
- 12. The effect of pre-analytical variables on light transmittance aggregometry in citrated platelet-rich plasma from healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.viamedica.pl [journals.viamedica.pl]
- 14. biodatacorp.com [biodatacorp.com]
- 15. tandfonline.com [tandfonline.com]
- 16. ovid.com [ovid.com]
- 17. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 18. Platelet function tests: a comparative review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. repub.eur.nl [repub.eur.nl]
Drug-drug interaction considerations for Triflusal in co-administration studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Triflusal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and interpreting drug-drug interaction studies involving this compound.
Frequently Asked Questions (FAQs)
Pharmacokinetic Interactions
Q1: What are the key pharmacokinetic parameters of this compound and its major metabolite?
A1: this compound is rapidly absorbed and quickly converted to its main active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB). The pharmacokinetic profiles of both compounds are distinct. This compound has a very short half-life, while HTB has a much longer half-life, contributing significantly to the sustained antiplatelet effect.[1][2][3]
Table 1: Single-Dose Pharmacokinetic Parameters of this compound and its Metabolite (HTB)
| Parameter | This compound | HTB (Metabolite) |
| Time to Peak Concentration (tmax) | ~0.88 hours[1] | ~4.96 hours[1] |
| Peak Plasma Concentration (Cmax) | ~11.6 µg/mL[1] | ~92.7 µg/mL[1] |
| Elimination Half-life (t1/2) | ~0.55 hours[1] | ~34.3 hours[1] |
Data based on a single 900 mg oral dose in healthy subjects.[1]
Q2: Which Cytochrome P450 (CYP) enzymes are responsible for the metabolism of this compound?
A2: The specific cytochrome P450 (CYP) isoforms involved in the deacetylation of this compound to its active metabolite, HTB, are not well-documented in publicly available literature. While it is known that this compound undergoes rapid biotransformation in the liver, the precise enzymatic pathways have not been fully elucidated.[4] For researchers, this highlights a critical area for investigation in co-administration studies.
Q3: Is there evidence of this compound or HTB inhibiting or inducing CYP enzymes?
A3: Currently, there is a lack of specific in-vitro or in-vivo studies detailing the potential of this compound or its active metabolite, HTB, to inhibit or induce major CYP enzymes. This represents a significant data gap. When planning co-administration studies with drugs that are sensitive substrates of CYP enzymes, it is crucial to consider the possibility of unforeseen pharmacokinetic interactions.
Pharmacodynamic Interactions
Q4: What are the primary pharmacodynamic drug-drug interactions to consider with this compound?
A4: The most significant pharmacodynamic interactions with this compound involve an increased risk of bleeding when co-administered with other drugs that affect hemostasis.[5][6]
-
Antiplatelet Agents: (e.g., aspirin, clopidogrel) Concurrent use can potentiate the antiplatelet effect, significantly increasing the risk of bleeding.[5]
-
Anticoagulants: (e.g., warfarin (B611796), heparin, acenocoumarol) Co-administration markedly elevates the risk of hemorrhage.[5][7]
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): (e.g., ibuprofen, naproxen) These drugs also inhibit platelet function and can cause gastrointestinal ulceration, increasing the risk of bleeding when used with this compound.[5][6]
Q5: How does this compound's mechanism of action contribute to these interactions?
A5: this compound and its active metabolite, HTB, exert their antiplatelet effects through a dual mechanism:
-
Irreversible inhibition of cyclooxygenase-1 (COX-1): This reduces the production of thromboxane (B8750289) A2, a potent promoter of platelet aggregation.[4][8]
-
Inhibition of phosphodiesterase (PDE): This leads to increased levels of cyclic AMP (cAMP) within platelets, which in turn inhibits platelet activation.[8]
When combined with other drugs that interfere with clotting through similar or different pathways, the effects are often additive or synergistic, leading to a heightened bleeding risk.
Protein-Binding Interactions
Q6: Are there any known drug interactions related to plasma protein binding?
A6: Yes, the active metabolite of this compound, HTB, is highly bound to plasma proteins (approximately 99%).[4] In-vitro studies have shown that at high concentrations, HTB can displace certain drugs from their protein binding sites, and can itself be displaced by other highly protein-bound drugs.
Table 2: In-Vitro Protein Binding Interactions with HTB
| Interacting Drug Class | Effect on HTB Free Fraction | Effect of High HTB on Other Drugs |
| NSAIDs (diclofenac, ibuprofen, indomethacin, naproxen, piroxicam, salicylic (B10762653) acid) | Significantly Increased | Displaces NSAIDs from binding sites |
| Oral Anticoagulants (warfarin) | No significant change | Displaces warfarin from binding sites |
| Antidiabetic Agents (glisentide) | No significant change | Displaces glisentide (B1671589) from binding sites |
| Other (caffeine, theophylline, enalapril, cimetidine) | No significant change | Not reported |
This data suggests that co-administration of this compound with NSAIDs could lead to increased plasma concentrations of both HTB and the NSAID, potentially increasing the risk of adverse effects.
Troubleshooting Guides
Unexpected Pharmacokinetic Results in Co-administration Studies
Issue: You observe an unexpected change in the plasma concentration of a co-administered drug when given with this compound.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected pharmacokinetic results.
Explanation:
-
Assess CYP Substrate Status: First, determine if the co-administered drug is metabolized by cytochrome P450 enzymes.
-
Investigate CYP Interactions: If it is a CYP substrate, the unexpected results may be due to inhibition or induction of the metabolizing enzymes by this compound or HTB. It is recommended to perform in-vitro assays to investigate this.
-
Evaluate Protein Binding: If the drug is not a CYP substrate, or if CYP interactions are ruled out, consider the potential for protein binding displacement, especially if the co-administered drug is highly protein-bound.
-
In-vitro Displacement Studies: Conduct experiments to see if this compound's metabolite, HTB, displaces the co-administered drug from plasma proteins, or vice-versa.
-
Protocol Modification: Based on the findings, adjust the clinical study protocol. This could involve more frequent monitoring of drug levels and safety markers.
Managing Increased Bleeding Risk in Preclinical Models
Issue: You are observing a higher than expected incidence of bleeding in animal models when this compound is co-administered with another agent.
Logical Relationship Diagram:
Caption: Factors contributing to increased bleeding risk.
Explanation:
-
Identify the Nature of the Interaction: The increased bleeding can be due to a pharmacodynamic (additive effects on hemostasis) or a pharmacokinetic (increased drug exposure) interaction.
-
Pharmacodynamic Considerations: If the co-administered drug is another antiplatelet, anticoagulant, or an NSAID, the increased bleeding is likely due to an additive or synergistic pharmacodynamic effect. In this case, consider reducing the dose of one or both drugs, or selecting an alternative medication with a lower intrinsic bleeding risk.
-
Pharmacokinetic Considerations: If the co-administered drug is not expected to affect hemostasis, the bleeding may be due to an unexpected pharmacokinetic interaction that increases the plasma concentration (and therefore the effect) of this compound/HTB or the other drug. In this scenario, it is crucial to investigate the metabolic pathways, including potential CYP and protein binding interactions, to understand the cause and adjust the dosing regimen accordingly.
Experimental Protocols
Protocol: In-vitro Cytochrome P450 Inhibition Assay
Objective: To determine the potential of this compound and its metabolite, HTB, to inhibit major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
Methodology:
-
Test System: Human liver microsomes or recombinant human CYP enzymes.
-
Probe Substrates: Use isoform-specific probe substrates that are metabolized to a fluorescent or easily detectable metabolite (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, and midazolam for CYP3A4).
-
Incubation:
-
Pre-incubate the test system with a range of concentrations of this compound or HTB.
-
Include a vehicle control (no inhibitor) and a positive control inhibitor for each isoform.
-
Initiate the reaction by adding the probe substrate and an NADPH-regenerating system.
-
Incubate at 37°C for a specified time within the linear range of metabolite formation.
-
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite using LC-MS/MS or fluorescence spectroscopy.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence and absence of the inhibitor.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for this compound and HTB for each CYP isoform.
-
Protocol: In-vitro Plasma Protein Binding Displacement Assay
Objective: To assess the potential for this compound's metabolite, HTB, to displace a co-administered drug from plasma proteins, and vice-versa.
Methodology:
-
Test System: Human plasma.
-
Method: Equilibrium dialysis is a commonly used method.
-
Procedure:
-
Prepare a dialysis unit with two chambers separated by a semi-permeable membrane.
-
Add plasma containing a known concentration of Drug A (e.g., HTB) to one chamber.
-
Add a buffer solution to the other chamber.
-
In separate experiments, add varying concentrations of Drug B (the potential displacer) to the plasma-containing chamber.
-
Allow the system to equilibrate at 37°C.
-
-
Analysis:
-
After equilibration, measure the concentration of Drug A in both the plasma and buffer chambers using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the free fraction of Drug A in the absence and presence of Drug B.
-
A significant increase in the free fraction of Drug A in the presence of Drug B indicates displacement.
-
The experiment should be repeated with Drug B as the primary drug and HTB as the potential displacer.
-
References
- 1. Protective effect of this compound and its main metabolite HTB in an in vitro model of anoxia-reoxygenation in rat brain slices: comparison with acetylsalicylic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition and induction of CYP enzymes in humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound and its main metabolite HTB in healthy subjects following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Effects of this compound and its main metabolite HTB on platelet interaction with subendothelium in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Addressing variability in Triflusal's metabolic conversion to HTB
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Triflusal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in the metabolic conversion of this compound to its active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB).
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound conversion to HTB?
This compound, a pro-drug, is rapidly and extensively hydrolyzed to its main active metabolite, HTB.[1] This is a deacetylation reaction primarily catalyzed by carboxylesterase (CES) enzymes.[2][3][4][5] In humans, CES1 is the predominant form in the liver, while CES2 is highly expressed in the intestine.[2][3][4][5][6]
Q2: Why am I observing significant variability in the rate of this compound to HTB conversion between my samples?
Variability in the metabolic conversion of this compound is a known issue and can be attributed to several factors:
-
Genetic Polymorphisms: Significant inter-individual differences in the genes encoding CES1 and CES2 enzymes exist.[7][8] These genetic variants can lead to altered enzyme expression or activity, resulting in different rates of this compound hydrolysis.[2][3][4][7][8]
-
Drug-Drug Interactions: Co-administration of other drugs can inhibit or induce the activity of carboxylesterases, thereby affecting the metabolism of this compound.[6][9]
-
Disease States: The presence of liver disease can impact the expression and function of hepatic drug-metabolizing enzymes, including carboxylesterases, leading to altered this compound metabolism.[10][11][12][13][14]
-
Experimental Conditions: For in vitro studies, the choice of the biological matrix (e.g., liver microsomes, S9 fractions, hepatocytes), incubation time, and substrate/enzyme concentrations can significantly influence the observed metabolic rate.[15][16]
Q3: What are the typical pharmacokinetic parameters for this compound and HTB in humans?
Following oral administration, this compound is rapidly absorbed and converted to HTB. This compound itself has a short half-life, while HTB has a much longer half-life, contributing to the sustained therapeutic effect.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Low HTB Formation in In Vitro Experiments
If you are experiencing lower than expected or highly variable conversion of this compound to HTB in your in vitro assays, consider the following troubleshooting steps:
Potential Cause & Solution Table
| Potential Cause | Recommended Solution |
| Inappropriate In Vitro System | Ensure you are using a system with sufficient carboxylesterase activity. Human liver microsomes or fresh/cryopreserved hepatocytes are generally preferred for studying CES1-mediated metabolism.[17] For intestinal metabolism, consider using intestinal microsomes or S9 fractions. |
| Sub-optimal Incubation Conditions | Optimize incubation time, pH, and temperature. Ensure that the concentration of this compound is not saturating the enzymes, and that the protein concentration of your matrix is adequate.[15][16] |
| Enzyme Instability | Carboxylesterases can be sensitive to storage and handling. Ensure proper storage of your biological matrix and minimize freeze-thaw cycles. |
| Presence of Inhibitors | Verify that your reaction buffer or vehicle does not contain any known carboxylesterase inhibitors. |
Issue 2: Unexplained Variability in Clinical or Pre-clinical Studies
When faced with high inter-individual variability in HTB levels in vivo, the following factors should be investigated:
Potential Cause & Solution Table
| Potential Cause | Recommended Action |
| Genetic Polymorphisms in CES1/CES2 | Consider genotyping study subjects for known functional polymorphisms in the CES1 and CES2 genes to correlate with pharmacokinetic data.[7][8][18] |
| Concomitant Medications | Review the medication history of study subjects for any co-administered drugs that are known inhibitors or inducers of carboxylesterases.[9][19] |
| Underlying Liver Conditions | Assess the liver function of study subjects, as impaired hepatic function can significantly alter drug metabolism.[10][11][12][13][14] |
| Dietary Factors and Alcohol Consumption | Certain dietary components and alcohol can influence the activity of drug-metabolizing enzymes.[3][4] |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and HTB in Healthy Subjects (Single 900 mg Oral Dose)
| Parameter | This compound | HTB |
| Cmax (µg/mL) | 11.6 ± 1.7 | 92.7 ± 17.1 |
| tmax (h) | 0.88 ± 0.26 | 4.96 ± 1.37 |
| t½ (h) | 0.55 | 34.3 ± 5.3 |
| Clearance (Cl/F) (L/h) | 45.5 ± 11.0 | 0.18 ± 0.04 |
| Data adapted from a study in 8 healthy subjects.[1] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes
This protocol provides a general framework for assessing the conversion of this compound to HTB using human liver microsomes.
Materials:
-
This compound
-
HTB standard
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, add phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add this compound stock solution to the pre-incubated mixture to start the reaction. The final concentration of the organic solvent should be less than 1%.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to precipitate the protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the presence and quantity of this compound and HTB using a validated LC-MS/MS method.
-
Visualizations
Caption: Workflow for in vitro analysis of this compound metabolism.
Caption: Simplified mechanism of action of this compound and its metabolite HTB.
References
- 1. Pharmacokinetics of this compound and its main metabolite HTB in healthy subjects following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Carboxylesterases in Drug Metabolism and Pharmacoki...: Ingenta Connect [ingentaconnect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacogenetics of carboxylesterases: CES1 and CES2 genetic variants and their clinical effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacogenetics of carboxylesterases: CES1 and CES2 genetic variants and their clinical effect - ProQuest [proquest.com]
- 9. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drugs and the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alterations in Hepatic Metabolism of Drugs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Effects of liver diseases on drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of liver disease on pharmacokinetics. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Impact of Liver Disease on Drug Metabolism | Abdominal Key [abdominalkey.com]
- 15. Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Impact of carboxylesterase 1 genetic polymorphism on trandolapril activation in human liver and the pharmacokinetics and pharmacodynamics in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the bioavailability of Triflusal in research formulations
This guide provides researchers, scientists, and drug development professionals with technical support for enhancing the bioavailability of Triflusal in research formulations. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data summaries to address common challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the basic pharmacokinetic properties of this compound and its main metabolite?
This compound is a platelet aggregation inhibitor that is structurally similar to salicylates.[1] After oral administration, it is rapidly absorbed and quickly hydrolyzed into its main active metabolite, 2-hydroxy-4-trifluoromethyl benzoic acid (HTB).[2][3] The bioavailability of this compound from oral formulations ranges from 83% to 100%.[4] Both this compound and HTB contribute to the antiplatelet effect by inhibiting cyclo-oxygenase-1 (COX-1) and phosphodiesterase.[2][5]
Q2: What is the aqueous solubility of this compound and why is it a concern?
This compound has a low aqueous solubility of less than 1 mg/mL.[4] This poor solubility can be a rate-limiting step for dissolution in the gastrointestinal tract, potentially leading to incomplete absorption and high variability in bioavailability, especially for solid dosage forms.[6] For drugs with low solubility and high permeability (BCS Class II), like this compound, enhancing the dissolution rate is a key strategy to improve bioavailability.[6]
Q3: How is this compound metabolized and eliminated?
In the liver, this compound undergoes deacetylation to form its primary metabolite, HTB.[4] The elimination of this compound and its metabolites is primarily through the kidneys.[2][4] Urine analysis reveals the presence of unchanged this compound, HTB, and a glycine (B1666218) conjugate of HTB.[4]
Q4: What are the main formulation strategies to enhance this compound's bioavailability?
Several strategies can be employed to overcome the solubility challenges of this compound:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug, which can significantly improve its dissolution rate.[7][8]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can maintain this compound in a solubilized state in the GI tract, bypassing the dissolution step and improving absorption.[9][10]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix (e.g., HPMC, PVP) can create an amorphous form of the drug, which has higher solubility than its crystalline form.[11][12]
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the hydrophobic this compound molecule, enhancing its aqueous solubility.[8][11]
-
Prodrug Approach: Modifying the this compound molecule to create a more soluble prodrug that converts to the active parent drug in vivo is another advanced strategy.[13][14][15]
Troubleshooting Guide
Q5: My this compound formulation shows high variability in animal pharmacokinetic studies. What are the potential causes?
High variability is often linked to poor and inconsistent absorption. Key factors include:
-
Poor Aqueous Solubility: If the drug does not dissolve uniformly, its absorption will be erratic. This is a common issue for poorly soluble drugs like this compound.[6]
-
Food Effects: The presence or absence of food can significantly alter the gastrointestinal environment (pH, motility, bile salts), impacting the dissolution and absorption of lipid-based or pH-sensitive formulations.[16]
-
Precipitation in the GI Tract: A formulation that keeps the drug solubilized initially (e.g., a supersaturated solution) may fail upon dilution in the gut, causing the drug to precipitate and reducing the amount available for absorption.
-
Formulation Instability: Physical instability of the formulation (e.g., particle aggregation in a nanosuspension, phase separation in an emulsion) can lead to inconsistent dosing and performance.[17]
Q6: I observe precipitation when I dilute a DMSO stock of this compound into an aqueous buffer for in vitro assays. How can I resolve this?
This is a common kinetic solubility issue.[18] The compound is soluble in the organic solvent but crashes out in the aqueous environment.
-
Reduce Final Concentration: First, determine the maximum concentration at which this compound remains soluble in your final aqueous buffer.
-
Use Solubilizing Excipients: Add a small percentage of surfactants (e.g., Polysorbate 80) or a co-solvent (e.g., PEG 400) to the aqueous buffer to increase solubility.[12][19]
-
Utilize Cyclodextrins: Prepare a stock solution of a this compound-cyclodextrin complex (e.g., with HP-β-CD), which can then be diluted into the aqueous buffer with improved stability.[18]
Q7: My solid dispersion formulation isn't improving bioavailability as expected. What could be wrong?
-
Recrystallization: The amorphous form of this compound within the solid dispersion may be converting back to the less soluble crystalline form, either during storage or in vivo. This can be checked using techniques like DSC or XRPD.[17] Adding a crystallization inhibitor (a secondary polymer) can sometimes help.
-
Polymer Choice: The chosen polymer may not be optimal for maintaining supersaturation in vivo. The drug might be released too quickly from the polymer matrix and precipitate before it can be absorbed.[12]
-
Insufficient Dissolution Enhancement: The drug-to-polymer ratio may be too high, resulting in incomplete amorphization and insufficient dissolution improvement.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound and its Metabolite (HTB) Data from single oral dose studies in healthy volunteers.
| Parameter | This compound | HTB (Metabolite) | Reference |
| Dose | 900 mg | - | [3] |
| Cmax (µg/mL) | 11.6 ± 1.7 | 92.7 ± 17.1 | [3] |
| Tmax (hours) | 0.88 ± 0.26 | 4.96 ± 1.37 | [3] |
| Elimination Half-life (t½) (hours) | 0.53 - 0.55 | 34.3 ± 5.3 | [2][3] |
| Clearance (Cl/F) (L/h) | 45.5 ± 11.0 | 0.18 ± 0.04 | [3] |
| Bioavailability | 83% - 100% | - | [4] |
Experimental Protocols & Methodologies
Protocol 1: Phase Solubility Study with Cyclodextrins
This protocol determines the effectiveness of a complexing agent like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in enhancing this compound's aqueous solubility.[18]
-
Preparation of Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10%, 15% w/v) in a relevant buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Drug Addition: Add an excess amount of this compound powder to each solution in separate glass vials.
-
Equilibration: Seal the vials and place them in an incubator shaker set at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.
-
Sample Collection & Preparation: After equilibration, visually confirm the presence of undissolved this compound. Withdraw an aliquot from the supernatant of each vial and immediately filter it through a 0.45 µm syringe filter to remove undissolved solid particles.
-
Analysis: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of dissolved this compound using a validated HPLC-UV method.
-
Data Plotting: Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis) to generate a phase solubility diagram. The slope and shape of the curve indicate the complexation efficiency.[18]
Protocol 2: Preparation of a this compound-Loaded Nanoemulsion
This protocol describes the preparation of a nanoemulsion, a type of lipid-based formulation, using a high-pressure homogenization technique.[8]
-
Phase Preparation:
-
Oil Phase: Dissolve a specific amount of this compound and a lipophilic surfactant (e.g., Span 80) in a suitable oil (e.g., medium-chain triglycerides). Gently heat (e.g., 40-50°C) to ensure complete dissolution.
-
Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Polysorbate 80) in purified water.
-
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes to form a coarse pre-emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a set number of cycles (e.g., 3-5 cycles) at a specific pressure (e.g., 15,000 PSI). This process reduces the droplet size to the nano-range.
-
Cooling & Characterization: Allow the resulting nanoemulsion to cool to room temperature. Characterize the formulation for droplet size, polydispersity index (PDI), zeta potential, and drug content.
Protocol 3: In Vitro Dissolution Testing
This method is used to compare the release profiles of different this compound formulations.[20]
-
Apparatus: Use a USP Apparatus 2 (Paddle).
-
Dissolution Medium: Prepare 900 mL of a biorelevant medium, such as Simulated Intestinal Fluid (SIF, pH 6.8), with a surfactant like 0.5% Sodium Lauryl Sulfate (SLS) to ensure sink conditions, especially if comparing with poorly formulated versions.[21]
-
Test Conditions: Set the paddle speed to 50 or 75 RPM and maintain the temperature at 37 ± 0.5°C.
-
Sample Introduction: Place one unit of the this compound formulation (e.g., capsule, tablet, or an equivalent amount of a lipid formulation filled into a capsule) into each dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Preparation: Filter the samples through a 0.45 µm filter.
-
Analysis: Analyze the concentration of this compound in the samples using a validated HPLC-UV method.
-
Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for each formulation.
Visualizations: Workflows and Pathways
Caption: this compound's pathway from oral administration to renal excretion.
Caption: A typical workflow for developing a new this compound formulation.
Caption: Decision tree for troubleshooting low this compound bioavailability.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of this compound and its main metabolite HTB in healthy subjects following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C10H7F3O4 | CID 9458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 17. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 18. benchchem.com [benchchem.com]
- 19. pharmacy180.com [pharmacy180.com]
- 20. Dissolution Testing for Bioavailability of Over-the-Counter (OTC) Drugs—a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dissolutiontech.com [dissolutiontech.com]
Identifying and mitigating off-target effects of Triflusal in cellular models
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating the off-target effects of Triflusal in cellular models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-target effects of this compound?
This compound is primarily known as a platelet aggregation inhibitor.[1][2] Its principal mechanism of action is the irreversible inhibition of cyclooxygenase-1 (COX-1), which blocks the production of thromboxane (B8750289) A2, a key molecule in platelet aggregation.[1][2] However, this compound and its active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), exhibit several off-target effects that can influence experimental outcomes.[3]
These off-target effects include:
-
Inhibition of Nuclear Factor-kappa B (NF-κB) activation: this compound and HTB have been shown to be potent inhibitors of NF-κB activation.[3]
-
Inhibition of Phosphodiesterases (PDEs): this compound and HTB can inhibit PDEs, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4]
-
Modulation of Nitric Oxide Synthase (NOS) activity: this compound can reduce the activity of inducible nitric oxide synthase (iNOS).[1][2]
Q2: What are the reported IC50 values for this compound's off-target effects?
Quantitative data on this compound's off-target effects are crucial for designing experiments and interpreting results. Below is a summary of available data.
| Target Pathway | Effect | Compound | IC50 Value | Cellular Model/System |
| NF-κB Activation | Inhibition of nuclear translocation | HTB | ≈ 2 mM | Human Umbilical Vein Endothelial Cells (HUVEC) |
| Inhibition of nuclear translocation | This compound | ≈ 2 mM | Human Umbilical Vein Endothelial Cells (HUVEC) | |
| Nitric Oxide Production | Inhibition of nitrite (B80452) production (via iNOS) | This compound | 1.13 ± 0.12 mM | Rat Peritoneal Macrophages |
| Inhibition of nitrite production (via iNOS) | HTB | 1.84 ± 0.34 mM | Rat Peritoneal Macrophages |
Q3: How can I identify novel off-target effects of this compound in my cellular model?
Identifying unknown off-targets is critical for a comprehensive understanding of a compound's activity. Several unbiased, high-throughput methods can be employed:
-
Chemical Proteomics: This approach uses a modified this compound molecule (a chemical probe) to "fish" for binding partners in cell lysates. The captured proteins are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. Drug binding typically stabilizes a protein, leading to a shift in its melting temperature. This can be monitored on a proteome-wide scale using mass spectrometry.
-
Kinome Profiling: Since many drugs unexpectedly interact with kinases, screening this compound against a large panel of kinases (kinome scan) can reveal off-target kinase interactions.
Troubleshooting Guides
Problem 1: I am observing effects in my cells that cannot be explained by COX-1 inhibition alone.
Possible Cause: This is a strong indication of off-target effects. The observed phenotype could be due to this compound's impact on NF-κB signaling, cAMP levels, or nitric oxide production.
Troubleshooting Steps:
-
Investigate the NF-κB Pathway:
-
Experiment: Perform a luciferase reporter assay to measure NF-κB transcriptional activity in your cells following this compound treatment.
-
Expected Outcome: A dose-dependent decrease in luciferase activity would suggest NF-κB inhibition.
-
-
Measure cAMP Levels:
-
Experiment: Use a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cAMP levels in response to this compound.
-
Expected Outcome: An increase in cAMP levels would point towards phosphodiesterase (PDE) inhibition.
-
-
Assess Nitric Oxide Production:
-
Experiment: Measure nitric oxide production in your cell culture supernatant using a Griess assay.
-
Expected Outcome: A reduction in nitric oxide levels, particularly after stimulation with an inflammatory agent, could indicate iNOS inhibition.
-
Problem 2: How can I confirm that an observed off-target effect is a direct interaction with a specific protein?
Possible Cause: Cellular effects can be indirect. It is essential to validate direct binding to a putative off-target protein.
Troubleshooting Steps:
-
Cellular Thermal Shift Assay (CETSA):
-
Experiment: Perform a targeted CETSA using Western blotting to specifically look for a thermal shift in your protein of interest upon this compound treatment.
-
Expected Outcome: A shift to a higher melting temperature for the protein in the presence of this compound indicates direct binding.
-
-
Isothermal Dose-Response (ITDR) CETSA:
-
Experiment: To quantify the binding affinity in a cellular context, perform a CETSA at a fixed temperature with varying concentrations of this compound.
-
Expected Outcome: This will generate a dose-response curve from which an apparent binding affinity can be calculated.
-
-
Recombinant Protein-Based Assays:
-
Experiment: If a recombinant version of the target protein is available, use biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure direct binding and determine the binding affinity (KD) of this compound.
-
Expected Outcome: These methods provide direct evidence of interaction and quantitative binding parameters.
-
Problem 3: How can I mitigate the off-target effects of this compound in my experiments?
Possible Cause: Off-target effects can confound the interpretation of experimental results, making it difficult to attribute an observed phenotype solely to the intended target.
Mitigation Strategies:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that still elicits the desired on-target (COX-1 inhibition) effect. This minimizes the engagement of lower-affinity off-targets.
-
Employ a Structurally Unrelated COX-1 Inhibitor: Use another specific COX-1 inhibitor with a different chemical structure as a control. If the observed phenotype is reproduced, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout of the Putative Off-Target:
-
Experiment: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target protein.
-
Expected Outcome: If the this compound-induced phenotype is diminished or abolished in the knockdown/knockout cells, it confirms the involvement of that off-target.
-
-
Chemical Rescue:
-
Experiment: If the off-target effect is due to enzyme inhibition, try to rescue the phenotype by adding the product of the inhibited enzyme. For example, if PDE inhibition is the off-target effect, investigate whether downstream effectors of cAMP are involved.
-
Experimental Protocols
1. NF-κB Luciferase Reporter Assay
-
Objective: To quantify the effect of this compound on NF-κB transcriptional activity.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements. A control plasmid (e.g., Renilla luciferase) should be co-transfected for normalization.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
2. Intracellular cAMP Measurement Assay
-
Objective: To determine the effect of this compound on intracellular cAMP levels.
-
Methodology:
-
Plate cells in a multi-well plate and allow them to reach the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or a known PDE inhibitor (positive control) for 30 minutes.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) for 15 minutes to induce cAMP production.
-
Lyse the cells and perform a competitive ELISA for cAMP according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader and calculate the cAMP concentration based on a standard curve.
-
3. Nitric Oxide Production (Griess) Assay
-
Objective: To measure the effect of this compound on nitric oxide production.
-
Methodology:
-
Seed cells (e.g., macrophages) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an iNOS inducer (e.g., lipopolysaccharide [LPS] and interferon-gamma [IFN-γ]) for 24 hours.
-
Collect the cell culture supernatant.
-
Add the Griess reagent to the supernatant and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Visualizations
References
Technical Support Center: Validating Triflusal's In Vitro Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing control experiments to validate the specificity of Triflusal in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound and its active metabolite?
A1: this compound is a prodrug that is rapidly metabolized to its main active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB).[1][2] Both this compound and HTB exert their primary antiplatelet effects through the irreversible inhibition of cyclooxygenase-1 (COX-1).[3][4] This inhibition prevents the synthesis of thromboxane (B8750289) A2 (TXA2), a potent promoter of platelet aggregation.[4][5] Additionally, some studies suggest that this compound and HTB may also inhibit phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP) levels, which further suppresses platelet activation.[6][7]
Q2: Why is it crucial to perform control experiments when studying this compound?
A2: Control experiments are essential to ensure that the observed effects of this compound are due to its specific interaction with its intended targets (e.g., COX-1) and not a result of off-target effects or experimental artifacts.[8] Validating specificity is a critical step in drug development to predict potential side effects and understand the precise mechanism of action.
Q3: What are the essential negative controls to include in my this compound experiments?
A3: Effective negative controls are crucial for interpreting your results. Consider the following:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be tested alone to ensure it does not affect the assay.
-
Inactive Structural Analog: An ideal negative control is a molecule structurally similar to this compound but known to be inactive against the target. If a validated inactive analog is unavailable, using a compound from a different class with no expected effect on your pathway of interest can be an alternative.
-
Scrambled Peptide/Control Protein: In assays involving peptides or proteins, a scrambled version with the same amino acid composition but a different sequence should be used.
Q4: What positive controls are recommended for validating this compound's activity?
A4: Positive controls confirm that your assay is working correctly. For this compound studies, consider:
-
Aspirin (B1665792) (Acetylsalicylic Acid): As a well-characterized irreversible COX-1 inhibitor, aspirin is an excellent positive control to compare the potency and mechanism of this compound.[3][9]
-
Indomethacin: A potent, non-selective COX inhibitor that can be used to confirm COX-dependent effects in your assay system.[10]
-
Selective COX-2 Inhibitors (e.g., Celecoxib, NS-398): These are critical for demonstrating this compound's selectivity for COX-1 over COX-2.[11][12]
-
PDE Inhibitors (e.g., Rolipram for PDE4, Sildenafil for PDE5): If investigating the potential effects of this compound on PDE, these specific inhibitors serve as essential positive controls.[13][14]
Q5: How can I differentiate the effects of this compound from its active metabolite, HTB?
A5: Since this compound is rapidly converted to HTB, it is important to test both compounds in parallel in your in vitro assays.[2][15] This will help you determine the relative contribution of the parent drug and its metabolite to the observed biological activity.
Troubleshooting Guide
Issue 1: High background signal or non-specific effects observed in the vehicle control.
-
Possible Cause: The concentration of the vehicle (e.g., DMSO) may be too high, causing cellular stress or interfering with the assay components.
-
Troubleshooting Steps:
-
Determine the maximum tolerated vehicle concentration for your cell line or assay system by performing a dose-response curve with the vehicle alone.
-
Ensure the final vehicle concentration is consistent across all experimental conditions, including the untreated control.
-
Consider using an alternative, less toxic solvent if the issue persists.
-
Issue 2: this compound does not show the expected inhibitory effect on COX-1 activity.
-
Possible Cause 1: The concentration range of this compound or HTB may be inappropriate.
-
Troubleshooting Steps: Perform a broad dose-response curve to determine the IC50 value. Ensure the concentrations tested bracket the expected effective range.
-
Possible Cause 2: The pre-incubation time is insufficient for irreversible inhibitors like this compound.
-
Troubleshooting Steps: Increase the pre-incubation time of this compound or HTB with the enzyme or cells before adding the substrate to allow for complete inhibition.
-
Possible Cause 3: The substrate concentration is too high, leading to competitive effects.
-
Troubleshooting Steps: Optimize the substrate concentration to be at or below the Km for the enzyme to ensure sensitive detection of inhibition.
Issue 3: Inconsistent results between experimental replicates.
-
Possible Cause: Variability in cell passage number, reagent preparation, or incubation times.
-
Troubleshooting Steps:
-
Use cells within a consistent and narrow passage number range.
-
Prepare fresh reagents for each experiment and ensure accurate pipetting.
-
Standardize all incubation times and temperatures precisely.
-
Experimental Protocols & Data
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is designed to determine the inhibitory potency (IC50) of this compound and its metabolite HTB against COX-1 and COX-2.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes and arachidonic acid (substrate) are prepared in an appropriate assay buffer (e.g., Tris-HCl).
-
Compound Preparation: Prepare stock solutions of this compound, HTB, Aspirin (positive control for COX-1), and a selective COX-2 inhibitor (e.g., Celecoxib) in DMSO. Create a series of dilutions for the dose-response curve.
-
Assay Procedure:
-
Add the test compounds (this compound, HTB, and controls) at various concentrations to a 96-well plate.
-
Add the COX-1 or COX-2 enzyme to the wells and pre-incubate for a specified time (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes at 37°C).
-
Stop the reaction and measure the production of prostaglandin (B15479496) E2 (PGE2) using a commercially available ELISA kit.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.
Table 1: Hypothetical IC50 Values for COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2 IC50 / COX-1 IC50) |
| This compound | 35 | >1000 | >28.6 |
| HTB | 50 | >1000 | >20 |
| Aspirin | 25 | 500 | 20 |
| Celecoxib | 150 | 0.8 | 0.005 |
Protocol 2: In Vitro Phosphodiesterase (PDE) Activity Assay
This protocol assesses the potential inhibitory effect of this compound and HTB on PDE activity.
Methodology:
-
Enzyme and Substrate Preparation: Use a commercially available PDE assay kit (e.g., a fluorescence polarization-based assay).[13][16] Prepare recombinant PDE enzymes (e.g., PDE4, PDE5) and the fluorescently labeled cAMP or cGMP substrate.
-
Compound Preparation: Prepare stock solutions and serial dilutions of this compound, HTB, and specific PDE inhibitors (e.g., Rolipram for PDE4, Sildenafil for PDE5) in DMSO.
-
Assay Procedure:
-
Add the test compounds to a 96-well plate.
-
Add the PDE enzyme and incubate.
-
Add the fluorescent substrate to initiate the reaction.
-
Measure the change in fluorescence polarization over time, which is proportional to PDE activity.
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.
Table 2: Hypothetical IC50 Values for PDE Inhibition
| Compound | PDE4 IC50 (µM) | PDE5 IC50 (µM) |
| This compound | >200 | >200 |
| HTB | 150 | 180 |
| Rolipram | 0.5 | >100 |
| Sildenafil | >100 | 0.01 |
Visualizations
Caption: Signaling pathway of this compound and its active metabolite HTB.
References
- 1. Binding of a metabolite of this compound (2-hydroxy-4-trifluoromethylbenzoic acid) to serum proteins in rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound and its main metabolite HTB in healthy subjects following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound: an antiplatelet drug with a neuroprotective effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing Specificity of Anticancer Drugs In Vitro [jove.com]
- 9. This compound vs aspirin on the inhibition of human platelet and vascular cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Protective effect of this compound and its main metabolite HTB in an in vitro model of anoxia-reoxygenation in rat brain slices: comparison with acetylsalicylic and salicylic acids [pubmed.ncbi.nlm.nih.gov]
- 16. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Triflusal vs. Aspirin: A Comparative Analysis of Efficacy and Safety in Arterial Thrombosis Prevention
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Triflusal and aspirin (B1665792), two key antiplatelet agents utilized in the prevention of arterial thrombosis. The following sections detail their comparative efficacy, safety profiles, mechanisms of action, and the experimental protocols of pivotal clinical trials, supported by quantitative data and visual representations of key pathways and workflows.
Comparative Efficacy
Multiple clinical trials have established that this compound demonstrates a comparable efficacy to aspirin in preventing serious vascular events in patients who have experienced a stroke, transient ischemic attack (TIA), or acute myocardial infarction.[1] A Cochrane meta-analysis concluded that there were no significant differences between the two drugs for the secondary prevention of serious vascular events.[1]
Long-term follow-up studies, with a mean follow-up of up to 17.2 years, have further corroborated that this compound and aspirin have similar efficacy in the long-term prevention of vascular events after a stroke.[2] However, some studies have suggested a potential advantage for this compound in specific endpoints. For instance, one randomized comparative trial found that this compound significantly reduced the incidence of non-fatal cerebrovascular events compared to aspirin after an acute myocardial infarction.[3]
The following tables summarize the quantitative data from key clinical trials comparing the efficacy of this compound and aspirin.
Table 1: Efficacy in Secondary Prevention of Stroke (TAPIRSS Trial)
| Primary Endpoint | This compound (600 mg/day) | Aspirin (325 mg/day) | Odds Ratio (OR) [95% CI] |
| Vascular Death, Cerebral Infarction, Nonfatal MI, or Major Hemorrhage | 12.7% | 13.9% | 1.11 [0.64 to 1.94] |
| Cardiovascular Death | 2.3% | 3.7% | 1.6 |
| Cerebral Ischemic Infarction | 8.0% | 7.4% | 0.92 |
| Non-fatal Myocardial Infarction | 1.9% | 2.3% | 1.24 |
Source: this compound vs. Aspirin for the Prevention of Infarction: a Randomized Stroke Study (TAPIRSS).[4][5]
Table 2: Efficacy in Secondary Prevention of Stroke (TACIP Trial)
| Endpoint | This compound (600 mg/day) | Aspirin (325 mg/day) | Hazard Ratio (HR) [95% CI] |
| Combined Endpoint (Non-fatal Ischemic Stroke, Non-fatal AMI, or Vascular Death) | 13.1% | 12.4% | 1.09 [0.85 to 1.38] |
| Non-fatal Stroke | - | - | 1.09 [0.82 to 1.44] |
| Non-fatal Acute Myocardial Infarction | - | - | 0.95 [0.46 to 1.98] |
| Vascular Death | - | - | 1.22 [0.75 to 1.96] |
Source: this compound versus Aspirin in Cerebral Infarction Prevention (TACIP).[6][7]
Table 3: Efficacy Following Acute Myocardial Infarction
| Endpoint | This compound (600 mg/day) | Aspirin (300 mg/day) | Odds Ratio (OR) [95% CI] | P-value |
| Combined Endpoint (Death, Non-fatal MI, Non-fatal Cerebrovascular Event) | - | - | 0.882 [0.634-1.227] | - |
| Non-fatal Cerebrovascular Events | - | - | 0.364 [0.146-0.908] | 0.030 |
| Death | - | - | 0.816 [0.564-1.179] | 0.278 |
| Non-fatal Reinfarction | - | - | 1.577 [0.873-2.848] | 0.131 |
Source: Randomized comparative trial of this compound and aspirin following acute myocardial infarction.[3]
Safety Profile: A Key Differentiator
A significant finding across multiple studies is the superior safety profile of this compound, particularly concerning hemorrhagic complications.[4][6][8]
Table 4: Comparative Safety Profile - Hemorrhagic Events
| Study | This compound | Aspirin | Odds Ratio (OR) / Hazard Ratio (HR) [95% CI] | P-value |
| TAPIRSS Trial | ||||
| Major and Minor Hemorrhagic Events | 2.8% | 8.3% | 3.13 [1.22 to 8.06] | 0.013[5] |
| Severe Hemorrhage | 0.5% | 3.2% | 7.1 | 0.068[5] |
| TACIP Trial | ||||
| Major and Minor Hemorrhages | 16.4% | 24.5% | - | <0.001[8] |
| Major Hemorrhages | - | - | HR: 0.48 [0.28 to 0.82] | -[6] |
| Long-Term Follow-up (17.2 years) | ||||
| Serious Bleeding (Upper GI and Cerebral Hemorrhage) | 5.5% | 18.3% | - | <0.001[2] |
| ASTER Trial | ||||
| Bleeding Events (BARC criteria) | 50% less likely | - | - | -[9] |
Sources: TAPIRSS[4][5], TACIP[6][8], Long-Term Follow-up[2], ASTER[9].
Studies have also indicated that the risk of upper gastrointestinal bleeding associated with this compound is negligible compared to the evident risk with aspirin, even at low doses.[4] Furthermore, this compound has been shown to be well-tolerated in asthmatic patients with aspirin-exacerbated respiratory disease.[4]
Mechanism of Action: A Dual Approach by this compound
Both this compound and aspirin are antiplatelet agents, but they exhibit different mechanisms of action.
Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, which in turn blocks the production of thromboxane (B8750289) A2 (TXA2), a potent promoter of platelet aggregation.[10]
This compound also inhibits COX-1, thereby reducing TXA2 synthesis.[2][10] However, it possesses a dual mechanism of action. Its main metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), independently contributes to its antiplatelet effect by inhibiting phosphodiesterase (PDE).[2][10] This leads to an increase in intracellular cyclic AMP (cAMP) levels, which further inhibits platelet activation and aggregation.[2][10] Unlike aspirin, this compound does not affect prostacyclin biosynthesis in the endothelium.[4]
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to compare the efficacy and safety of this compound and aspirin.
TAPIRSS (this compound versus Aspirin for Prevention of Infarction: a Randomized Stroke Study) [4][5]
-
Design: Double-blind, multicenter, randomized, pilot trial.
-
Population: 431 patients who had experienced an ischemic stroke or TIA within the previous 6 months.
-
Intervention: this compound (600 mg daily) vs. Aspirin (325 mg daily).
-
Duration: Mean of 586 days.
-
Primary Endpoint: A composite of vascular death, cerebral ischemic infarction, nonfatal myocardial infarction, or major hemorrhage.
TACIP (this compound versus Aspirin in Cerebral Infarction Prevention) [6][8]
-
Design: Randomized, double-blind, multicenter study.
-
Population: 2,113 patients with a recent TIA or non-disabling stroke.
-
Intervention: this compound (600 mg/day) vs. Aspirin (325 mg/day).
-
Duration: Mean follow-up of 30.1 months.
-
Primary Endpoint: A combined incidence of non-fatal ischemic stroke, non-fatal acute myocardial infarction, or vascular death.
Randomized Comparative Trial Following Acute Myocardial Infarction [3]
-
Design: Double-blind, multicenter, sequential design study.
-
Population: Patients randomized within 24 hours of acute myocardial infarction symptom onset.
-
Intervention: this compound (600 mg once daily) vs. Aspirin (300 mg once daily).
-
Duration: 35 days.
-
Primary Endpoint: Death, non-fatal myocardial reinfarction, or a non-fatal cerebrovascular event.
Conclusion
The available evidence indicates that this compound is a viable alternative to aspirin for the secondary prevention of arterial thrombosis, offering comparable efficacy with a significantly better safety profile, particularly a lower risk of hemorrhagic events.[2][4][6][8] The dual mechanism of action of this compound, involving both COX-1 and PDE inhibition, distinguishes it from aspirin and may contribute to its favorable safety characteristics.[2][10] For drug development professionals, these findings highlight the potential for developing antiplatelet agents with improved safety profiles without compromising efficacy. Further research into agents with mechanisms similar to this compound could be a promising avenue for advancing the prevention of atherothrombotic events.
References
- 1. This compound for preventing serious vascular events in people at high risk | Cochrane [cochrane.org]
- 2. karger.com [karger.com]
- 3. Randomized comparative trial of this compound and aspirin following acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Comparison of this compound with Aspirin in the Secondary Prevention of Atherothrombotic Events; Α Randomised Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
Triflusal Demonstrates a Superior Hemorrhagic Safety Profile Compared to Aspirin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hemorrhagic risks associated with Triflusal and aspirin (B1665792), two antiplatelet agents. Clinical evidence consistently demonstrates that this compound presents a lower risk of bleeding complications than aspirin, a crucial consideration in long-term antiplatelet therapy. This improved safety profile is attributed to its distinct mechanism of action, which offers effective antithrombotic efficacy while minimizing the impact on physiological hemostasis.
Clinical Evidence: Reduced Hemorrhagic Events with this compound
Two landmark clinical trials, TAPIRSS and TACIP, provide robust evidence of this compound's superior hemorrhagic safety profile compared to aspirin in patients with a history of ischemic stroke or transient ischemic attack (TIA).
The This compound versus Aspirin for the Prevention of Infarction: a Randomized Stroke Study (TAPIRSS) was a double-blind, multicenter, randomized pilot trial involving 431 patients. The study found a significantly lower incidence of overall hemorrhagic events in the this compound group compared to the aspirin group.[1][2][3][4]
The This compound versus Aspirin in Cerebral Infarction Prevention (TACIP) study, a larger randomized, double-blind, multicenter trial with 2,113 patients, corroborated these findings. The TACIP trial demonstrated a statistically significant reduction in major hemorrhages and overall bleeding events in patients treated with this compound compared to those receiving aspirin.[5][6][7][8][9]
Table 1: Comparison of Hemorrhagic Events in the TAPIRSS and TACIP Clinical Trials
| Hemorrhagic Event | TAPIRSS Trial[1][3] | TACIP Trial[6] |
| This compound (n=213) | Aspirin (n=216) | |
| Major Hemorrhages | 0.5% | 3.2% |
| Minor Hemorrhages | 2.3% | 6.0% |
| Overall Hemorrhages | 2.8% | 8.3% |
A meta-analysis of five studies, encompassing data from both the TAPIRSS and TACIP trials, further solidified these findings, concluding that this compound is associated with a lower risk of hemorrhagic complications than aspirin.[10][11]
Mechanism of Action: A Key Differentiator in Safety
The lower hemorrhagic risk of this compound can be attributed to its more selective mechanism of action compared to aspirin. Both drugs inhibit the cyclooxygenase-1 (COX-1) enzyme, which is crucial for the production of thromboxane (B8750289) A2 (TXA2), a potent promoter of platelet aggregation. However, their effects on other important pathways differ significantly.
-
Aspirin: Irreversibly inhibits COX-1 in both platelets and endothelial cells. This non-selective inhibition leads to a reduction in the production of prostacyclin (PGI2) by endothelial cells. Prostacyclin is a vasodilator and an inhibitor of platelet aggregation, and its suppression by aspirin can contribute to an increased risk of bleeding and gastrointestinal damage.[12]
-
This compound: While this compound also inhibits platelet COX-1, it has a minimal effect on the synthesis of vascular prostacyclin.[12] This selective action preserves the protective effects of prostacyclin on the vasculature and gastric mucosa. Furthermore, this compound's main metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), possesses antiplatelet activity independent of COX-1 inhibition. HTB acts as a phosphodiesterase (PDE) inhibitor, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels within platelets. Elevated cAMP levels inhibit platelet activation and aggregation through a separate pathway.[13]
This dual mechanism of action—selective COX-1 inhibition and PDE inhibition—contributes to this compound's effective antiplatelet activity with a reduced propensity for bleeding.
Experimental Protocols
The following sections detail the methodologies employed in the key clinical trials cited in this guide.
TAPIRSS and TACIP Clinical Trial Protocols
1. Study Design: Both the TAPIRSS and TACIP trials were prospective, randomized, double-blind, multicenter studies comparing the efficacy and safety of this compound and aspirin.[1][3][5][6]
2. Patient Population: Participants were patients who had experienced an ischemic stroke or TIA within the preceding months.[1][3][5][6]
3. Treatment:
-
This compound Group: Patients received 600 mg of this compound daily.[1][3][5][6]
-
Aspirin Group: Patients received 325 mg of aspirin daily.[1][3][5][6]
4. Assessment of Hemorrhagic Events: Hemorrhagic events were meticulously documented and classified as either major or minor.
-
Major Hemorrhage: Defined as any bleeding event that was fatal, required transfusion of two or more units of blood, was intracranial, or resulted in significant clinical consequences as determined by the investigators.[6]
-
Minor Hemorrhage: Included all other bleeding events that did not meet the criteria for a major hemorrhage, such as epistaxis, hematuria, and subcutaneous hematoma.[6]
5. Statistical Analysis: The incidence of hemorrhagic events between the two treatment groups was compared using appropriate statistical methods, including the calculation of odds ratios (OR) and hazard ratios (HR) with 95% confidence intervals (CI).[1][3][5][6]
References
- 1. This compound vs aspirin for prevention of cerebral infarction: a randomized stroke study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound versus Aspirin for the Prevention of Stroke | Progress in Neurotherapeutics and Neuropsychopharmacology | Cambridge Core [cambridge.org]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound vs aspirin for prevention of cerebral infarction | Neurology [ez-admanager.com]
- 5. Comparison of this compound and aspirin for prevention of vascular events in patients after cerebral infarction: the TACIP Study: a randomized, double-blind, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 10. This compound for preventing serious vascular events in people at high risk | Cochrane [cochrane.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound vs aspirin on the inhibition of human platelet and vascular cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Triflusal vs. Aspirin for Secondary Stroke Prevention: A Comparative Analysis of Clinical Trial Data
A comprehensive review of clinical evidence reveals that triflusal demonstrates comparable efficacy to aspirin (B1665792) in the secondary prevention of stroke, while consistently exhibiting a more favorable safety profile with a significantly lower risk of hemorrhagic events. This guide provides a detailed comparison of the two antiplatelet agents, presenting quantitative data from pivotal clinical trials, outlining experimental protocols, and visualizing the underlying mechanisms of action for researchers, scientists, and drug development professionals.
Efficacy and Safety: A Tabular Comparison
The following tables summarize the key efficacy and safety outcomes from major randomized controlled trials comparing this compound and aspirin in patients with a history of ischemic stroke or transient ischemic attack (TIA).
Table 1: Efficacy Outcomes in Secondary Stroke Prevention
| Clinical Trial | N (this compound / Aspirin) | Primary Efficacy Endpoint | This compound (%) | Aspirin (%) | Odds Ratio (OR) / Hazard Ratio (HR) (95% CI) |
| TAPIRSS [1][2] | 429 (Total) | Vascular death, cerebral ischemic infarction, nonfatal myocardial infarction, or major hemorrhage | 12.7 | 13.9 | OR 1.11 (0.64 to 1.94) |
| TACIP [3][4] | 2113 (1058 / 1055) | Nonfatal ischemic stroke, nonfatal acute myocardial infarction, or vascular death | 13.1 | 12.4 | HR 1.09 (0.85 to 1.38) |
| Long-Term Follow-Up Study [5][6] | 441 (288 / 153) | New vascular events | 60.4 | 72.5 | p = 0.28 |
| Long-Term Follow-Up Study [5][6] | 441 (288 / 153) | Stroke recurrence | 46.5 | 49.7 | p = 0.53 |
Table 2: Safety Outcomes - Hemorrhagic Events
| Clinical Trial | N (this compound / Aspirin) | Hemorrhagic Event | This compound (%) | Aspirin (%) | Odds Ratio (OR) / Hazard Ratio (HR) (95% CI) / p-value |
| TAPIRSS [1][2] | 429 (Total) | Major and minor hemorrhagic events | 2.8 | 8.3 | OR 3.13 (1.22 to 8.06) |
| TACIP [3][4] | 2113 (1058 / 1055) | Major hemorrhages | 1.9 | 4.0 | HR 0.48 (0.28 to 0.82) |
| TACIP [3][7] | 2113 (1058 / 1055) | Overall hemorrhage | 16.7 | 25.2 | p < 0.001 |
| Long-Term Follow-Up Study [5][6] | 441 (288 / 153) | Serious bleeding (upper GI and cerebral hemorrhage) | 5.5 | 18.3 | p < 0.001 |
Experimental Protocols of Key Clinical Trials
The methodologies of the primary clinical trials cited are crucial for interpreting the comparative data.
TAPIRSS (this compound versus Aspirin for Prevention of Infarction: a Randomized Stroke Study)[1][2]
-
Study Design: A double-blind, multicenter, randomized, pilot trial.
-
Patient Population: 431 patients who had experienced an ischemic stroke or TIA within the 6 months prior to enrollment.
-
Treatment Arms:
-
This compound: 600 mg daily
-
Aspirin: 325 mg daily
-
-
Duration: Mean follow-up of 586 days.
-
Primary Endpoint: A composite of vascular death, cerebral ischemic infarction, nonfatal myocardial infarction, or major hemorrhage.
TACIP (this compound versus Aspirin in Cerebral Infarction Prevention)[3][4]
-
Study Design: A randomized, double-blind, multicenter study.
-
Patient Population: 2113 patients with a history of stroke or transient ischemic attack.
-
Treatment Arms:
-
This compound: 600 mg/day
-
Aspirin: 325 mg/day
-
-
Duration: Mean follow-up of 30.1 months.
-
Primary Endpoint: A combined endpoint of the incidence of nonfatal ischemic stroke, nonfatal acute myocardial infarction, or vascular death.
Long-Term Follow-Up Study[5][6]
-
Study Design: A very long-term follow-up of patients who had participated in previous randomized clinical trials of this compound versus aspirin.
-
Patient Population: 441 patients with atherothrombotic ischemic stroke, including TIA.
-
Treatment Arms:
-
This compound: (Dosage as per original trial)
-
Aspirin: (Dosage as per original trial)
-
-
Duration: Mean follow-up of 17.2 years.
-
Endpoints: Adverse events and vascular events (including stroke recurrence, ischemic heart disease, and vascular death).
Mechanisms of Action: Signaling Pathways
The distinct pharmacological profiles of this compound and aspirin underpin their clinical effects.
Aspirin's Antiplatelet Signaling Pathway
Aspirin's primary mechanism of action involves the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme in platelets.[8] This action blocks the conversion of arachidonic acid to prostaglandin (B15479496) H2, a precursor to thromboxane (B8750289) A2 (TXA2).[9] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting TXA2 synthesis, aspirin effectively reduces platelet activation and aggregation for the lifespan of the platelet.[8]
This compound's Dual Antiplatelet Signaling Pathway
This compound also inhibits COX-1, thereby reducing thromboxane A2 production in a manner similar to aspirin.[9] However, its active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), confers a dual mechanism of action.[9] HTB has been shown to inhibit phosphodiesterase (PDE), which leads to an increase in intracellular cyclic AMP (cAMP) levels.[9] Elevated cAMP levels further inhibit platelet activation and aggregation, providing an additional antiplatelet effect.[9]
Clinical Trial Workflow
The general workflow for the pivotal clinical trials comparing this compound and aspirin is depicted below.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound vs aspirin for prevention of cerebral infarction: a randomized stroke study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of this compound and aspirin for prevention of vascular events in patients after cerebral infarction: the TACIP Study: a randomized, double-blind, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 5. karger.com [karger.com]
- 6. This compound and aspirin in the secondary prevention of atherothrombotic ischemic stroke: a very long-term follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. bpac.org.nz [bpac.org.nz]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
In Vitro Comparison of Triflusal and Other NSAIDs on COX Enzyme Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the cyclooxygenase (COX) enzyme selectivity of Triflusal and other common nonsteroidal anti-inflammatory drugs (NSAIDs). The information is supported by experimental data from published literature to assist in research and drug development.
Introduction to COX Isoforms and NSAID Selectivity
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins (B1171923). There are two primary isoforms of this enzyme: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and plays a role in maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.
-
COX-2 is an inducible enzyme, with its expression significantly increased at sites of inflammation. It is responsible for the production of prostaglandins that mediate pain, fever, and inflammation.
The therapeutic effects of NSAIDs are derived from their ability to inhibit these COX enzymes. The relative inhibitory activity of an NSAID against COX-1 and COX-2 determines its efficacy and side-effect profile. Drugs that selectively inhibit COX-2 are generally associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
This compound and its Active Metabolite, HTB
Comparative COX Inhibition Data for Common NSAIDs
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values for several common NSAIDs against COX-1 and COX-2. The selectivity index (COX-1 IC50 / COX-2 IC50) is also provided, offering a quantitative measure of COX-2 selectivity. A higher selectivity index indicates greater selectivity for COX-2.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 82 | 6.8 | 12 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Etodolac | > 100 | 53 | > 1.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Nabumetone (6-MNA) | 149 | 230 | 0.65 |
| NS-398 | 125 | 5.6 | 22 |
| Piroxicam | 47 | 25 | 1.9 |
| Rofecoxib | > 100 | 25 | > 4.0 |
Data sourced from a study using human peripheral monocytes.[1]
Experimental Protocols
The determination of in vitro COX inhibitory activity is crucial for characterizing the selectivity of NSAIDs. Below is a detailed methodology for a common in vitro COX inhibition assay.
In Vitro COX Inhibition Assay Protocol
This protocol outlines a colorimetric method for determining the in vitro COX inhibitory activity of a test compound. The assay measures the peroxidase activity of the COX enzyme.
Materials:
-
COX-1 enzyme (e.g., ovine or human)
-
COX-2 enzyme (e.g., human, recombinant)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (as a cofactor)
-
Arachidonic Acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test compounds (NSAIDs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all reagents to their desired concentrations in the assay buffer.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the appropriate concentration in the assay buffer.
-
Assay Setup:
-
100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of the respective enzyme (COX-1 or COX-2) to three wells. Add 10 µl of the solvent used to dissolve the test compounds.
-
Background Wells: Add 160 µl of Assay Buffer, 10 µl of Heme, and 10 µl of the solvent to three wells.
-
Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of the respective enzyme (COX-1 or COX-2), and 10 µl of the test compound at various concentrations to three wells.
-
-
Pre-incubation: Incubate the plate for a few minutes at 25°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µl of Arachidonic Acid solution to all wells.
-
Measurement: Immediately begin monitoring the absorbance at a specific wavelength (e.g., 590 nm for TMPD) using a microplate reader. The rate of color change is proportional to the peroxidase activity of the COX enzyme.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [(Activity of Enzyme Control - Activity of Inhibitor Well) / Activity of Enzyme Control] x 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
-
Visualizations
Cyclooxygenase Signaling Pathway
Caption: The cyclooxygenase signaling pathway.
Experimental Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for a COX inhibition assay.
References
Triflusal's Anti-Inflammatory Profile: A Comparative Analysis Against Aspirin and Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the anti-inflammatory effects of Triflusal against two well-established inhibitors: the non-selective COX inhibitor, aspirin (B1665792), and the COX-2 selective inhibitor, celecoxib (B62257). The following sections present a detailed comparison of their mechanisms of action, quantitative inhibitory activities, and the experimental protocols used to derive these findings.
Mechanism of Action: A Tripartite View
The primary anti-inflammatory mechanism of this compound, aspirin, and celecoxib involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. However, their activity and selectivity against the two main isoforms, COX-1 and COX-2, differ significantly, influencing their efficacy and side-effect profiles.
This compound exhibits a multi-faceted anti-inflammatory effect. It is recognized as an irreversible inhibitor of COX-1, similar to aspirin, thereby reducing the production of thromboxane (B8750289) A2.[1][2] Additionally, this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory genes. This dual mechanism suggests a broader anti-inflammatory potential beyond COX inhibition.
Aspirin acts as a non-selective, irreversible inhibitor of both COX-1 and COX-2 through the acetylation of a serine residue in the active site of the enzymes. Its potent anti-platelet effect is primarily due to the irreversible inhibition of COX-1 in platelets.
Celecoxib is a selective inhibitor of COX-2.[3] This selectivity is attributed to its chemical structure, which allows it to bind more effectively to the active site of the COX-2 enzyme, which is slightly larger and more flexible than that of COX-1. By selectively inhibiting COX-2, celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with COX-1 inhibition.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, aspirin, and celecoxib against COX-1 and COX-2. It is important to note that IC50 values can vary depending on the specific experimental conditions.
| Drug | Target | IC50 | Experimental Context |
| This compound | COX-1 (platelet aggregation) | 0.8 mM | Inhibition of arachidonic acid-induced platelet aggregation in rats.[4] |
| COX-2 | 280 µM | In vitro assay.[5] | |
| COX-2 | 160 µM | In human blood.[5] | |
| Aspirin | COX-1 | 3.57 µM | Unstimulated human chondrocytes. |
| COX-2 | 29.3 µM | IL-1 stimulated human chondrocytes. | |
| Celecoxib | COX-2 | 40 nM | In vitro assay.[3] |
| COX-1 | 82 µM | Human peripheral monocytes. | |
| COX-2 | 6.8 µM | Human peripheral monocytes. |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by these inhibitors.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound vs aspirin on the inhibition of human platelet and vascular cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects and interaction studies of this compound and other salicylic derivatives on cyclooxygenase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | PDE | PPAR | COX | TargetMol [targetmol.com]
A Cross-Study Examination of Triflusal's Safety Profile Across Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a comprehensive analysis of the safety profile of Triflusal, an antiplatelet agent, across various patient populations. By synthesizing data from key clinical trials, this document offers a comparative perspective against the widely used alternative, aspirin (B1665792). Detailed experimental methodologies, quantitative safety data, and visual representations of mechanistic pathways and study workflows are presented to facilitate an in-depth understanding for research and drug development purposes.
Executive Summary
This compound, a platelet aggregation inhibitor, has demonstrated a comparable efficacy profile to aspirin in the secondary prevention of vascular events. A key differentiator, however, lies in its safety profile, particularly concerning hemorrhagic and gastrointestinal adverse events. This guide delves into the nuances of this compound's safety across patients with cerebrovascular disease, cardiovascular disease, and peripheral artery disease, drawing on evidence from major clinical studies.
Mechanism of Action: A Differentiated Approach to Platelet Inhibition
This compound exerts its antiplatelet effect through a multi-faceted mechanism of action that distinguishes it from aspirin.[1][2][3] While both drugs inhibit cyclooxygenase-1 (COX-1), thereby reducing the production of thromboxane (B8750289) A2 (a potent promoter of platelet aggregation), this compound's action is more selective.[1][2] It largely preserves the production of prostacyclin, a vasodilator and inhibitor of platelet aggregation, in the vascular endothelium.[1] Furthermore, this compound and its active metabolite, 2-hydroxy-4-trifluoromethyl-benzoic acid (HTB), inhibit phosphodiesterase, leading to increased cyclic AMP (cAMP) levels within platelets.[2][4] This elevation in cAMP further inhibits platelet activation and aggregation.[2] Additionally, this compound has been shown to increase the synthesis of nitric oxide, a vasodilator, and inhibit the activation of nuclear factor k-B, which is involved in the expression of vascular cell adhesion molecule-1.[1][3]
Comparative Safety Analysis: this compound vs. Aspirin
Clinical evidence from multiple large-scale trials consistently demonstrates a favorable safety profile for this compound compared to aspirin, particularly with regard to bleeding events.
Hemorrhagic Events
A consistent finding across studies is a significantly lower incidence of hemorrhagic events in patients treated with this compound compared to those receiving aspirin.[5][6][7][8] This includes a reduction in both major and minor bleeding episodes.[5][6][9]
| Study | Patient Population | This compound (Event Rate) | Aspirin (Event Rate) | Key Findings |
| TACIP | Cerebrovascular Disease | 16.7% (Any Hemorrhage) | 25.2% (Any Hemorrhage) | Statistically significant reduction in overall hemorrhagic events with this compound.[5] |
| 1.9% (Cerebral/Major Systemic) | 4.0% (Cerebral/Major Systemic) | 52% relative risk reduction in cerebral or major systemic hemorrhages with this compound.[5] | ||
| TIM | Cardiovascular Disease (Post-MI) | 0.27% (CNS Bleeding) | 0.97% (CNS Bleeding) | Significant reduction in central nervous system bleeding with this compound.[10][11] |
| TAPIRSS | Cerebrovascular Disease | 2.8% (Major/Minor Hemorrhage) | 8.3% (Major/Minor Hemorrhage) | Significantly lower overall incidence of hemorrhagic events in the this compound group.[6][12] |
| ASTERIAS | Stable CAD or history of non-cardioembolic ischemic stroke | - | - | Patients on this compound were 50% less likely to develop bleeding events according to BARC criteria.[13] |
| Meta-analysis | High-risk vascular patients | Lower frequency | Higher frequency | This compound was associated with a lower frequency of both minor and major hemorrhages.[9][14] |
Gastrointestinal Adverse Events
While this compound demonstrates a superior hemorrhagic safety profile, some studies indicate a higher incidence of non-hemorrhagic gastrointestinal adverse events, primarily dyspepsia, compared to aspirin.[15][16] However, a study on a new oral solution of this compound suggested less endoscopically apparent gastrointestinal mucosal damage compared to the capsule formulation.[17]
| Study | Patient Population | This compound (Event Rate) | Aspirin (Event Rate) | Key Findings |
| TACIP | Cerebrovascular Disease | 27.4% (Dyspepsia) | - | Most frequently reported non-hemorrhagic adverse event was dyspepsia.[15] |
| TIM | Cardiovascular Disease (Post-MI) | 26.8% (Gastrointestinal) | - | Main adverse events involved the gastrointestinal tract, with no significant difference in incidence compared to aspirin.[15] |
| Meta-analysis | High-risk vascular patients | 44.0% (Non-hemorrhagic GI) | 40.1% (Non-hemorrhagic GI) | Significantly more frequent non-hemorrhagic gastrointestinal adverse events with this compound.[15] |
Experimental Protocols: A Look into Key Clinical Trials
The safety and efficacy of this compound have been evaluated in several key randomized, double-blind, multicenter clinical trials. The general workflow for safety assessment in these trials is outlined below.
Key Trial Methodologies:
-
This compound versus Aspirin in Cerebral Infarction Prevention (TACIP) Study: This was a prospective, randomized, multicenter, double-blind, aspirin-controlled trial involving patients who had experienced a transient ischemic attack or non-disabling stroke.[5] Patients received either this compound (600 mg/day) or aspirin (325 mg/day).[5] The case report form was specifically designed to meticulously collect information on hemorrhagic events, which were a secondary endpoint.[5]
-
This compound in Myocardial Infarction (TIM) Study: This double-blind, multicenter, randomized, active-control study compared this compound (600 mg daily) with aspirin (300 mg daily) in patients following an acute myocardial infarction for 35 days.[10][11][18] Patients were evaluated at enrollment, hospital discharge, and at the end of the 35-day treatment period.[10]
-
This compound versus Aspirin for Prevention of Infarction: a Randomized Stroke Study (TAPIRSS): This was a double-blind, multicenter, randomized, pilot trial in a Latin American population with a history of ischemic stroke or TIA.[6][12] Patients were randomized to receive either this compound 600 mg daily or aspirin 325 mg daily.[6]
-
ASpirin versus this compound for Event Reduction In Atherothrombosis Secondary prevention (ASTERIAS) trial: This randomized, multicenter, phase 4 clinical trial compared the clinical efficacy and safety of this compound (300 mg twice or 600 mg once daily) versus aspirin (100 mg once daily) for 12 months in patients with stable coronary artery disease or a history of non-cardioembolic ischaemic stroke.[13] The primary safety endpoints were the rate of bleeding events as defined by the Bleeding Academic Research Consortium (BARC) criteria.[13]
Conclusion
The body of evidence from numerous clinical studies indicates that this compound possesses a safety profile that is, in several key aspects, superior to that of aspirin, particularly concerning the risk of hemorrhagic complications. This advantage is observed across a range of patient populations at high risk for vascular events. While the incidence of non-hemorrhagic gastrointestinal side effects may be slightly higher with this compound, its overall safety profile, coupled with comparable efficacy, positions it as a viable alternative to aspirin for the secondary prevention of atherothrombotic events. This guide provides the foundational data and methodological context for researchers and drug development professionals to make informed decisions and design future investigations into the therapeutic potential of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | C10H7F3O4 | CID 9458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. [The risk of hemorrhage in long-term use of aspirin and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound for preventing serious vascular events in people at high risk | Cochrane [cochrane.org]
- 10. This compound in Myocardial Infarction - American College of Cardiology [acc.org]
- 11. Randomized comparative trial of this compound and aspirin following acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of this compound with Aspirin in the Secondary Prevention of Atherothrombotic Events; Α Randomised Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Effect of this compound on Primary Vascular Dysregulation Compared with Aspirin: A Double-Blind, Randomized, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gastrointestinal safety of this compound solution in healthy volunteers: a proof of concept endoscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Triflusal and Aspirin on Bleeding Time in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiplatelet agents Triflusal and aspirin (B1665792), with a specific focus on their effects on bleeding time as observed in animal models. The information presented herein is intended to support preclinical research and drug development efforts by providing a comprehensive overview of their mechanisms of action, relevant experimental data, and standardized protocols.
Introduction
This compound and aspirin are both antiplatelet drugs that inhibit cyclooxygenase-1 (COX-1), a key enzyme in the synthesis of thromboxane (B8750289) A2 (TXA2), which is a potent promoter of platelet aggregation.[1][2] While they share a primary target, their pharmacological profiles and subsequent effects on hemostasis, particularly bleeding time, exhibit notable differences. Aspirin's irreversible inhibition of COX-1 is well-established, leading to a prolonged bleeding time that persists for the lifespan of the platelet.[3] this compound, a derivative of salicylic (B10762653) acid, and its active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), also inhibit COX-1.[4] However, clinical studies have consistently suggested that this compound may offer a better safety profile with a lower incidence of bleeding complications compared to aspirin.[5][6] This guide delves into the preclinical evidence from animal models to elucidate these differences.
Mechanism of Action: A Comparative Overview
Both this compound and aspirin exert their antiplatelet effects primarily through the inhibition of the COX-1 enzyme in platelets. This action blocks the conversion of arachidonic acid to prostaglandin (B15479496) H2, the precursor for thromboxane A2 (TXA2). TXA2 is a powerful vasoconstrictor and a crucial signaling molecule that amplifies platelet activation and aggregation.
Aspirin irreversibly acetylates a serine residue in the active site of COX-1, permanently deactivating the enzyme for the life of the platelet (approximately 7-10 days).[3] This leads to a sustained reduction in TXA2 production and a consequent impairment of platelet aggregation.
This compound also inhibits COX-1.[2] Its primary active metabolite, HTB, is a reversible inhibitor of the enzyme.[4] Additionally, this compound has been shown to inhibit phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP further inhibits platelet activation and aggregation, providing a dual mechanism of antiplatelet activity.[4]
Below is a diagram illustrating the signaling pathways affected by this compound and aspirin.
Quantitative Data from Animal Models
Direct head-to-head comparative studies of this compound and aspirin on bleeding time in the same animal model are limited in the available literature. However, data from separate studies in mice and rats provide insights into their respective effects. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental protocols.
| Drug | Animal Model | Dose | Bleeding Time (seconds) | Control/Placebo Bleeding Time (seconds) | Fold Increase vs. Control |
| Aspirin | Mice | Not Specified | 369.38 | 102.88 | ~3.6 |
| Aspirin | Mice | 100 mg/kg | 363.3 ± 93.3 | 113.9 ± 24.64 | ~3.2 |
| Aspirin | Rats | High Dose | Prolonged by 29-199% | Not specified | 1.3 - 3.0 |
Note: Data is compiled from multiple sources and may not be directly comparable due to differing methodologies.[1][7][8]
Experimental Protocols
A standardized and reproducible method for assessing bleeding time in animal models is crucial for the accurate evaluation of antiplatelet agents. The rat tail transection model is a commonly used method.
Objective: To measure the effect of a test compound on primary hemostasis.
Animal Model: Male Sprague-Dawley rats (250-300g).
Materials:
-
Test compounds (this compound, aspirin) and vehicle control.
-
Anesthetic (e.g., isoflurane).
-
Scalpel or razor blade.
-
37°C saline solution.
-
Filter paper.
-
Stopwatch.
Procedure:
-
Administer the test compound or vehicle to the rats via the appropriate route (e.g., oral gavage) at a predetermined time before the assay.
-
Anesthetize the rat.
-
Place the rat in a prone position, and immerse the tail in a 37°C saline bath for 2 minutes to standardize temperature and blood flow.
-
Make a clean, transverse incision 3 mm from the tip of the tail using a sharp scalpel.
-
Immediately start a stopwatch.
-
Gently blot the drop of blood with filter paper every 15-30 seconds, without touching the wound itself.
-
Stop the stopwatch when bleeding ceases and does not resume for at least 30 seconds. This is the bleeding time.
-
A pre-determined cut-off time (e.g., 1800 seconds) is typically set, at which point bleeding is stopped by cauterization if it has not ceased naturally.
Below is a diagram illustrating the experimental workflow.
Discussion and Conclusion
The available preclinical data, although not from direct comparative studies, aligns with clinical observations suggesting that while both aspirin and this compound prolong bleeding time, the effect may be less pronounced with this compound. The dual mechanism of action of this compound, involving both COX-1 and PDE inhibition, may contribute to its effective antiplatelet activity while potentially having a more favorable bleeding profile.
Contradictory findings in some older studies, such as the suggestion that aspirin does not prolong bleeding time in rats, underscore the critical importance of standardized experimental conditions, including the specific bleeding time methodology (e.g., template vs. transection), anesthetic used, and temperature control.[2][9]
For researchers and drug development professionals, the choice between this compound and aspirin in preclinical models should be guided by the specific research question. If the goal is to investigate a compound with a potentially lower bleeding risk, this compound presents a valuable comparator. Future preclinical studies employing a head-to-head comparison of this compound and aspirin using a standardized tail bleeding time protocol are warranted to provide more definitive quantitative data and further elucidate their differential effects on hemostasis.
References
- 1. Paradoxical Effect of Aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound for preventing serious vascular events in people at high risk | Cochrane [cochrane.org]
- 6. Comparison of this compound with Aspirin in the Secondary Prevention of Atherothrombotic Events; Α Randomised Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiplatelet Effectivity between Aspirin with Honey on Cardiovascular Disease Based on Bleeding Time Taken on Mice | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 8. Bleeding times and the antithrombotic effects of high-dose aspirin, hirudin and heparins in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bleeding time in rats: a comparison of different experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Triflusal in Aspirin-Intolerant Subjects: A Comparative Guide to Efficacy and Safety
For researchers, scientists, and drug development professionals navigating the complexities of antiplatelet therapy in aspirin-intolerant individuals, this guide provides an objective comparison of Triflusal's efficacy and safety against alternative treatments. Aspirin (B1665792) hypersensitivity necessitates the use of alternative antiplatelet agents to mitigate the risk of atherothrombotic events. This guide synthesizes available experimental data to offer a clear comparison of this compound and other therapeutic options.
Efficacy and Safety of this compound and Alternatives
This compound, a selective inhibitor of platelet aggregation, has demonstrated efficacy and a favorable safety profile in patients unable to tolerate aspirin. A key characteristic of this compound is its dual mechanism of action, which involves the inhibition of cyclooxygenase-1 (COX-1), leading to reduced thromboxane (B8750289) A2 production, and the inhibition of phosphodiesterase (PDE), which increases cyclic AMP (cAMP) levels and further suppresses platelet activation.[1]
Alternatives to this compound in aspirin-intolerant patients include other antiplatelet agents such as clopidogrel (B1663587) and indobufen (B1671881). The following tables summarize the quantitative data from key studies evaluating these treatments in aspirin-hypersensitive or broader patient populations.
Table 1: Efficacy of this compound and Alternatives in Aspirin-Intolerant/General Population Studies
| Drug/Regimen | Study | Patient Population | N | Primary Efficacy Endpoint | Endpoint Rate |
| This compound | Fuertes Ferre et al. (2021)[2][3][4][5] | Retrospective; ACS with Aspirin Hypersensitivity | 66 | Cardiovascular Mortality | 6.1% |
| Nonfatal Myocardial Infarction | 12.1% | ||||
| Ischemic Stroke | 4.5% | ||||
| Indobufen | ASPIRATION Registry (Subgroup)[6] | Real-world registry; Post-PCI with Aspirin Intolerance | - | Major Adverse Cardiovascular and Cerebrovascular Events (MACCE) | Consistent with the overall population (6.5%) |
| Indobufen vs. Aspirin | OPTION Trial (Wu et al., 2022)[7] | Randomized; Post-DES implantation | 4,551 | Cardiovascular death, nonfatal MI, ischemic stroke, definite or probable stent thrombosis | 1.51% (Indobufen) vs. 1.40% (Aspirin) |
| Indobufen vs. Aspirin | Meta-analysis (2024)[8] | Systematic Review; Post-MI and post-stroke | 11,495 | Composite Vascular Events (1 year) | RR 1.10 (95% CI 0.96-1.27) |
| Myocardial Infarction (1 year) | RR 0.67 (95% CI 0.36-1.23) | ||||
| Ischemic Stroke (1 year) | RR 1.17 (95% CI 0.99-1.38) |
ACS: Acute Coronary Syndrome; DES: Drug-Eluting Stent; MACCE: Major Adverse Cardiovascular and Cerebrovascular Events; MI: Myocardial Infarction; PCI: Percutaneous Coronary Intervention; RR: Risk Ratio.
Table 2: Safety of this compound and Alternatives in Aspirin-Intolerant/General Population Studies
| Drug/Regimen | Study | Patient Population | N | Primary Safety Endpoint | Endpoint Rate |
| This compound | Fuertes Ferre et al. (2021)[2][3][4][5] | Retrospective; ACS with Aspirin Hypersensitivity | 66 | BARC Grade ≥2 Bleeding | 4.5% (3 patients) |
| This compound | Fraj et al. (2008)[9][10] | Placebo-controlled oral challenge; Aspirin-Exacerbated Respiratory Disease | 26 | Clinical reactions to this compound | 0% |
| Indobufen vs. Aspirin | ASPIRATION Registry[6] | Real-world registry; Post-PCI | 7,135 | BARC Type 2, 3, or 5 Bleeding (after PSM) | 3.0% (Indobufen) vs. 11.9% (Aspirin) |
| Indobufen vs. Aspirin | OPTION Trial (Wu et al., 2022)[7] | Randomized; Post-DES implantation | 4,551 | BARC Type 2, 3, or 5 Bleeding | 2.97% (Indobufen) vs. 4.71% (Aspirin) |
| Indobufen vs. Aspirin | Meta-analysis (2024)[8] | Systematic Review; Post-MI and post-stroke | 11,495 | Major Bleeding (1 year) | RR 0.68 (95% CI 0.36-1.27) |
| Any Bleeding (1 year) | RR 0.62 (95% CI 0.36-1.06) |
ACS: Acute Coronary Syndrome; BARC: Bleeding Academic Research Consortium; DES: Drug-Eluting Stent; MI: Myocardial Infarction; PCI: Percutaneous Coronary Intervention; PSM: Propensity Score Matching; RR: Risk Ratio.
Experimental Protocols
This compound Safety in Aspirin-Exacerbated Respiratory Disease (AERD)
A study by Fraj et al. (2008) evaluated the tolerability of this compound in patients with a history of aspirin-exacerbated respiratory disease.[9][10]
-
Study Design: Single-blind, placebo-controlled oral challenge.
-
Participants: 26 patients with a confirmed history of AERD.
-
Methodology:
-
Aspirin sensitivity was confirmed via intranasal or oral aspirin challenge prior to the study.
-
Subjects underwent a single-blind, placebo-controlled oral challenge with three escalating doses of this compound administered one week apart.
-
The cumulative doses of this compound were 225 mg, 450 mg, and 900 mg.
-
Cutaneous, respiratory, and general symptoms, along with lung function, were monitored for 4 hours in a laboratory setting and for 24 hours at home.
-
-
Outcome: No clinical reactions to this compound were observed, and there were no significant changes in lung function measurements.[9]
This compound Efficacy and Safety in Acute Coronary Syndrome (ACS) with Aspirin Hypersensitivity
A retrospective study by Fuertes Ferre et al. (2021) assessed the long-term outcomes of this compound in ACS patients with aspirin hypersensitivity.[2][3][4][5]
-
Study Design: Two-center retrospective study.
-
Participants: 66 patients diagnosed with ACS and a history of aspirin hypersensitivity, treated with this compound between January 2000 and May 2020.
-
Methodology:
-
The diagnosis of aspirin hypersensitivity was confirmed with specific tests in 22.7% of patients.
-
Patient data was collected from hospital electronic databases and medical records.
-
The majority of patients (89.4%) underwent stent implantation and were prescribed dual antiplatelet therapy (DAPT) with this compound and a P2Y12 inhibitor for at least 12 months.
-
Outcomes, including cardiovascular mortality, nonfatal myocardial infarction, ischemic stroke, and bleeding events (classified by BARC criteria), were assessed over a median follow-up of 5.12 years.
-
Indobufen vs. Aspirin in Patients Post-Percutaneous Coronary Intervention (PCI)
The ASPIRATION registry provided real-world data on the comparison of indobufen and aspirin after PCI.[6]
-
Study Design: Real-world, observational registry with propensity score matching (PSM) for confounder adjustment.
-
Participants: 7,135 patients who underwent PCI, grouped according to the DAPT strategy they received. A subgroup had aspirin intolerance.
-
Methodology:
-
Patients were prescribed a loading dose of their respective antiplatelet agents before the procedure.
-
Post-PCI, DAPT type was adjusted based on patient complaints and lab results.
-
The primary endpoints were MACCE and BARC type 2, 3, or 5 bleeding, assessed at a one-year follow-up.
-
PSM was used to balance baseline characteristics between the indobufen and aspirin groups.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by this compound and its alternatives.
Caption: this compound's dual mechanism of action.
Caption: Inhibition of the COX-1 pathway by Aspirin and Indobufen.
Caption: P2Y12 receptor inhibition by Clopidogrel.
Conclusion
The available evidence suggests that this compound is a safe and effective alternative for antiplatelet therapy in subjects with aspirin intolerance. Data from a retrospective study in a high-risk ACS population indicates favorable long-term outcomes with low rates of cardiovascular events and bleeding.[2][3][4][5] Furthermore, a controlled challenge study demonstrated its safety in patients with aspirin-exacerbated respiratory disease.[9][10]
Comparatively, indobufen has also shown a similar efficacy profile to aspirin but with a significantly lower risk of bleeding, making it another viable option.[6][7] Clopidogrel remains a standard alternative, though direct comparative data against this compound in a purely aspirin-intolerant cohort is limited.
The choice between these alternatives should be guided by the individual patient's clinical characteristics, bleeding risk, and the specific clinical setting. Further head-to-head randomized controlled trials are warranted to definitively establish the comparative efficacy and safety of this compound against other alternatives in the aspirin-intolerant population.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound in Patients with Acute Coronary Syndrome and Acetylsalicylic Acid Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. This compound in Patients with Acute Coronary Syndrome and Acetylsalicylic Acid Hypersensitivity | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Real-world performance of indobufen versus aspirin after percutaneous coronary intervention: insights from the ASPIRATION registry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Safety of this compound (antiplatelet drug) in patients with aspirin-exacerbated respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rima.org [rima.org]
A Head-to-Head Meta-Analysis: Triflusal Versus Aspirin in Clinical Trials
In the landscape of antiplatelet therapies for the secondary prevention of vascular events, aspirin (B1665792) has long been the cornerstone. However, the quest for agents with comparable efficacy and a more favorable safety profile has led to the investigation of alternatives like Triflusal. This guide provides a comprehensive meta-analysis of clinical trials comparing this compound and aspirin, offering researchers, scientists, and drug development professionals a detailed overview of the current evidence.
Efficacy in Preventing Vascular Events
Meta-analyses of randomized controlled trials have consistently demonstrated that this compound has a comparable efficacy to aspirin in the secondary prevention of serious vascular events. A major Cochrane review, encompassing five studies with a total of 5,219 patients who had experienced a stroke, transient ischemic attack (TIA), or acute myocardial infarction (AMI), found no significant difference between this compound and aspirin for the primary composite outcome of non-fatal myocardial infarction, non-fatal stroke, or vascular death. The odds ratio (OR) for a serious vascular event with this compound compared to aspirin was 1.04 (95% Confidence Interval [CI] 0.87 to 1.23), indicating similar efficacy.[1][2]
Similarly, individual landmark trials support this finding. The this compound versus Aspirin in Cerebral Infarction Prevention (TACIP) study, a randomized, double-blind, multicenter trial, reported that the primary composite endpoint of vascular death, non-fatal ischemic stroke, or non-fatal myocardial infarction occurred in 13.1% of patients treated with this compound and 12.4% of those treated with aspirin, with a hazard ratio (HR) of 1.09 (95% CI: 0.85 to 1.38).[2] The this compound versus Aspirin for the Prevention of Infarction: A Randomized Stroke Study (TAPIRSS), a pilot study, also found no significant differences in the prevention of vascular complications after TIA or ischemic stroke between the two treatments.[2][3]
In the context of acute myocardial infarction, the this compound in Myocardial Infarction (TIM) study showed that the primary combined endpoint of death, non-fatal myocardial reinfarction, or non-fatal cerebrovascular event occurred in 9.1% of the this compound group and 10.15% of the aspirin group (OR 0.89, p=NS).[4]
Safety Profile: A Clear Distinction in Bleeding Risk
While the efficacy of this compound and aspirin in preventing vascular events is comparable, a significant difference emerges in their safety profiles, particularly concerning hemorrhagic complications. Multiple studies and meta-analyses have consistently reported a lower risk of bleeding with this compound.
The Cochrane review found that this compound was associated with a significantly lower risk of both minor hemorrhages (OR 1.60, 95% CI 1.31 to 1.95, favoring this compound) and major hemorrhages (OR 2.34, 95% CI 1.58 to 3.46, favoring this compound).[1] The TACIP study also reported a significantly lower overall incidence of hemorrhage in the this compound group (16.7%) compared to the aspirin group (25.2%) (OR 0.76, 95% CI 0.67 to 0.86; P<0.001), with a notable difference in major hemorrhages as well (HR 0.48, 95% CI 0.28 to 0.82).[3]
Furthermore, the TIM study observed a trend towards fewer bleeding episodes with this compound and a significantly lower incidence of central nervous system bleeding (0.3% vs 1.0%, p=0.03).[4][5] The TAPIRSS trial also suggested a lower risk of hemorrhagic complications with this compound.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from pivotal clinical trials and meta-analyses comparing this compound and aspirin.
Table 1: Efficacy in Secondary Prevention of Vascular Events
| Study/Meta-analysis | Patient Population | N | Primary Efficacy Endpoint | This compound Event Rate | Aspirin Event Rate | Odds Ratio (OR) / Hazard Ratio (HR) (95% CI) |
| Cochrane Meta-analysis[1][2] | Stroke/TIA/AMI | 5219 | Serious vascular events (non-fatal MI, non-fatal stroke, vascular death) | - | - | 1.04 (0.87 to 1.23) |
| TACIP Study[2] | Cerebral Infarction | 2107 | Vascular death, non-fatal ischemic stroke, or non-fatal MI | 13.1% | 12.4% | HR: 1.09 (0.85 to 1.38) |
| TAPIRSS Study[2][3] | TIA or Ischemic Stroke | 429 | Vascular death, cerebral ischemic infarction, non-fatal MI, or major hemorrhage | 12.7% | 13.9% | OR: 1.11 (0.64 to 1.94) |
| TIM Study[4] | Acute Myocardial Infarction | 2124 | Death, non-fatal reinfarction, or non-fatal cerebrovascular event | 9.1% | 10.15% | OR: 0.89 (p=NS) |
Table 2: Safety Profile - Hemorrhagic Events
| Study/Meta-analysis | Patient Population | N | Bleeding Endpoint | This compound Event Rate | Aspirin Event Rate | Odds Ratio (OR) / Hazard Ratio (HR) (95% CI) |
| Cochrane Meta-analysis[1] | Stroke/TIA/AMI | 5219 | Major Hemorrhages | - | - | 2.34 (1.58 to 3.46) (Favors this compound) |
| Cochrane Meta-analysis[1][6] | Stroke/TIA/AMI | 5219 | Minor Hemorrhages | - | - | 1.60 (1.31 to 1.95) (Favors this compound) |
| TACIP Study[3] | Cerebral Infarction | 2107 | Major Hemorrhages | - | - | HR: 0.48 (0.28 to 0.82) |
| TACIP Study[3] | Cerebral Infarction | 2107 | Overall Hemorrhage | 16.7% | 25.2% | OR: 0.76 (0.67 to 0.86) |
| TIM Study[4][5] | Acute Myocardial Infarction | 2124 | Central Nervous System Bleeding | 0.3% | 1.0% | p = 0.03 |
| TAPIRSS Study[3][7] | TIA or Ischemic Stroke | 429 | Major and Minor Hemorrhagic Events | 2.8% | 8.3% | OR: 3.13 (1.22 to 8.06) |
Experimental Protocols
The clinical trials included in this meta-analysis followed rigorous methodologies to ensure the validity of their findings. Below are the key aspects of their experimental protocols.
TACIP (this compound versus Aspirin in Cerebral Infarction Prevention) Study [2]
-
Study Design: Randomized, double-blind, multicenter clinical trial.
-
Patient Population: 2,113 patients with a non-disabling ischemic stroke or TIA within the previous 6 months.
-
Intervention: this compound 600 mg/day versus aspirin 325 mg/day.
-
Follow-up: Mean of 30.1 months.
-
Primary Endpoint: Composite of vascular death, non-fatal ischemic stroke, or non-fatal myocardial infarction.
TAPIRSS (this compound versus Aspirin for the Prevention of Infarction: A Randomized Stroke Study) [3][7]
-
Study Design: Double-blind, multicenter, randomized, pilot trial.
-
Patient Population: 431 patients who had experienced an ischemic stroke or TIA within the previous 6 months.
-
Intervention: this compound 600 mg daily versus aspirin 325 mg daily.
-
Follow-up: Mean of 586 days.
-
Primary Endpoint: Composite of vascular death, cerebral ischemic infarction, non-fatal myocardial infarction, or major hemorrhage.
TIM (this compound in Myocardial Infarction) Study [4][8]
-
Study Design: Double-blind, multicenter, randomized, active-control study.
-
Patient Population: 2,124 patients with an acute myocardial infarction within the previous 24 hours.
-
Intervention: this compound 600 mg once daily versus aspirin 300 mg once daily.
-
Follow-up: 35 days.
-
Primary Endpoint: Composite of death, non-fatal myocardial reinfarction, or non-fatal cerebrovascular event.
Mechanism of Action
Both this compound and aspirin are antiplatelet agents, but they exhibit different mechanisms of action which may account for their varying safety profiles.
References
- 1. This compound for preventing serious vascular events in people at high risk | Cochrane [cochrane.org]
- 2. This compound versus Aspirin for the Prevention of Stroke | Progress in Neurotherapeutics and Neuropsychopharmacology | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound in Myocardial Infarction - American College of Cardiology [acc.org]
- 5. Randomized comparative trial of this compound and aspirin following acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiplatelet therapy in secondary stroke prevention – state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound vs aspirin for prevention of cerebral infarction: a randomized stroke study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Triflusal: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Triflusal, a pharmaceutical-related compound, requires specific disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound waste.
Core Principles of this compound Disposal
The primary methods for disposing of this compound involve incineration by a licensed hazardous material disposal company. It is crucial to adhere to all federal and local regulations governing hazardous waste.
Step-by-Step Disposal Protocol
-
Initial Assessment and Segregation:
-
Identify all this compound waste, including expired materials, excess product, and contaminated labware (e.g., containers, gloves, and absorbent materials).
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing and ensure proper handling.
-
-
Packaging and Labeling:
-
Place this compound waste in a designated, leak-proof, and properly sealed container.
-
Clearly label the container as "Hazardous Waste" and include the chemical name "this compound."
-
-
Engage a Licensed Disposal Company:
-
Excess and expired this compound must be handled by a licensed hazardous material disposal company.[1]
-
These companies are equipped to transport and dispose of chemical waste in accordance with regulatory standards.
-
-
Incineration:
-
The recommended method for this compound disposal is incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]
-
-
Contaminated Materials:
-
All materials that have come into contact with this compound, such as personal protective equipment (PPE) and lab supplies, should be disposed of following the same procedures as the chemical itself.[1]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Disposal Method | Incineration with afterburner and scrubber | [1] |
| Waste Handler | Licensed hazardous material disposal company | [1] |
| Regulatory Compliance | Adherence to all Federal and Local regulations | [1] |
Experimental Protocols: Not Applicable
Detailed experimental protocols are not directly relevant to the disposal procedures of this compound. The focus remains on the safe and compliant removal of the chemical waste from the laboratory environment.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a guide. Always consult your institution's specific safety protocols and the material safety data sheet (MSDS) for this compound, and adhere to all applicable federal, state, and local regulations for hazardous waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Triflusal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Triflusal, a platelet aggregation inhibitor. Adherence to these procedures will minimize risk and ensure operational efficiency.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is crucial to prevent inhalation, skin, and eye contact.[1] The following table summarizes the recommended PPE and safety protocols.
| Equipment/Procedure | Specification | Rationale |
| Ventilation | Laboratory fume hood or other local exhaust ventilation.[1] | To minimize inhalation of dust. |
| Eye Protection | Tightly fitting safety goggles with side-shields.[1] | To protect against dust particles and splashes. |
| Hand Protection | Double gloving with powder-free chemotherapy gloves. | To prevent skin contact. Outer glove should be removed after handling. |
| Body Protection | Protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2] | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if ventilation is inadequate or for spill cleanup. | To prevent respiratory tract irritation from dust.[3] |
| Hygiene | Wash hands thoroughly before and after handling. Do not eat, drink, or smoke in the handling area.[2][4] | To prevent ingestion. |
Emergency First-Aid Protocols
Immediate and appropriate first aid is critical in the event of an exposure to this compound.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1] |
Spills and Disposal Procedures
In the event of a spill, it is important to prevent the spread of the material. For disposal, follow institutional and local regulations for chemical waste.
| Procedure | Instructions |
| Spill Cleanup | Wear appropriate personal protective equipment. Avoid inhalation of dust. Carefully scoop or sweep up the spilled material and place it in a sealed container for disposal. Clean the spill area with a detergent and water.[4] |
| Disposal of Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Disposal of Contaminated PPE | Place used gloves, gowns, and other contaminated disposable materials in a sealed bag for disposal as hazardous waste. |
Visualizing Safe Handling and Emergency Response
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended workflows for routine handling and emergency situations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
